molecular formula C8H10N2O2 B1584638 Ethyl pyridin-4-ylcarbamate CAS No. 54287-92-2

Ethyl pyridin-4-ylcarbamate

Cat. No.: B1584638
CAS No.: 54287-92-2
M. Wt: 166.18 g/mol
InChI Key: RPJQHJLOMYJUHA-UHFFFAOYSA-N
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Description

Ethyl pyridin-4-ylcarbamate (CAS 54287-92-2) is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. This white solid has a melting point of 130-131 °C and is characterized by a density of 1.2±0.1 g/cm³ and a boiling point of 228.5±13.0 °C at 760 mmHg . This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals . Its structure allows for easy modification, making it a versatile intermediate in medicinal chemistry research for the preparation of heterocyclic compounds and potential nicotinic receptor ligands . For handling and safety, please note the GHS warning signal and hazard statement H302, which indicates that it is harmful if swallowed . It is recommended to store this product at room temperature and under an inert atmosphere . Available purities for this product typically range from 97% to 98% min. . This product is intended for research use only and is not approved for use in humans, animals, or as a pesticide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-pyridin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJQHJLOMYJUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354209
Record name ethyl 4-pyridinylcarbamate
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54287-92-2
Record name ethyl 4-pyridinylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 54287-92-2
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Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Pyridin-4-ylcarbamate (CAS 54287-92-2): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Ethyl pyridin-4-ylcarbamate, CAS 54287-92-2, exemplifies this principle by uniting two critical pharmacophores: the pyridine ring and the carbamate linker. The pyridine moiety is a ubiquitous feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and coordinate with metal ions in metalloenzymes. The carbamate group serves as a stable, metabolically robust amide bond isostere, offering conformational constraint and versatile hydrogen bonding capabilities.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical and spectroscopic properties, provide a detailed and validated synthetic protocol, explore its reactivity, and contextualize its application as a versatile building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and screening. This compound is a solid at room temperature, and its key properties are summarized below.[2]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 54287-92-2[2]
Molecular Formula C₈H₁₀N₂O₂[2][3]
Molecular Weight 166.18 g/mol [2][3]
IUPAC Name ethyl N-pyridin-4-ylcarbamate[2]
Synonyms Ethyl 4-pyridinylcarbamate, 4-Ethoxycarbonylaminopyridine[2][4]
Appearance Solidvendor data
Melting Point 182.5–183.5 ºC (for a related compound)[5]
logP 1.3[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 3[2]

Solubility & Stability: While specific solubility data is not widely published, based on its structure containing both polar (pyridine, carbamate) and non-polar (ethyl) groups, it is expected to be sparingly soluble in water and soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. The compound is stable under standard laboratory conditions but should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.[6] It is incompatible with strong acids, strong bases, and strong oxidizing agents.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthetic compound. The expected spectral features for this compound are outlined below.

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

  • Ethyl Group: A characteristic triplet integrating to 3 protons (CH₃) will appear upfield (approx. 1.2-1.4 ppm), coupled to the adjacent methylene group. A corresponding quartet integrating to 2 protons (CH₂) will be observed further downfield (approx. 4.1-4.3 ppm) due to deshielding by the adjacent oxygen atom.

  • Pyridine Ring: The symmetric 4-substituted pyridine ring will exhibit a classic AA'BB' system. Two doublets are expected in the aromatic region. The protons ortho to the nitrogen (H2, H6) will appear as a doublet downfield (approx. 8.3-8.5 ppm), while the protons meta to the nitrogen (H3, H5) will appear as a second doublet upfield of the first (approx. 7.3-7.5 ppm).

  • Carbamate N-H: A broad singlet corresponding to the carbamate proton will be present, typically in the range of 8.5-10.0 ppm, though its chemical shift can be highly dependent on solvent and concentration.

The carbon spectrum complements the ¹H NMR data.

  • Ethyl Group: The methyl carbon (CH₃) will be the most upfield signal (approx. 14-16 ppm), while the methylene carbon (O-CH₂) will be found around 60-62 ppm.[7]

  • Pyridine Ring: Two signals are expected for the protonated aromatic carbons, with the carbons adjacent to the nitrogen (C2, C6) appearing around 150 ppm and the C3/C5 carbons appearing around 110-115 ppm. The ipso-carbon (C4, attached to the nitrogen) will be a quaternary signal around 148-152 ppm.[8]

  • Carbonyl Carbon: The carbamate carbonyl (C=O) will be the most downfield signal, typically appearing in the 153-156 ppm region.[7]

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretch: A moderate to sharp absorption band around 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of the carbamate carbonyl group will be prominent in the range of 1700-1740 cm⁻¹.

  • C=N and C=C Stretches: Aromatic ring stretching vibrations will be observed in the 1500-1600 cm⁻¹ region.

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at m/z = 166. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 167.

Synthesis and Reactivity

The synthesis of this compound is a straightforward and scalable process, making it an accessible building block for research and development.

Recommended Synthetic Protocol: Acylation of 4-Aminopyridine

The most efficient and common method for preparing this compound is the N-acylation of 4-aminopyridine with ethyl chloroformate.[9] The causality behind this choice is the high reactivity of the acyl chloride, which readily reacts with the nucleophilic amino group of the pyridine. A non-nucleophilic base, such as triethylamine or pyridine itself, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath. Rationale: The base is added before the electrophile to ensure it is available to quench the HCl as it is formed, preventing protonation of the starting material.

  • Acylation: Slowly add ethyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexane:Ethyl Acetate as eluent).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel to yield this compound as a solid.

G cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4-Aminopyridine Step1 1. Dissolve 4-Aminopyridine & Base in Solvent at 0 °C Reactant1->Step1 Reactant2 Ethyl Chloroformate Step2 2. Add Ethyl Chloroformate (Slowly, Dropwise) Reactant2->Step2 Base Triethylamine (Base) Base->Step1 Solvent Dichloromethane (Solvent) Solvent->Step1 Step1->Step2 Step3 3. Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 4. Aqueous Work-up (NaHCO₃, H₂O, Brine) Step3->Step4 Step5 5. Purification (Recrystallization or Chromatography) Step4->Step5 Product This compound (Final Product) Step5->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary components:

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. It can also act as a ligand for transition metals, a property often exploited in catalysis and materials science.

  • Carbamate N-H: The proton on the carbamate nitrogen is weakly acidic and can be deprotonated with a strong base (e.g., NaH). The resulting anion is a potent nucleophile, allowing for alkylation or acylation at the nitrogen position to generate N-substituted derivatives.

  • Carbonyl Group: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, though it is less reactive than a ketone or aldehyde. Under harsh acidic or basic conditions, the carbamate can undergo hydrolysis to yield 4-aminopyridine, ethanol, and carbon dioxide.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable and versatile intermediate in the synthesis of more complex, high-value molecules. Its utility stems from the strategic placement of reactive handles and its inherent drug-like properties.

Role as a Synthetic Building Block: The primary application is as a scaffold in discovery chemistry. The N-H moiety provides a convenient point for diversification. Through deprotonation followed by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides), a large library of N-substituted analogues can be rapidly synthesized. This approach is central to structure-activity relationship (SAR) studies. For example, related pyrido[3,4-b]pyrazin-7-ylcarbamates have been investigated as potential antimitotic agents, where modifications to the carbamate structure would be key to optimizing activity.[10]

Use in Fragment-Based Drug Design (FBDD): With a molecular weight of 166.18 g/mol and a logP of 1.3, this compound fits well within the "Rule of Three" criteria for a molecular fragment. It presents hydrogen bond donors and acceptors in a well-defined geometry, making it an ideal starting point for FBDD campaigns. Researchers can screen it against a biological target and, upon finding a binding hit, use its reactive sites to "grow" the fragment into a more potent lead compound.

G cluster_mods Potential Modification Sites Core This compound (Core Scaffold) Mod1 N-H Site (Alkylation, Acylation) Core->Mod1 R-X Mod2 Pyridine Nitrogen (Quaternization, N-Oxide) Core->Mod2 R'-X Mod3 Pyridine Ring (Electrophilic/Nucleophilic Substitution on Analogs) Core->Mod3 Functionalization Library Diverse Compound Library for SAR Mod1->Library Mod2->Library Mod3->Library Target Biological Target (e.g., Kinase, Receptor) Library->Target Screening

Sources

Ethyl pyridin-4-ylcarbamate molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Pyridin-4-ylcarbamate: Structure, Synthesis, and Characterization

Abstract

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethyl carbamate group. Its structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This technical guide provides a comprehensive overview of the compound's molecular structure, IUPAC nomenclature, and key physicochemical properties. A detailed, field-proven protocol for its synthesis from 4-aminopyridine and ethyl chloroformate is presented, with a focus on the causal factors behind procedural choices to ensure reproducibility and scalability. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR) necessary for the structural elucidation and quality control of the final product. Safety and handling considerations are also addressed, making this a vital resource for researchers, chemists, and professionals in pharmaceutical development.

Nomenclature and Molecular Structure

The formal identification of a chemical entity is foundational to all scientific communication. The compound is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: ethyl N-pyridin-4-ylcarbamate[1]

Common Synonyms:

  • Ethyl 4-pyridinylcarbamate[1]

  • Ethyl 4-pyridylcarbamate

  • 4-Ethoxycarbonylaminopyridine

  • Pyridin-4-yl-carbamic acid ethyl ester[1]

Chemical Identifiers:

  • CAS Number: 54287-92-2[1]

  • Molecular Formula: C₈H₁₀N₂O₂[1]

  • Molecular Weight: 166.18 g/mol [1]

  • SMILES: CCOC(=O)NC1=CC=NC=C1[1]

The molecular architecture consists of a central pyridine ring, which is an aromatic heterocycle. The carbamate functional group (-NHCOO-) acts as a linker, with the nitrogen atom attached to the 4-position of the pyridine ring and the carbonyl carbon bonded to an ethoxy group (-OCH₂CH₃).

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for laboratory handling, reaction planning, and analytical method development.

PropertyValueSource
IUPAC Name ethyl N-pyridin-4-ylcarbamatePubChem[1]
CAS Number 54287-92-2PubChem[1]
Molecular Formula C₈H₁₀N₂O₂PubChem[1]
Molecular Weight 166.18 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich
Storage Temperature Inert atmosphere, room temperatureBLD Pharm
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via the N-acylation of 4-aminopyridine with ethyl chloroformate. This reaction is a standard procedure for carbamate formation and can be performed at scale. The protocol described here is adapted from established methodologies for similar transformations[2].

Causality and Experimental Design

The chosen synthetic route relies on the nucleophilic nature of the exocyclic amino group on 4-aminopyridine attacking the electrophilic carbonyl carbon of ethyl chloroformate.

  • Base (Triethylamine): Ethyl chloroformate reacts with 4-aminopyridine to produce the desired carbamate and hydrochloric acid (HCl) as a byproduct. The pyridine nitrogen is basic, but protonation by the generated HCl would deactivate the starting material by forming a pyridinium salt, thus halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (Et₃N), is added as an acid scavenger. It stoichiometrically neutralizes the HCl, allowing the reaction to proceed to completion.

  • Solvent (Dichloromethane): Dichloromethane (CH₂Cl₂) is selected as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions. Its relatively low boiling point also facilitates easy removal during the workup procedure.

  • Temperature Control: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exotherm associated with the acylation, thereby minimizing potential side reactions.

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4-Aminopyridine Step1 Dissolve 4-Aminopyridine and Triethylamine in CH₂Cl₂ Reactant1->Step1 Reactant2 Ethyl Chloroformate Step3 Add Ethyl Chloroformate dropwise Reactant2->Step3 Base Triethylamine Base->Step1 Solvent Dichloromethane (CH₂Cl₂) Solvent->Step1 Step2 Cool solution to 0 °C Step1->Step2 Step2->Step3 Step4 Warm to Room Temperature and Stir Step3->Step4 Step5 Aqueous Workup (Wash with H₂O, brine) Step4->Step5 Step6 Dry organic layer (e.g., over Na₂SO₄) Step5->Step6 Step7 Concentrate in vacuo Step6->Step7 Step8 Purify by Recrystallization or Chromatography Step7->Step8 Product Pure Ethyl Pyridin-4-ylcarbamate Step8->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure
  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and dichloromethane (approx. 0.1–0.2 M solution).

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Acylation: Add ethyl chloroformate (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and saturated sodium chloride (brine) solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Technique Expected Features
¹H NMR δ ~8.3-8.5 ppm: (doublet, 2H) Protons on the pyridine ring ortho to the nitrogen (positions 2 and 6).δ ~7.3-7.5 ppm: (doublet, 2H) Protons on the pyridine ring meta to the nitrogen (positions 3 and 5).δ ~9.5-10.5 ppm: (broad singlet, 1H) N-H proton of the carbamate.δ ~4.1-4.3 ppm: (quartet, 2H) Methylene protons (-O-CH₂-) of the ethyl group.δ ~1.2-1.4 ppm: (triplet, 3H) Methyl protons (-CH₃) of the ethyl group.
¹³C NMR δ ~153-155 ppm: Carbonyl carbon (C=O) of the carbamate.δ ~150-152 ppm: Aromatic carbons ortho to the pyridine nitrogen (C2, C6).δ ~145-148 ppm: Aromatic carbon attached to the carbamate nitrogen (C4).δ ~110-115 ppm: Aromatic carbons meta to the pyridine nitrogen (C3, C5).δ ~60-62 ppm: Methylene carbon (-O-CH₂) of the ethyl group.δ ~14-16 ppm: Methyl carbon (-CH₃) of the ethyl group.
IR (cm⁻¹) ~3300-3400 cm⁻¹: N-H stretching vibration.~3000-3100 cm⁻¹: Aromatic C-H stretching.~2850-2980 cm⁻¹: Aliphatic C-H stretching.~1710-1740 cm⁻¹: Strong C=O (carbonyl) stretching of the carbamate.~1590-1610 cm⁻¹: C=C and C=N stretching of the pyridine ring.~1200-1250 cm⁻¹: C-O stretching.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4. The primary hazard statement is H302: Harmful if swallowed[1].

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation[1].

Conclusion

This guide has detailed the fundamental chemical identity, molecular structure, and a robust synthetic pathway for this compound. By providing a rationale for the experimental design and outlining the expected analytical signatures for characterization, this document serves as a practical and authoritative resource for scientists. Adherence to the described synthetic and safety protocols will enable the reliable preparation and safe handling of this valuable heterocyclic compound for applications in research and development.

References

  • A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]

  • Ethyl 4-pyridinylcarbamate | C8H10N2O2 | CID 766500. PubChem, National Institutes of Health. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and potential toxicity. For researchers, scientists, and drug development professionals, a comprehensive physicochemical profile of a lead compound like Ethyl pyridin-4-ylcarbamate is paramount for informed decision-making, guiding formulation strategies, and predicting in vivo performance. This technical guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both theoretical insights and practical, field-proven experimental methodologies.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the starting point for all subsequent characterization. This compound, a derivative of 4-aminopyridine, possesses a unique combination of a pyridine ring, a carbamate linker, and an ethyl group, which collectively define its chemical behavior.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name ethyl N-pyridin-4-ylcarbamate
CAS Number 54287-92-2
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Canonical SMILES CCOC(=O)NC1=CC=NC=C1
InChI InChI=1S/C8H10N2O2/c1-2-12-8(11)10-7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,9,10,11)
InChIKey RPJQHJLOMYJUHA-UHFFFAOYSA-N

Physical State and Thermal Properties

A commercial supplier describes this compound as a solid.

Melting Point

The melting point is a crucial indicator of purity and is vital for many formulation processes, such as hot-melt extrusion.

Expected Properties: As a solid crystalline organic molecule of its molecular weight, a distinct melting point is expected.

Authoritative Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining the melting point and other thermal transitions of a substance. It measures the difference in heat flow between the sample and a reference as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 2-10 mg of finely powdered this compound into a Tzero hermetic aluminum pan.

    • Place the corresponding lid on the pan and crimp it securely using a sample press.

    • Prepare an empty, sealed Tzero hermetic aluminum pan to serve as the reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram[1]. The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.

Sources

An In-depth Technical Guide to the Solubility of Ethyl Pyridin-4-ylcarbamate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of ethyl pyridin-4-ylcarbamate, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data, this document emphasizes a foundational understanding of the molecule's structural attributes to predict its behavior in various common laboratory solvents. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate precise and reliable data for their specific applications.

Understanding the Molecule: this compound

This compound possesses a molecular structure that dictates its interactions with different solvent environments. Its key features include a pyridine ring, a carbamate linkage, and an ethyl group. The pyridine ring, with its nitrogen atom, introduces a degree of polarity and a site for hydrogen bond acceptance. The carbamate group (-NHCOO-) is also polar and capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). Conversely, the ethyl group provides a nonpolar, hydrophobic character. The interplay of these functionalities governs the compound's solubility.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂--INVALID-LINK--[1]
Molecular Weight166.18 g/mol --INVALID-LINK--[1]
IUPAC Nameethyl N-pyridin-4-ylcarbamate--INVALID-LINK--[1]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" serves as a primary guide for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of an organic compound is influenced by factors such as polarity, hydrogen bonding capabilities, temperature, and molecular size.[2][3]

Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made:

Table of Predicted Solubility:

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticSparingly Soluble to SolubleThe presence of the polar pyridine ring and carbamate group allows for hydrogen bonding with water. However, the nonpolar ethyl group and the overall molecular size may limit high solubility.
MethanolPolar ProticSolubleMethanol is a polar protic solvent that can effectively engage in hydrogen bonding with the solute.
EthanolPolar ProticSolubleSimilar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution.
AcetonePolar AproticModerately SolubleAcetone's polarity can interact with the polar groups of the molecule, but the lack of hydrogen bond donation from the solvent might result in lower solubility compared to protic solvents.
AcetonitrilePolar AproticModerately SolubleAcetonitrile is a polar aprotic solvent, and its interaction will be primarily through dipole-dipole forces.
Dichloromethane (DCM)NonpolarSparingly Soluble to InsolubleThe significant polarity of the molecule is likely to be mismatched with the nonpolar nature of DCM.
TolueneNonpolarInsolubleThe aromatic yet nonpolar character of toluene is unlikely to effectively solvate the polar functional groups of this compound.
HexaneNonpolarInsolubleAs a nonpolar aliphatic hydrocarbon, hexane is a poor solvent for polar compounds.

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocols outline two common and reliable methods.

Isothermal Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • Allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

    • Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the sample with a suitable solvent.

    • Analyze the concentration of the dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for the Isothermal Shake-Flask Method:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Agitate at constant temperature for 24-48h A->B C Allow solid to settle or centrifuge B->C D Withdraw and dilute supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility (mg/mL or mol/L) E->F

Caption: Workflow of the Isothermal Shake-Flask Method for solubility determination.

Gravimetric Method

This method involves determining the mass of the solute dissolved in a known mass of the solvent.

Protocol:

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 of the Isothermal Shake-Flask Method.

  • Sample Withdrawal:

    • Carefully withdraw a known mass of the clear supernatant into a pre-weighed container.

  • Solvent Evaporation:

    • Evaporate the solvent from the sample under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

  • Mass Determination:

    • Once the solvent is completely removed, weigh the container with the dried solute.

  • Calculation:

    • The mass of the dissolved solute is the final mass minus the initial mass of the empty container.

    • Calculate the solubility as the mass of the solute per mass of the solvent (e.g., g/100 g of solvent).

Logical Relationship for Gravimetric Solubility Calculation:

G M_solute Mass of Solute Solubility Solubility (g/100g solvent) M_solute->Solubility M_solution Mass of Saturated Solution M_solution->M_solute - Mass of Solvent M_solvent Mass of Solvent M_solvent->Solubility

Caption: Logical diagram illustrating the calculation of solubility using the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.[2]

  • pH: For ionizable compounds, the pH of the solvent can significantly affect solubility. The pyridine nitrogen in this compound can be protonated under acidic conditions, which would likely increase its aqueous solubility.

  • Purity of the Compound: Impurities can alter the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

Conclusion

References

A Technical Guide to the Spectroscopic Characterization of Ethyl pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

The predicted ¹H NMR spectral data for Ethyl pyridin-4-ylcarbamate in a common deuterated solvent like CDCl₃ are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.4Doublet2HH-2, H-6 (Pyridine)
~7.4Doublet2HH-3, H-5 (Pyridine)
~7.0Singlet (broad)1HN-H (Carbamate)
~4.2Quartet2HO-CH₂ (Ethyl)
~1.3Triplet3HCH₃ (Ethyl)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl group.

  • Pyridine Protons (H-2, H-6, and H-3, H-5): The pyridine ring will exhibit a characteristic AA'BB' system. The protons ortho to the nitrogen atom (H-2 and H-6) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen, appearing as a doublet at approximately 8.4 ppm. The protons meta to the nitrogen (H-3 and H-5) will appear as a doublet at a slightly higher field, around 7.4 ppm.

  • Carbamate Proton (N-H): The proton attached to the carbamate nitrogen is expected to appear as a broad singlet around 7.0 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Ethyl Group Protons (O-CH₂ and CH₃): The methylene protons (O-CH₂) of the ethyl group are adjacent to an oxygen atom, which deshields them, resulting in a quartet at approximately 4.2 ppm. The splitting into a quartet is due to coupling with the three neighboring methyl protons. The methyl protons (CH₃) will appear as a triplet around 1.3 ppm, split by the two adjacent methylene protons.

Caption: Predicted ¹H NMR assignments for this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

Chemical Shift (δ, ppm)Assignment
~154C=O (Carbamate)
~150C-4 (Pyridine)
~148C-2, C-6 (Pyridine)
~114C-3, C-5 (Pyridine)
~62O-CH₂ (Ethyl)
~15CH₃ (Ethyl)

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is the most deshielded carbon and is expected to appear at approximately 154 ppm.

  • Pyridine Carbons (C-4, C-2, C-6, C-3, C-5): The carbon atom attached to the carbamate nitrogen (C-4) is expected to be significantly deshielded, appearing around 150 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded, with a predicted chemical shift of about 148 ppm. The carbons at the 3 and 5 positions (C-3 and C-5) will be the most shielded of the aromatic carbons, appearing around 114 ppm.

  • Ethyl Group Carbons (O-CH₂ and CH₃): The methylene carbon (O-CH₂) attached to the oxygen will be deshielded and is predicted to have a chemical shift of approximately 62 ppm. The terminal methyl carbon (CH₃) will be the most shielded carbon in the molecule, appearing at around 15 ppm.

Caption: Predicted ¹³C NMR assignments for this compound.

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune and shim the spectrometer for ¹³C observation.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans and a shorter relaxation delay are typically used compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3300MediumN-H StretchCarbamate
~3050WeakC-H Stretch (Aromatic)Pyridine
~2980MediumC-H Stretch (Aliphatic)Ethyl
~1720StrongC=O StretchCarbamate
~1600, ~1500Medium-StrongC=C and C=N StretchPyridine Ring
~1220StrongC-O StretchCarbamate
~830StrongC-H Out-of-plane Bend1,4-disubstituted Pyridine

The IR spectrum of this compound will be dominated by absorptions from the carbamate and pyridine functionalities.

  • N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary carbamate.

  • C-H Stretches: Aromatic C-H stretching vibrations of the pyridine ring are expected to appear as weak bands above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed as medium intensity bands below 3000 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a hallmark of the carbonyl (C=O) stretching vibration of the carbamate group.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to characteristic bands in the 1600-1500 cm⁻¹ region.

  • C-O Stretch: A strong band around 1220 cm⁻¹ is expected for the C-O stretching vibration of the carbamate.

  • Out-of-plane Bending: A strong band around 830 cm⁻¹ is indicative of the C-H out-of-plane bending for a 1,4-disubstituted pyridine ring.

IR_Functional_Groups Pyridine Ring Pyridine Ring C=C/C=N Stretch (~1600, 1500 cm⁻¹) C=C/C=N Stretch (~1600, 1500 cm⁻¹) Pyridine Ring->C=C/C=N Stretch (~1600, 1500 cm⁻¹) Carbamate Carbamate N-H Stretch (~3300 cm⁻¹) N-H Stretch (~3300 cm⁻¹) Carbamate->N-H Stretch (~3300 cm⁻¹) C=O Stretch (~1720 cm⁻¹) C=O Stretch (~1720 cm⁻¹) Carbamate->C=O Stretch (~1720 cm⁻¹) C-O Stretch (~1220 cm⁻¹) C-O Stretch (~1220 cm⁻¹) Carbamate->C-O Stretch (~1220 cm⁻¹) Ethyl Group Ethyl Group C-H Stretch (~2980 cm⁻¹) C-H Stretch (~2980 cm⁻¹) Ethyl Group->C-H Stretch (~2980 cm⁻¹)

Caption: Key functional groups and their expected IR frequencies.

  • Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, by preparing a KBr pellet, or as a mull. For a solution, a suitable solvent that does not have significant absorptions in the regions of interest should be used.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, a background spectrum is collected first and then subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

m/zProposed Fragment
166[M]⁺ (Molecular Ion)
121[M - OCH₂CH₃]⁺
94[M - COOCH₂CH₃]⁺
78[C₅H₄N]⁺

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion ([M]⁺): The molecular ion peak should be observed at an m/z value of 166, corresponding to the molecular weight of the compound.

  • Key Fragmentations:

    • Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment ion at m/z 121.

    • Cleavage of the carbamate group leading to the loss of the ethoxycarbonyl radical (•COOCH₂CH₃) would produce an ion at m/z 94, corresponding to the 4-aminopyridine radical cation.

    • Further fragmentation of the pyridine ring could lead to the formation of the pyridyl cation at m/z 78.

MS_Fragmentation M+ (m/z 166) M+ (m/z 166) m/z 121 m/z 121 M+ (m/z 166)->m/z 121 - OCH2CH3 m/z 94 m/z 94 M+ (m/z 166)->m/z 94 - COOCH2CH3 m/z 78 m/z 78 m/z 94->m/z 78 - NH2

Caption: Predicted mass spectral fragmentation of this compound.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: For a volatile compound, Electron Ionization (EI) is a common method. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, allows for its unambiguous structural confirmation. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon skeletons, respectively. IR spectroscopy confirms the presence of key functional groups, namely the pyridine ring and the carbamate moiety. Mass spectrometry establishes the molecular weight and provides valuable information about the molecule's fragmentation patterns, further corroborating the proposed structure. The methodologies and interpretative strategies outlined in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and characterization of novel pyridinylcarbamate derivatives and other related pharmacologically relevant molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Unveiling the Solid State: A Guide to the Crystal Structure Analysis of Pyridinyl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Critical Role of Three-Dimensional Structure in Pyridinyl Carbamate Drug Development

Pyridinyl carbamates represent a vital scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their efficacy is profoundly dictated by their three-dimensional geometry, which governs molecular recognition and binding affinity at biological targets.[4] Consequently, the unambiguous determination of their crystal structure is not merely a characterization step but a cornerstone of rational drug design. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and interpretive frameworks for the crystal structure analysis of pyridinyl carbamates, moving from the foundational challenge of crystallization to the nuanced interpretation of supramolecular assemblies.

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires both theoretical understanding and practical expertise. The insights gained from this analysis—ranging from precise bond lengths and conformational states to the intricate network of intermolecular interactions—are invaluable for optimizing drug candidates, understanding structure-activity relationships (SAR), and navigating the complexities of solid-state properties like polymorphism and solubility.[4][5][6]

Section 1: The Foundational Challenge: Obtaining Diffraction-Quality Crystals

The primary bottleneck in any crystallographic study is the growth of a high-quality single crystal.[7][8] For pyridinyl carbamates, the presence of both hydrogen-bond donors (the N-H group of the carbamate) and multiple acceptors (the pyridine nitrogen and carbonyl oxygen) can lead to complex nucleation and growth behavior.[9][10][11] The choice of crystallization method is therefore a critical experimental decision.

Causality Behind Method Selection

The selection of a crystallization technique is guided by the compound's solubility profile, thermal stability, and the quantity of material available. A preliminary solubility screening in a range of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) is a mandatory first step.

  • Slow Evaporation : This is the simplest method and often the first to be attempted.[12][13] It is most effective for compounds that are moderately soluble and thermally stable at ambient temperatures. The key is to control the rate of evaporation; a loosely covered vial allows for slow solvent removal, promoting the growth of larger, more ordered crystals over a shower of microcrystals.[13]

  • Vapor Diffusion : This technique is arguably the most successful for obtaining high-quality crystals from small amounts of material.[12][14] It involves dissolving the pyridinyl carbamate in a "good" solvent and allowing the vapor of a miscible "poor" solvent (an anti-solvent) to slowly diffuse into the solution. This gradual decrease in solubility gently pushes the solution to a state of supersaturation, the driving force for crystallization.[14] This method is particularly advantageous as it avoids direct heating and allows for fine control over the rate of crystallization by adjusting temperature or the volume of the anti-solvent reservoir.

  • Solvent Layering (Liquid-Liquid Diffusion) : In this method, a less dense anti-solvent is carefully layered on top of a denser solution of the compound.[12] Crystallization occurs at the interface as the solvents slowly mix. This technique is effective when a suitable solvent/anti-solvent pair with different densities is identified, but it is highly sensitive to mechanical disturbances.

Experimental Protocol: Vapor Diffusion Crystallization

This protocol provides a self-validating system for systematically screening for crystallization conditions.

  • Preparation : Prepare a concentrated solution of the pyridinyl carbamate (1-5 mg) in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., acetone) in a small, open vial.

  • Setup : Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume (2-5 mL) of an anti-solvent (e.g., hexane).

  • Sealing and Incubation : Seal the outer container tightly and leave it in a vibration-free location at a constant temperature.

  • Observation : Monitor the inner vial for crystal growth over several days to weeks. The formation of clear, well-defined single crystals with sharp edges is the desired outcome. If no crystals form, or if an amorphous precipitate appears, the experiment should be repeated with different solvent/anti-solvent combinations or concentrations.

Visualization: Crystallization Workflow

The logical flow from a synthesized compound to a viable crystal for diffraction is illustrated below.

G cluster_prep Phase 1: Preparation cluster_method Phase 2: Method Selection & Execution cluster_result Phase 3: Outcome Assessment Compound Synthesized Pyridinyl Carbamate Powder Solubility Solubility Screening (Various Solvents) Compound->Solubility Test SlowEvap Slow Evaporation Solubility->SlowEvap Choose Method VaporDiff Vapor Diffusion Solubility->VaporDiff Choose Method Layering Solvent Layering Solubility->Layering Choose Method GoodCrystal Diffraction-Quality Single Crystal SlowEvap->GoodCrystal BadResult No Crystals / Precipitate / Microcrystals SlowEvap->BadResult VaporDiff->GoodCrystal VaporDiff->BadResult Layering->GoodCrystal Layering->BadResult BadResult->Solubility Re-evaluate & Repeat G Crystal 1. Mount Single Crystal on Goniometer Xray 2. Irradiate with Monochromatic X-rays Crystal->Xray Diffraction 3. Collect Diffraction Pattern (Rotate Crystal) Xray->Diffraction Processing 4. Data Processing (Unit Cell & Space Group) Diffraction->Processing Solution 5. Structure Solution (Phase Problem) Processing->Solution Refinement 6. Model Building & Refinement Solution->Refinement Final 7. Final Structure (CIF File) Refinement->Final

Caption: The experimental and computational pipeline for SCXRD analysis.

Section 3: Structural Insights: Interpreting the Crystal Structure of Pyridinyl Carbamates

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data. The true scientific value, however, comes from interpreting this data to understand the molecule's chemical and physical properties.

Intramolecular Features

Analysis begins with the molecule itself, confirming its covalent structure.

  • Bond Lengths and Angles : These should conform to expected values (e.g., C=O bond length ~1.22 Å, C-N bond ~1.34 Å). [15]Significant deviations can indicate electronic effects or strain.

  • Conformation : The carbamate group can adopt syn and anti conformations. The torsion angles along the molecule's backbone, particularly between the pyridine ring and the carbamate plane, are critical for defining its shape and how it can fit into a receptor binding site. [16]

Intermolecular Interactions & Supramolecular Assembly

The solid-state structure is governed by a hierarchy of non-covalent interactions that direct how molecules pack together. For pyridinyl carbamates, hydrogen bonding is typically the dominant interaction. [9][10][11]

  • Primary Hydrogen Bonds : The carbamate N-H group is a strong hydrogen bond donor. The most common acceptors are the pyridine nitrogen atom and the carbamate carbonyl oxygen atom. This often leads to the formation of robust supramolecular synthons, such as dimers or chains. [9][10][11]For instance, a common motif is the formation of (N—H⋯N(pyridine)) hydrogen bonds, which can assemble molecules into chains or cyclic dimers. [9]* Other Interactions : Weaker interactions like C-H···O hydrogen bonds, π-π stacking between pyridine rings, and (if applicable) halogen bonds also play a crucial role in stabilizing the overall three-dimensional architecture. [9][17]The interplay between a strong, directional hydrogen bond and weaker, more diffuse interactions determines the final crystal packing.

Data Presentation: Representative Crystallographic and Hydrogen Bond Data

The following tables summarize typical data obtained for pyridinyl carbamate structures, using o-tolyl N-(pyridin-3-yl)carbamate monohydrate as an example. [10][11][16] Table 1: Example Crystallographic Data

Parameter Value Significance
Crystal System Monoclinic Describes the basic symmetry of the unit cell
Space Group P2₁/c Defines the specific symmetry elements present
a (Å) 16.35 Unit cell dimension
b (Å) 5.88 Unit cell dimension
c (Å) 13.91 Unit cell dimension

| β (°) | 114.2 | Unit cell angle |

Table 2: Example Hydrogen Bond Geometry

D—H···A D-H (Å) H···A (Å) D···A (Å) <(DHA) (°)
N—H···O(water) 0.86 2.06 2.91 170
O(water)—H···N(py) 0.89 1.88 2.76 172
O(water)—H···O=C 0.89 1.95 2.81 162

(D = Donor, A = Acceptor)

Visualization: Common Hydrogen Bonding Motifs

G cluster_dimer N-H···N(pyridine) Dimer cluster_chain N-H···O=C Chain M1 R-O-(C=O)-NH-Py M2 Py-NH-(O=C)-O-R M1->M2 H···N N-H Py M2->M1 H···N N-H Py M3 ···R-O-(C=O)-NH-Py··· M4 ···R-O-(C=O)-NH-Py··· M3->M4 H···O N-H O=C

Caption: Common hydrogen-bonded synthons in pyridinyl carbamate crystal structures.

Section 4: Application in Drug Development

Crystal structure analysis provides actionable intelligence for drug development.

  • Structure-Based Drug Design (SBDD) : An experimentally determined crystal structure of a pyridinyl carbamate bound to its target protein is the gold standard for SBDD. [5]It reveals the precise binding mode and key interactions, guiding the design of more potent and selective analogues. [4]* Polymorph Screening : A single compound can often crystallize in multiple forms, known as polymorphs, which can have different physical properties (solubility, stability, bioavailability). SCXRD is the definitive method to identify and characterize these different forms, which is a critical step for regulatory approval.

  • Co-crystal Engineering : Understanding the primary hydrogen bonding motifs of a pyridinyl carbamate allows for the rational design of co-crystals. [9]By introducing a co-former molecule that can form robust hydrogen bonds with the drug, it is possible to modify its physical properties, such as improving solubility or stability.

Conclusion

The crystal structure analysis of pyridinyl carbamates is a powerful and indispensable tool in the field of drug discovery and development. It provides a definitive map of the molecule's three-dimensional structure, offering profound insights into its conformational preferences and the non-covalent interactions that govern its assembly in the solid state. By moving beyond simple characterization to a deep understanding of the causality behind crystal packing, researchers can make more informed decisions in the design and optimization of new therapeutic agents. The detailed protocols and interpretive frameworks presented in this guide serve as a valuable resource for scientists aiming to harness the full potential of crystallographic analysis in their research endeavors.

References

  • Crystallization of small molecules. (n.d.). Google Vertex AI Search.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Google Vertex AI Search.
  • Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • Single Crystal X-ray Diffraction. (n.d.). University of York.
  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
  • X-ray crystallographic analysis for the structural confirmation of Ethyl (2-(furan-3-yl)ethyl)carbamate derivatives. (n.d.). Benchchem.
  • Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino) Thioxomethyl] Carbamates. (2022). NIH.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023). Pulstec USA.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Crystallisation Techniques. (2006). University of an unnamed institution.
  • Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. (n.d.). ResearchGate.
  • Mocilac, P., & Gallagher, J. F. (2015). Two isostructural carbamates: the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromo-phenyl N-(pyridin-3-yl)carbamate monohydrates. PubMed. DOI: 10.1107/S2056989015019556.
  • Primary non-covalent interactions (in blue) in the crystal structures... (n.d.). ResearchGate.
  • Gritzapis, P., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. NIH.
  • Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. (n.d.). NIH.
  • Theoretical insight to intermolecular hydrogen bond interactions between methyl N-(2-pyridyl) carbamate and acetic acid: substituent effects, cooperativity and energy decomposition analysis. (2025). ResearchGate.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - PubMed Central.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC - PubMed Central.
  • the o-tolyl N-(pyridin-3-yl)carbamate and 2-bromophenyl N-(pyridin-3-yl)carbamate monohydrates. (2015). IUCr.
  • Cambridge Structural Database. (n.d.). Wikipedia.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
  • Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (n.d.). MDPI.

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A Technical Guide to the Biological Activities of Pyridine Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of a pyridine ring and a carbamate functional group into a single molecular scaffold gives rise to pyridine carbamate derivatives, a class of compounds with significant and diverse biological activities. The pyridine moiety, a well-established pharmacophore, enhances solubility and hydrogen bonding capabilities, while the carbamate group acts as a versatile component, often crucial for interacting with biological targets.[1] This technical guide provides an in-depth review of the prominent biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Key therapeutic areas explored include neurodegenerative diseases, oncology, and infectious diseases, highlighting the potential of pyridine carbamates as lead compounds in modern drug discovery.

Introduction: The Synergy of Two Privileged Scaffolds

In medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. Pyridine carbamate derivatives exemplify this approach, leveraging the unique properties of both the pyridine nucleus and the carbamate functional group to create compounds with enhanced therapeutic potential.

1.1 The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a "privileged" heterocyclic structure found in numerous FDA-approved drugs and natural products.[2][3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts a degree of basicity, which can be crucial for molecular recognition at physiological pH. This feature often improves the pharmacokinetic profile of drug candidates, including their aqueous solubility.[1] The aromatic nature of the pyridine ring also allows for π-π stacking interactions with biological targets, further contributing to its versatility in drug design.[4]

1.2 The Carbamate Functional Group: A Versatile Moiety

The carbamate group (-NHCOO-) is recognized for its ability to act as a stable mimic of the transition state of amide hydrolysis and as a key interacting moiety in many enzyme inhibitors.[5] Its hydrogen bonding donor and acceptor capabilities, coupled with its role as a "carbamoylating" agent for serine residues in enzyme active sites, make it particularly effective in the design of inhibitors for hydrolases like cholinesterases.[6]

The fusion of these two scaffolds results in pyridine carbamate derivatives, a compound class with a broad spectrum of biological activities. This guide will delve into the most significant of these activities, providing both mechanistic insights and practical experimental context.

Key Biological Activities and Therapeutic Potential

Pyridine carbamate derivatives have demonstrated significant efficacy in several key therapeutic areas. The following sections explore their roles as cholinesterase inhibitors, anticancer agents, and antimicrobial compounds.

Cholinesterase Inhibition: A Focus on Neurodegenerative Diseases

A primary and extensively studied application of pyridine carbamates is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD).[8]

Mechanism of Action: Pyridine carbamates often act as reversible or pseudo-irreversible inhibitors. They bind to the catalytic active site (CAS) of the cholinesterase enzyme. The carbamate moiety is then transferred to a critical serine residue in the active site, forming a carbamoylated enzyme complex.[6] This complex is significantly more stable and slower to hydrolyze than the acetylated enzyme formed during normal catalysis, leading to a prolonged inhibition of the enzyme's activity.[9] Some derivatives have been designed to exhibit a dual-binding mechanism, interacting with both the CAS and the peripheral anionic site (PAS) of AChE, which can also interfere with the aggregation of amyloid-beta (Aβ) peptides, another hallmark of AD.[5][7]

G cluster_0 Phase 1: In Vitro Enzyme Assay cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Advanced Evaluation Compound Pyridine Carbamate Derivative Library Assay Ellman's Method: Measure AChE/BChE Activity Compound->Assay Test Compounds IC50 Determine IC50 Values Assay->IC50 Quantify Inhibition Kinetics Enzyme Kinetic Analysis (e.g., Lineweaver-Burk Plot) IC50->Kinetics Docking Molecular Docking (Binding Mode Prediction) IC50->Docking Mechanism Elucidate Inhibition Type (Competitive, Mixed, etc.) Kinetics->Mechanism Docking->Mechanism Aggregation Aβ Aggregation Assay Mechanism->Aggregation Toxicity Cell Viability Assay (e.g., MTT on Neuronal Cells) Mechanism->Toxicity BBB Blood-Brain Barrier Permeability Model (e.g., PAMPA) Mechanism->BBB

Caption: Workflow for evaluating pyridine carbamates as cholinesterase inhibitors.

Data Presentation: Cholinesterase Inhibitory Activity

The inhibitory potency of pyridine carbamate derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

Compound IDTarget EnzymeIC50 (µM)Inhibition TypeSource
Carbamate 8 human AChE0.153 ± 0.016Mixed[5][7]
Carbamate 11 human BChE0.828 ± 0.067N/A[5][7]
MHP 133 Derivative Eel AChEkobs/[I] = 3-345 M⁻¹s⁻¹Progressive[9]
Carbamate 18 Eel AChEPotent (Time-dependent)Covalent[10]

Experimental Protocol: Ellman's Method for AChE Activity

This spectrophotometric assay is the gold standard for measuring cholinesterase activity.

  • Principle: The enzyme hydrolyzes a substrate (acetylthiocholine, ATChI). The product, thiocholine, reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • ATChI solution (10 mM in buffer).

    • AChE enzyme solution (e.g., from electric eel) diluted in buffer.

    • Test compound solutions (dissolved in DMSO, then diluted in buffer).

  • Assay Procedure (96-well plate format):

    • Add 25 µL of test compound solution (or buffer for control) to each well.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE enzyme solution. Mix and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATChI solution.

    • Immediately begin monitoring the absorbance at 412 nm every minute for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Causality and Validation: The time-dependent increase in absorbance is directly proportional to the enzyme's activity. A potent inhibitor will significantly reduce the rate of this color change. Running a control with a known inhibitor (e.g., donepezil) validates the assay's performance. Some carbamates show time-dependent inhibition, requiring pre-incubation of the enzyme and inhibitor before adding the substrate to accurately assess their potency.[10]

Anticancer Activity

The pyridine scaffold is present in many anticancer agents, and its combination with a carbamate moiety has yielded derivatives with promising cytotoxic effects against various cancer cell lines.[4][11]

Mechanism of Action: The anticancer mechanisms of pyridine derivatives are diverse. They have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death).[12] Key molecular pathways affected include the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-related pathways such as the JNK (c-Jun N-terminal kinase) pathway.[12] Other pyridine-containing compounds have been found to act as inhibitors of crucial targets in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis.[13]

G PC Pyridine Carbamate Derivative Cell Cancer Cell PC->Cell p53 p53 Upregulation Cell->p53 Stress Signal JNK JNK Pathway Activation Cell->JNK p21 p21 Upregulation p53->p21 G2M G2/M Cell Cycle Arrest p21->G2M Apoptosis Apoptosis JNK->Apoptosis G2M->Apoptosis

Caption: Pathway showing pyridine derivatives inducing cell cycle arrest and apoptosis.

Data Presentation: Cytotoxic Activity of Pyridine Derivatives

The cytotoxic effect is often measured by IC50 values, representing the concentration required to inhibit the growth of 50% of the cancer cell population.

Compound ClassCancer Cell LineIC50 (µM)Observed MechanismSource
Pyridone 1 HepG2 (Liver)4.5 ± 0.3G2/M Arrest, Apoptosis[12]
Pyridine 2 HepG2 (Liver)>10G2/M Arrest, Apoptosis[12]
Pyridine-urea 8e NCI 60-cell line panelMean GI = 49%VEGFR-2 Inhibition[13]
Pyridine-urea 8n MCF-7 (Breast)1.88Anti-proliferative[13]
PTSC 3w UO-31 (Renal)0.57Cytotoxic[14]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.

  • Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be solubilized and quantified.

  • Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyridine carbamate derivatives. Replace the cell culture medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 or 72 hours.

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.

  • Solubilization: Carefully remove the MTT medium. Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of the compound concentration to determine the IC50 value.

  • Causality and Validation: The amount of purple formazan produced is directly proportional to the number of viable cells. A decrease in absorbance indicates a loss of cell viability due to the compound's cytotoxic or cytostatic effects. A positive control, such as doxorubicin, should be included to validate the assay's sensitivity.[13]

Antimicrobial Activity

Pyridine derivatives have long been investigated for their antimicrobial properties.[1][15] The inclusion of a carbamate group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell walls and interact with intracellular targets.

Mechanism of Action: The mechanisms of antimicrobial action for pyridine derivatives are varied. Some compounds function by chelating essential metal ions, thereby inhibiting metalloenzymes crucial for bacterial survival, such as metallo-β-lactamases.[16] Others may disrupt cell wall synthesis, interfere with nucleic acid replication, or inhibit key metabolic pathways.[4][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: A standardized inoculum of a bacterium or fungus is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed visually or by spectrophotometry after a defined incubation period.

  • Preparation:

    • Prepare two-fold serial dilutions of the pyridine carbamate derivatives in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to yield ~5 x 10^5 CFU/mL in the final well volume).

  • Inoculation and Incubation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microbes, no compound) and a negative control (broth, no microbes). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

  • Causality and Validation: The absence of growth directly indicates the compound's inhibitory effect at that concentration. Including a standard antibiotic (e.g., ampicillin) provides a reference for the compound's potency.[4] For instance, some pyridine thiosemicarbazone derivatives have shown potent activity against Acinetobacter baumannii and Candida albicans.[14]

Synthesis Strategies

The synthesis of pyridine carbamates is generally straightforward, making them an accessible class of compounds for medicinal chemistry campaigns. A common and efficient method involves the reaction of a pyridinylamine with a haloformate or the reaction of an appropriate oxime with an isocyanate.[17][18]

G cluster_0 Method A: From Aminopyridine cluster_1 Method B: From Pyridyl Oxime A1 Aminopyridine Precursor A3 Reaction in CHCl3 with Triethylamine (TEA) A1->A3 A2 Phenyl Chloroformate or Benzyl Chloroformate A2->A3 A4 Pyridinyl Carbamate Product A3->A4 B1 Pyridine Oxime Precursor B3 Reaction under Reflux B1->B3 B2 Isocyanate (R-N=C=O) B2->B3 B4 Pyridinyl Oxime Carbamate Product B3->B4

Caption: Common synthetic routes for preparing pyridine carbamate derivatives.

A typical procedure involves dissolving the aminopyridine in a solvent like chloroform, adding a base such as triethylamine to act as an acid scavenger, and then adding the chloroformate dropwise at room temperature.[8][18] The reaction is stirred for several hours, after which the product can be isolated and purified.

Challenges and Future Perspectives

While pyridine carbamate derivatives show immense promise, their development is not without challenges. Key considerations for future research include:

  • Selectivity: Enhancing selectivity for specific enzyme isoforms (e.g., AChE vs. BChE) or cancer cell types over healthy cells is crucial to minimize off-target effects and improve the therapeutic index.

  • Pharmacokinetics: Optimizing properties like metabolic stability, bioavailability, and blood-brain barrier penetration (especially for neurodegenerative targets) is essential for translating in vitro potency into in vivo efficacy.

  • Multi-Target Approach: As seen with dual-binding cholinesterase inhibitors, designing pyridine carbamates that can modulate multiple targets within a disease pathway (e.g., inhibiting both cancer cell proliferation and angiogenesis) is a promising strategy for developing more effective therapeutics.[19]

Conclusion

Pyridine carbamate derivatives represent a versatile and potent class of biologically active molecules. The strategic combination of the pyridine scaffold and the carbamate functional group has yielded promising lead compounds for treating neurodegenerative disorders, cancer, and microbial infections. The straightforward synthesis and the potential for chemical modification allow for extensive structure-activity relationship studies, paving the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Continued exploration of this chemical space is highly warranted and holds significant potential for addressing unmet medical needs.

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An In-Depth Technical Guide to the Therapeutic Applications of N-Aryl Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The N-aryl carbamate scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its remarkable versatility and therapeutic relevance.[1][2][3] This technical guide provides an in-depth analysis of the core principles, mechanisms of action, and diverse therapeutic applications of N-aryl carbamates for an audience of drug discovery and development professionals. We will explore their foundational role as enzyme inhibitors, particularly in the context of neurodegenerative disorders, and delve into their expanding applications in oncology and anti-infective research. This document synthesizes field-proven insights with rigorous scientific data, detailing not just the "what" but the "why" behind experimental designs and structure-activity relationships (SAR). Included are validated experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows to provide a comprehensive and actionable resource for advancing N-aryl carbamate-based therapeutics.

The N-Aryl Carbamate Scaffold: A Nexus of Stability and Reactivity

The carbamate functional group (-O-CO-NH-), an amide-ester hybrid, is a cornerstone of many approved therapeutic agents.[3][4] Its unique electronic and structural properties confer a balance of chemical stability, metabolic resistance, and the ability to penetrate cell membranes.[1][2][3] The N-aryl substitution, in particular, offers a rich canvas for medicinal chemists. The aromatic ring provides a platform for introducing a wide array of substituents to modulate key drug-like properties, including:

  • Potency and Selectivity: Fine-tuning interactions with the target protein's binding pocket.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Reactivity: Modifying the electrophilicity of the carbonyl carbon, which is crucial for the covalent modification of enzyme targets.

The stability of the carbamate bond is a critical feature; it is less susceptible to enzymatic hydrolysis than an ester but more so than an amide, a characteristic that can be precisely tuned for designing both stable drugs and controlled-release prodrugs.[5]

Core Mechanism of Action: Covalent Carbamoylation of Serine Hydrolases

A predominant mechanism through which N-aryl carbamates exert their biological effects is the irreversible or slowly reversible inhibition of serine hydrolases.[6][7] These enzymes, which include vital targets like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and fatty acid amide hydrolase (FAAH), feature a highly reactive serine residue within a catalytic triad in their active site.

The N-aryl carbamate acts as a "pseudo-substrate." The enzyme's catalytic serine attacks the electrophilic carbonyl carbon of the carbamate. This leads to the displacement of the aryl-alcohol leaving group and the formation of a stable, covalent carbamoyl-enzyme intermediate. This process, known as carbamoylation, effectively inactivates the enzyme. The rate of spontaneous hydrolysis to regenerate the free enzyme is often extremely slow, leading to prolonged inhibition.

G Enzyme Serine Hydrolase Active Site (with catalytic Ser-OH) Complex Enzyme-Inhibitor Complex (Michaelis Complex) Enzyme->Complex 1. Binding Carbamate N-Aryl Carbamate (Inhibitor) Carbamate->Complex Transition Tetrahedral Intermediate Complex->Transition 2. Nucleophilic Attack (Ser-OH on C=O) Carbamoylated Carbamoylated Enzyme (Inactive) Transition->Carbamoylated 3. Covalent Bond Formation LeavingGroup Aryl Alcohol (Leaving Group) Transition->LeavingGroup   Leaving Group Expelled Regeneration Free Enzyme (Slow Hydrolysis) Carbamoylated->Regeneration 4. Slow Decarbamoylation (Rate-limiting) Regeneration->Enzyme

Caption: Mechanism of serine hydrolase inhibition by N-aryl carbamates.

Therapeutic Applications in Neurodegenerative Disorders

Neurodegenerative disorders like Alzheimer's and Parkinson's disease often involve complex pathologies, including neurotransmitter deficiencies and protein aggregation.[8][9] N-aryl carbamates have emerged as powerful tools to address some of these mechanisms.

Cholinesterase Inhibition for Alzheimer's Disease (AD)

A primary strategy in symptomatic AD treatment is to increase levels of the neurotransmitter acetylcholine in the brain by inhibiting acetylcholinesterase (AChE). The natural carbamate physostigmine was one of the first cholinesterase inhibitors clinically approved.[1] Synthetic N-aryl carbamates build on this principle. For instance, Rivastigmine, a widely used AD drug, is a carbamate inhibitor of both AChE and BuChE.

The rationale for using carbamates over other inhibitors lies in their mechanism. They are considered "pseudo-irreversible" inhibitors, providing sustained but not permanent enzyme inactivation, which is a desirable therapeutic profile. Naringenin-O-carbamate derivatives have been explored as multi-target agents for AD, not only inhibiting AChE but also exhibiting antioxidant properties and inhibiting the aggregation of amyloid-beta (Aβ) peptides.[10]

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes (Terminates signal) Receptor ACh Receptors ACh->Receptor Binds to Presynaptic Presynaptic Neuron Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron Signal Neuronal Signal (Cognition, Memory) Postsynaptic->Signal Receptor->Postsynaptic Activates Carbamate N-Aryl Carbamate (e.g., Rivastigmine) Carbamate->AChE INHIBITS

Caption: Role of N-aryl carbamate AChE inhibitors in the synaptic cleft.

Modulation of the Endocannabinoid System

The endocannabinoid system (ECS) is implicated in regulating pain, mood, and memory. The primary enzymes responsible for degrading endocannabinoids are the serine hydrolases FAAH and monoacylglycerol lipase (MAGL).[11] Inhibiting these enzymes increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and neuroinflammation.

Aryl N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates have been synthesized and identified as potent inhibitors of FAAH, MAGL, and BuChE.[6][7][11] The design rationale here is multi-faceted: the carbamate moiety provides the reactive "warhead" for enzyme carbamoylation, while the aryl group and the indolyl-alkyl chain are optimized for specific interactions within the enzyme's substrate-binding channel, thereby dictating potency and selectivity.[4]

Table 1: Inhibitory Activity of Select Carbamates on Serine Hydrolases

Compound Target Enzyme IC50 (µM) Source
Naringenin-O-carbamate (3c) Human AChE 9.7 [10]
O-phenyl-N-phenyl carbamate (3a) Acetylcholinesterase Active
O-phenyl-N-(3-hydroxyphenyl) carbamate (3e) Acetylcholinesterase Active

| Aryl carbamates (various) | Fatty Acid Amide Hydrolase (FAAH) | Potent Inhibition |[6][7] |

Anticancer Applications

The application of N-aryl carbamates in oncology is an area of active research. Their mechanisms are diverse and can include the inhibition of key cellular processes required for cancer cell proliferation and survival.

  • Anti-proliferative Activity: Certain aryl carbamates with an oxamate moiety have demonstrated selective anti-proliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma).[12]

  • Molecular Targets: Potential molecular targets for these anticancer carbamates include cyclin-dependent kinase 2 (CDK2) and the adenosine A2 receptor, suggesting interference with cell cycle regulation and signaling pathways.[12]

  • Inhibition of Cellular Metabolism: Some carbamate insecticides have been evaluated for chemotherapeutic potential based on their ability to inhibit cellular energy, protein, and nucleic acid metabolism, leading to cell death.[13] For example, in-vitro studies showed that carbaryl reduced the viable cell number of squamous cell carcinoma.[13]

The key experimental insight is that substitutions on the aryl ring are critical. The addition of alkyl groups and chlorine atoms can significantly impact cytotoxicity and selectivity against cancer cells versus normal cells.[12]

Antimicrobial and Fungicidal Applications

Beyond human therapeutics, N-aryl carbamates have a long history as pesticides and are now being refined as potential clinical and agricultural antifungal agents.[1] Their broad-spectrum activity is a significant advantage.

Recent studies have focused on the synthesis and bioevaluation of novel N-aryl carbamate derivatives against various phytopathogenic fungi.[14][15] Structure-activity relationship (SAR) analyses from these studies provide a clear rationale for experimental design:

  • Halogen Substitution is Key: The presence of chlorine or bromine atoms on the N-aryl ring significantly enhances antifungal potency.[14]

  • Substitution Patterns Matter: The position of substituents (para-, meta-) and their electron-donating or withdrawing nature can dramatically alter the spectrum and potency of antifungal activity.[14]

One study found that certain halogenated N-aryl carbamates outperformed the commercial fungicide azoxystrobin against specific fungal strains.[14][15] This highlights the potential for developing new, highly effective antifungal agents based on this scaffold.

Experimental Design & Methodologies

A trustworthy drug discovery campaign relies on robust and reproducible protocols. The following sections detail validated methodologies for the synthesis and evaluation of N-aryl carbamates.

General Protocol: Synthesis of N-Aryl Carbamates via Green Curtius Rearrangement

This protocol is adapted from methodologies that prioritize environmental compatibility and readily available starting materials.[14][15] The causality behind this choice is the avoidance of toxic reagents like phosgene, opting for a safer "one-pot" procedure.

Objective: To synthesize a library of N-aryl carbamates for biological screening.

Materials:

  • Substituted aromatic aldehydes

  • Sodium azide (NaN₃)

  • Oxone® (Potassium peroxymonosulfate)

  • Potassium bromide (KBr)

  • Acetonitrile (ACN) and Water (H₂O)

  • Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the starting aromatic aldehyde (1.0 mmol) in a 1:1 mixture of acetonitrile and water (10 mL total).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Sequentially add potassium bromide (0.2 mmol), sodium azide (1.5 mmol), and Oxone® (2.0 mmol). Rationale: Oxone® acts as a green oxidant to convert the aldehyde to a carboxylic acid in situ, which then forms an acyl azide.

  • Acyl Azide Formation: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Curtius Rearrangement: Upon completion, gently heat the mixture to 60–70 °C for 1–2 hours. This promotes the thermal rearrangement of the acyl azide to an isocyanate intermediate with the loss of N₂ gas. Self-Validation Check: Vigorous gas evolution should be observed initially and then cease, indicating the completion of the rearrangement.

  • Carbamate Formation: Cool the mixture slightly and add the desired alcohol (e.g., methanol, 5 mL). Stir for an additional 2 hours. Rationale: The alcohol acts as a nucleophile, trapping the highly reactive isocyanate intermediate to form the stable carbamate product.

  • Workup and Purification: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-aryl carbamate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow for N-Aryl Carbamate Drug Discovery

The path from initial concept to a lead compound is a systematic process. The following workflow illustrates a self-validating system where each stage informs the next, ensuring that resources are focused on the most promising candidates.

G Start Hypothesis Generation (e.g., Target Serine Hydrolase X) Synthesis 1. Library Synthesis (Combinatorial approach using diverse aryl aldehydes & alcohols) Start->Synthesis Screening 2. Primary In Vitro Screening (High-throughput enzyme inhibition or cell viability assays) Synthesis->Screening Hit_ID 3. Hit Identification (Compounds meeting potency & selectivity criteria) Screening->Hit_ID SAR 4. Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Optimization 5. Lead Optimization (Iterative synthesis of analogs to improve ADME/Tox properties) SAR->Optimization Informs design of new analogs In_Vivo 6. In Vivo Validation (Testing in relevant animal models) SAR->In_Vivo Selects best hits for advancement Optimization->Screening Feedback Loop Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for N-aryl carbamates.

Conclusion and Future Perspectives

N-aryl carbamates are a robust and therapeutically significant class of molecules whose full potential is still being explored. Their established role as potent enzyme inhibitors continues to drive the development of novel treatments for neurodegenerative diseases. Meanwhile, emerging research in oncology and infectious diseases reveals new avenues for this versatile scaffold.

Future efforts will likely focus on:

  • Improving Selectivity: Designing inhibitors that can distinguish between closely related enzyme isoforms to minimize off-target effects.

  • Multi-Target Ligands: Intelligently designing single molecules that can modulate multiple disease-relevant pathways, such as the naringenin-O-carbamates for Alzheimer's disease.[10]

  • Advanced Synthesis Methods: Developing even more efficient and environmentally friendly synthetic routes to access diverse chemical space.[16][17][18]

The N-aryl carbamate is not merely a functional group but a platform for innovation. By combining rational design with robust experimental validation, researchers can continue to unlock its therapeutic potential to address some of today's most challenging diseases.

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The Dual-Nature Reactivity of Pyridine Carbamates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Carbamate Scaffold

In the landscape of modern medicinal chemistry, the pyridine carbamate moiety has emerged as a privileged scaffold, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Its prevalence stems from a unique confluence of properties: the pyridine ring, a bioisostere of benzene, imparts favorable pharmacokinetic characteristics such as enhanced water solubility and the ability to form crucial hydrogen bonds with biological targets.[1] Simultaneously, the carbamate group, a stable and versatile functional handle, offers a rich landscape for chemical modification and can significantly influence the electronic properties of the pyridine ring.[2][4] This guide provides an in-depth exploration of the chemical reactivity of the carbamate group on a pyridine ring, offering field-proven insights for researchers, scientists, and drug development professionals.

This document will delve into the synthesis, reactivity patterns, and strategic applications of pyridine carbamates, moving beyond a mere recitation of protocols to explain the underlying causality of their chemical behavior. By understanding the intricate interplay between the electron-deficient pyridine core and the dual-natured carbamate substituent, researchers can unlock the full potential of this valuable structural motif.

Synthesis of Pyridine Carbamates: Establishing the Foundation

The construction of the pyridine carbamate scaffold is typically achieved through straightforward and well-established synthetic methodologies. The two primary approaches involve the reaction of an aminopyridine with either a chloroformate or an isocyanate.

Protocol 1: Synthesis via Chloroformates

This method is a robust and widely employed route for the preparation of N-pyridinyl carbamates.

Experimental Protocol:

  • Dissolution: Dissolve the starting aminopyridine in a suitable aprotic solvent such as chloroform (CHCl₃) or triethylamine (TEA).

  • Cooling: Cool the solution to 0°C in an ice bath to moderate the exothermic reaction.

  • Addition of Chloroformate: Add the desired chloroformate (e.g., phenyl chloroformate or benzyl chloroformate) dropwise to the cooled solution, typically in a 1:1 molar ratio with the aminopyridine.[5] A slight excess of the chloroformate can also be used.[6]

  • Reaction: Allow the reaction to stir at room temperature for a period ranging from 3 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[5][6]

  • Work-up: Upon completion, the reaction mixture is typically acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the pyridinyl carbamate product.[6]

  • Isolation and Purification: The precipitate is collected by filtration and can be further purified by recrystallization from a suitable solvent like acetone or ethyl acetate.[6]

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Cooling the reaction mixture initially helps to control the reaction rate and prevent potential side reactions.

Protocol 2: Synthesis via Isocyanates

This approach provides a direct route to N-substituted pyridinyl carbamates.

Experimental Protocol:

  • Reactant Preparation: The parent p-pyridine amidoxime is reacted with the corresponding isocyanate.[7]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, and the specific conditions (temperature, reaction time) will vary depending on the reactivity of the isocyanate.

  • Product Isolation: The resulting carbamate can be isolated and purified using standard techniques such as crystallization.

Table 1: Comparison of Synthetic Routes to Pyridine Carbamates

FeatureChloroformate MethodIsocyanate Method
Starting Materials Aminopyridine, ChloroformatePyridine Oxime, Isocyanate
Byproduct HCl (neutralized by base)None
Scope Broadly applicable for various carbamatesPrimarily for N-substituted carbamates
Reaction Conditions Generally mild (0°C to room temperature)Varies with isocyanate reactivity

The Chemical Reactivity of the Pyridine Carbamate Moiety: A Tale of Two Rings

The reactivity of a pyridine carbamate is a fascinating interplay of the electronic characteristics of both the pyridine ring and the carbamate group. The electron-deficient nature of the pyridine ring influences the carbamate, and in turn, the carbamate group modulates the reactivity of the pyridine ring.

Electrophilic Aromatic Substitution: A Challenging but Achievable Transformation

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing effect of the nitrogen atom.[8][9] This deactivation is further exacerbated in acidic conditions, where the pyridine nitrogen is protonated, creating a highly electron-deficient pyridinium species.[9][10]

The carbamate group, when attached to the pyridine ring, can further influence this reactivity. While typically considered an activating group in benzene chemistry, its effect on the pyridine ring is more nuanced.

Strategies to Promote Electrophilic Substitution:

  • Pyridine N-Oxide Formation: A common and effective strategy is the initial oxidation of the pyridine nitrogen to form a pyridine N-oxide.[9][11] This transformation has a profound effect on the electronic properties of the ring:

    • The N-oxide oxygen can donate electron density back into the ring through resonance, thereby activating it towards electrophilic attack.[11]

    • This activation directs incoming electrophiles primarily to the 4-position (para) and to a lesser extent, the 2-position (ortho).[11]

    • Following the substitution reaction, the N-oxide can be readily reduced back to the pyridine.[9]

Caption: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine.

Reactivity of the Carbamate Group Itself: Hydrolysis and Cleavage

The stability of the carbamate group is a critical consideration in drug design and development. Carbamates are generally more stable to hydrolysis than esters but can be cleaved under specific conditions. [2][4]

  • Hydrolytic Stability: The rate of hydrolysis of a pyridine carbamate is influenced by the electronic properties of the pyridine ring and the nature of the substituents on the carbamate nitrogen and oxygen. [12]Electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by water or other nucleophiles. [13][14]* Enzymatic Cleavage: In a biological context, carbamates can be susceptible to enzymatic hydrolysis by esterases and other hydrolases. This property can be strategically employed in the design of prodrugs, where the carbamate linkage is cleaved in vivo to release the active pharmaceutical ingredient. [3]

Cyclization Reactions

The carbamate group can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, polyhalogenated pyridines containing dithiocarbamate groups have been shown to undergo intramolecular cyclization. [15]

Transition Metal-Catalyzed Reactions: Modern Synthetic Frontiers

Modern synthetic organic chemistry offers a plethora of transition metal-catalyzed reactions for the functionalization of pyridine rings. [16][17][18]Carbamate-substituted pyridines can serve as versatile substrates in these transformations.

  • C-H Activation/Functionalization: Transition metals such as palladium, rhodium, and iridium can catalyze the direct functionalization of C-H bonds on the pyridine ring. [16][19]The carbamate group can act as a directing group in these reactions, enabling regioselective C-H activation.

  • Cross-Coupling Reactions: Pyridine carbamates bearing a halide or triflate group can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C and C-heteroatom bonds.

Applications in Drug Development: From Scaffolds to Prodrugs

The rich and tunable reactivity of pyridine carbamates makes them invaluable in the drug discovery and development pipeline.

  • Scaffold for Library Synthesis: The predictable reactivity of the pyridine carbamate core allows for the systematic synthesis of large libraries of compounds for high-throughput screening.

  • Bioisosteric Replacement: The pyridine carbamate moiety can serve as a bioisosteric replacement for other functional groups, enabling the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Prodrug Design: The hydrolytic lability of the carbamate bond can be exploited to design prodrugs that release the active drug molecule at the target site, potentially improving efficacy and reducing off-target toxicity. [3]

Conclusion: A Versatile Tool for the Medicinal Chemist

The pyridine carbamate scaffold represents a powerful and versatile platform in modern drug discovery. A thorough understanding of its dual-nature reactivity, governed by the electronic interplay between the pyridine ring and the carbamate group, is paramount for its effective utilization. By strategically leveraging the principles of electrophilic and nucleophilic substitution, directed metalation, and transition metal-catalyzed reactions, medicinal chemists can unlock the full potential of this privileged structural motif to design and synthesize the next generation of innovative therapeutics.

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Whitepaper: The Pyridinyl Carbamate Scaffold in Medicinal Chemistry: A Journey of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its unique structural and electronic properties that enable it to serve as a stable, effective pharmacophore or a strategic prodrug moiety.[1][2] When integrated with a pyridinyl ring, the resulting pyridinyl carbamate scaffold gives rise to a class of molecules with remarkable therapeutic potential, demonstrated by their success in treating complex neurological disorders. This technical guide provides a comprehensive review of the discovery and evolution of pyridinyl carbamates in drug development. We will explore the foundational principles of their design, delve into key therapeutic applications, elucidate structure-activity relationships (SAR), and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Carbamate Moiety: A Privileged Functional Group in Drug Design

Organic carbamates, or urethanes, are structurally unique, possessing features of both esters and amides. This hybrid nature confers significant chemical and proteolytic stability, making them excellent isosteres for the more labile peptide bond in peptidomimetic design.[2] The carbamate functionality can engage in crucial hydrogen bonding interactions with biological targets through its carbonyl group and NH moiety, while also imposing conformational constraints that can be beneficial for receptor or enzyme binding.[2] These properties have been successfully exploited in the design of therapeutic agents and prodrugs across a wide range of diseases.[1]

The introduction of a pyridine ring into a carbamate-containing molecule adds another layer of complexity and potential for interaction. The basic nitrogen atom of the pyridine ring can participate in hydrogen bonding or ionic interactions, and the aromatic system can engage in π-π stacking. This combination of a versatile interaction hub (pyridine) and a stable, conformationally influential linker (carbamate) has proven to be a powerful strategy in medicinal chemistry.

The Landmark Discovery: Pyridinyl Carbamates as Cholinesterase Inhibitors

One of the most significant breakthroughs for the pyridinyl carbamate scaffold came from the field of neurodegenerative disease, specifically in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[3]

The Cholinergic Hypothesis and the Rise of Rivastigmine

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients.[4] Therefore, inhibiting the enzyme responsible for its breakdown, acetylcholinesterase (AChE), became a primary therapeutic strategy.[3]

Rivastigmine (Exelon®) stands as the archetypal pyridinyl carbamate drug. Developed by Marta Weinstock-Rosin and her team, it is a semi-synthetic derivative of the natural carbamate physostigmine.[4][5] Approved by the FDA in 1997, rivastigmine is used to treat mild to moderate dementia associated with both Alzheimer's and Parkinson's disease.[6]

Unlike more selective inhibitors like donepezil, rivastigmine is a slow, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), an enzyme also involved in acetylcholine metabolism.[7][8] This dual-inhibition mechanism is believed to contribute to its therapeutic efficacy.[5] The carbamate moiety of rivastigmine is crucial for its mechanism, as it carbamylates a serine residue in the active site of the cholinesterase enzymes, rendering them temporarily inactive.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Vesicle with Acetylcholine (ACh) ChAT->ACh_vesicle Packaging ACh_synapse ACh ACh_vesicle->ACh_synapse Release Choline Choline Choline->ChAT Synthesis AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding AChE->Choline Breakdown Products Rivastigmine Rivastigmine (Pyridinyl Carbamate) Rivastigmine->AChE Inhibition Signal Signal Propagation AChR->Signal

Caption: Mechanism of Rivastigmine at the Cholinergic Synapse.

Structure-Activity Relationship (SAR) Insights

The development of rivastigmine and subsequent analogs has provided valuable SAR insights for AChE inhibitors.[9]

Modification AreaObservationImplication
Carbamate Moiety The N,N-disubstituted carbamate is critical for the carbamylation of the serine residue in the AChE active site.Essential for the mechanism of inhibition.
Pyridinyl Ring Not present in Rivastigmine, but related pyridinium derivatives show potent AChE inhibition.[10]The pyridine nitrogen can act as a key interaction point.
Alkyl Linker The specific stereochemistry and length of the linker between the carbamate and the phenyl ring are optimized for fitting into the enzyme's active site gorge.Dictates binding affinity and selectivity.
Phenyl Ring Unsubstituted in rivastigmine, but substitutions can modulate potency and pharmacokinetic properties.Allows for fine-tuning of the molecule's profile.

Table 1: Key Structure-Activity Relationships for Carbamate-based AChE Inhibitors.

Expanding Horizons: Pyridinyl Carbamates as FAAH Inhibitors

The versatility of the carbamate scaffold extends beyond cholinesterase inhibition. A significant area of discovery has been in the modulation of the endocannabinoid system, specifically through the inhibition of Fatty Acid Amide Hydrolase (FAAH).[11]

Targeting the Endocannabinoid System

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[11] Inhibiting FAAH increases endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[11] Carbamates have emerged as a potent class of irreversible FAAH inhibitors, functioning by carbamylating the catalytic serine nucleophile (Ser241) of the enzyme.[12]

The discovery path for these inhibitors interestingly originated from modifications of known AChE inhibitors.[13] Early O-aryl carbamates, such as URB597, demonstrated that an activated carbonyl group was essential for FAAH inhibition.[13] Further optimization led to compounds incorporating a pyridinyl moiety, which was found to enhance potency. For example, the 4-trifluoromethyl-2-pyridyl group was shown to form extensive van der Waals interactions within the hydrophobic acyl chain-binding pocket of FAAH, significantly improving inhibitory activity.[13]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1R_pre CB1 Receptor Ca_channel Ca2+ Channel CB1R_pre->Ca_channel Inhibits NT_vesicle Neurotransmitter Vesicle Ca_channel->NT_vesicle Blocks Release Anandamide_synth Anandamide Synthesis Anandamide_release Anandamide Anandamide_synth->Anandamide_release On Demand FAAH FAAH Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid Degradation Anandamide_release->CB1R_pre Retrograde Signaling Anandamide_uptake Anandamide_release->Anandamide_uptake Reuptake Anandamide_uptake->FAAH Metabolism Pyridinyl_Carbamate Pyridinyl Carbamate FAAH Inhibitor Pyridinyl_Carbamate->FAAH Inhibition

Caption: FAAH Inhibition in the Endocannabinoid System.

SAR for Pyridinyl Carbamate FAAH Inhibitors

SAR studies have been crucial in optimizing the potency and selectivity of these inhibitors.[12][14]

Modification AreaObservationImplication
Carbamate Oxygen Typically part of an O-Aryl or O-Heteroaryl system.The nature of the leaving group is critical for the carbamylation reaction rate.
Pyridinyl Ring Placement and substitution are key. Electron-withdrawing groups (e.g., -CF3) on the pyridine ring can enhance potency.[13]Optimizes interactions within the enzyme's hydrophobic pocket.
Carbamate Nitrogen Substituent Often part of a piperidine or piperazine ring, or a substituted alkyl chain.[12][14]This portion of the molecule can be modified to tune physical properties like solubility and metabolic stability.
Overall Conformation Integration of the N-substituent into a piperidine ring can enhance metabolic stability compared to acyclic analogs.[12][14]Rigidity can be beneficial for both potency and pharmacokinetics.

Table 2: Key Structure-Activity Relationships for Pyridinyl Carbamate FAAH Inhibitors.

Experimental Protocols: Synthesis of Pyridinyl Carbamates

The synthesis of pyridinyl carbamates can be achieved through several reliable methods. The choice of method often depends on the available starting materials and the desired substitution pattern.

General Protocol: Synthesis via Isocyanate Intermediate

This protocol is adapted from methodologies used for synthesizing oxime carbamates, which is a related and well-documented procedure.[15]

Objective: To synthesize a generic pyridinyl carbamate from a pyridinyl alcohol (or oxime) and an isocyanate.

Materials:

  • Pyridinyl alcohol derivative (1.0 eq)

  • Appropriate isocyanate (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the pyridinyl alcohol derivative.

  • Dissolution: Dissolve the starting material in the anhydrous solvent.

  • Reactant Addition: Add the isocyanate dropwise to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure pyridinyl carbamate.[16]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

cluster_conditions Reaction Conditions PyOH Pyridinyl-OH (or Oxime) Reactants Iso R-N=C=O (Isocyanate) Product Pyridinyl-O-C(O)NH-R (Pyridinyl Carbamate) Solvent Anhydrous Solvent (e.g., THF, DCM) Reactants->Product +

Caption: General Synthetic Scheme for Pyridinyl Carbamates.

Future Perspectives and Conclusion

The pyridinyl carbamate scaffold has firmly established its place in the medicinal chemist's toolbox. The clinical success of rivastigmine validated the therapeutic potential of this chemical class, and ongoing research into FAAH inhibitors and other targets continues to demonstrate its versatility.

Future work in this area is likely to focus on several key aspects:

  • Target Selectivity: As our understanding of complex diseases grows, the need for highly selective agents becomes more critical. Fine-tuning the pyridinyl carbamate structure to achieve selectivity for specific enzyme isoforms or receptor subtypes will be a major goal.

  • Novel Therapeutic Areas: The physicochemical properties of pyridinyl carbamates make them suitable for targeting a wide range of biological systems. Exploration into areas such as oncology, inflammation, and metabolic diseases may yield novel therapeutic agents.[15][17]

  • Advanced Drug Delivery: Formulations like the transdermal patch for rivastigmine, which improves the side-effect profile, highlight the importance of drug delivery.[5][6] Future research may involve developing novel prodrug strategies or targeted delivery systems for pyridinyl carbamate drugs.

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The Pyridine Ring's Electronic Tug-of-War on the Carbamate Moiety: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of a pyridine ring into molecules containing a carbamate moiety is a prevalent theme in medicinal chemistry and materials science. This guide provides a deep dive into the nuanced electronic interplay between these two functional groups. We will dissect the inductive and resonance effects exerted by the pyridine ring, explore how its substitution pattern and the position of carbamate linkage modulate the electronic character, stability, and reactivity of the carbamate, and detail experimental and computational methodologies for characterizing these interactions. This comprehensive analysis aims to equip researchers with the fundamental knowledge to rationally design molecules with tailored properties for applications ranging from drug delivery to advanced materials.

Foundational Electronic Principles: A Tale of Two Moieties

Before delving into their combined effects, it is crucial to understand the intrinsic electronic nature of both the pyridine ring and the carbamate functional group.

The Electron-Deficient Nature of the Pyridine Ring

Pyridine, a heteroaromatic analog of benzene, features a nitrogen atom that significantly alters the electronic landscape of the ring. This nitrogen atom imparts a distinct set of properties primarily through two mechanisms:

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a net withdrawal of electron density from the ring through the sigma (σ) bonds. This effect is most pronounced at the positions closest to the nitrogen (α- and γ-positions) and contributes to pyridine's overall electron-deficient character compared to benzene.[1][2]

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom in pyridine possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and does not participate in the aromatic π-system.[1][3] Consequently, the nitrogen atom cannot donate electron density into the ring via a positive mesomeric effect. Instead, the delocalization of π-electrons can lead to resonance structures where the nitrogen bears a formal negative charge and the ring carbons a positive charge, further highlighting its electron-withdrawing nature.[4]

These electronic features render the pyridine ring less susceptible to electrophilic aromatic substitution than benzene and more prone to nucleophilic attack, particularly at the 2- and 4-positions.[1]

The Carbamate Moiety: An Amide-Ester Hybrid

The carbamate group (-NH-C(=O)-O-) can be viewed as a hybrid of an amide and an ester, and its electronic character is dominated by amide resonance.[5][6] The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a partial double bond character in the C-N bond and increasing electron density on the carbonyl oxygen.[5][7] This resonance has several important consequences:

  • Planarity and Rotational Barrier: The partial double bond character imparts planarity to the carbamate group and creates a significant rotational barrier around the C-N bond, leading to the possible existence of syn and anti conformers.[5][6]

  • Chemical Stability: This resonance stabilization contributes to the general chemical and proteolytic stability of carbamates, making them valuable as protecting groups and as metabolically stable linkers in drug design.[5][8]

  • Reactivity: Despite their stability, the presence of the ester-like oxygen atom makes the carbamate carbonyl carbon more electrophilic than that of an amide, rendering it susceptible to nucleophilic attack and hydrolysis.[7]

The Electronic Interplay: When Pyridine Meets Carbamate

When a pyridine ring is attached to a carbamate moiety, a fascinating electronic tug-of-war ensues, with the pyridine's electron-withdrawing properties directly influencing the carbamate's stability and reactivity. The nature and magnitude of this influence are critically dependent on the point of attachment.

Positional Isomers and Their Electronic Consequences

The electronic communication between the two moieties is dictated by whether the carbamate is linked at the 2- (ortho), 3- (meta), or 4- (para) position of the pyridine ring.

  • 4-Pyridyl Carbamates (Para-Linkage): This arrangement allows for direct resonance communication. The strong electron-withdrawing resonance effect (-M) of the pyridine nitrogen significantly delocalizes the nitrogen lone pair of the carbamate into the ring. This has a profound impact:

    • Decreased Carbamate Resonance: The competition for the carbamate nitrogen's lone pair between the carbonyl group and the pyridine ring weakens the internal amide resonance of the carbamate.

    • Increased Electrophilicity: The reduced electron donation to the carbonyl carbon makes it more electrophilic and thus more susceptible to nucleophilic attack and hydrolysis.

    • Acidity of N-H Proton: The electron withdrawal increases the acidity of the carbamate N-H proton.

  • 2-Pyridyl Carbamates (Ortho-Linkage): Similar to the 4-pyridyl isomer, the 2-pyridyl group exerts a strong -I and -M effect, leading to similar consequences of decreased carbamate resonance and increased electrophilicity. Additionally, the proximity of the pyridine nitrogen can lead to intramolecular hydrogen bonding with the carbamate N-H, which can influence conformation and reactivity.

  • 3-Pyridyl Carbamates (Meta-Linkage): In this case, there is no direct resonance interaction between the pyridine nitrogen and the carbamate. The electronic influence is primarily transmitted through the inductive effect (-I). While still electron-withdrawing, the effect is less pronounced than in the 2- and 4-isomers. Consequently, 3-pyridyl carbamates are expected to be more stable towards hydrolysis compared to their 2- and 4-pyridyl counterparts.

The following diagram illustrates the key resonance structures for a 4-pyridyl carbamate, highlighting the delocalization of the carbamate nitrogen's lone pair into the pyridine ring.

Caption: Resonance structures of a 4-pyridyl carbamate.

Experimental and Computational Characterization

A multi-pronged approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic effects.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the carbamate N-H proton provides a direct probe of its electronic environment. A downfield shift is indicative of increased acidity and electron withdrawal by the pyridine ring.

    • ¹³C NMR: The chemical shift of the carbonyl carbon is sensitive to its electrophilicity. A downfield shift in the carbonyl resonance upon attachment to the pyridine ring, particularly at the 2- and 4-positions, suggests increased electrophilic character.

  • Infrared (IR) Spectroscopy: The stretching frequency of the carbonyl group (ν(C=O)) is a valuable indicator of bond strength and electronic environment. A higher stretching frequency is associated with a stronger, more double-bond-like character, which in this context would indicate reduced amide resonance and increased electrophilicity.

  • UV-Vis Spectroscopy: Changes in the electronic absorption spectra, particularly shifts in the π-π* transitions of the pyridine ring upon carbamate substitution, can provide insights into the extent of electronic conjugation between the two moieties.[9]

Electrochemical Analysis

Cyclic voltammetry (CV) can be employed to study the redox properties of pyridyl carbamates. The reduction potential of the pyridine ring can be influenced by the electron-donating or -withdrawing nature of the carbamate substituent.[10][11][12] This technique can provide quantitative data on the electronic effects transmitted from the carbamate to the pyridine ring.

Hammett Analysis

A powerful tool for quantifying electronic effects is the use of Hammett plots.[13][14][15][16] By synthesizing a series of pyridyl carbamates with different substituents on the pyridine ring and measuring a reaction rate (e.g., hydrolysis) or an equilibrium constant (e.g., pKa), a linear free-energy relationship can be established. The slope of the Hammett plot (ρ value) provides a quantitative measure of the sensitivity of the reaction to the electronic effects of the substituents.[13][14][15]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[17][18] They can be used to:

  • Calculate molecular orbital energies and electron density distributions.

  • Predict NMR and IR spectra.

  • Model reaction pathways and transition states for processes like hydrolysis.

  • Quantify the rotational barriers of the carbamate C-N bond.

Practical Implications in Drug Development and Materials Science

The ability to fine-tune the electronic properties of the carbamate moiety has significant practical implications:

  • Prodrug Design: The stability of the carbamate linker can be modulated to control the rate of drug release. A more labile carbamate (e.g., linked at the 4-position of the pyridine) could be designed for rapid hydrolysis in a target physiological environment.[5][6]

  • Enzyme Inhibition: Carbamates are known inhibitors of certain enzymes. The electrophilicity of the carbonyl carbon, influenced by the pyridine ring, can be optimized for enhanced binding and inhibitory activity.

  • Materials Science: In the design of polymers like polyurethanes, the electronic properties of the constituent carbamate linkages can influence the material's thermal stability, conductivity, and optical properties.[19]

Experimental Protocols

General Procedure for the Synthesis of Pyridyl Carbamates

A common method for the synthesis of pyridyl carbamates involves the reaction of a pyridyl isocyanate with an alcohol or the reaction of a pyridinol with an isocyanate. Alternatively, aminopyridines can be reacted with chloroformates.

Example: Synthesis of Phenyl N-(pyridin-4-yl)carbamate

  • To a solution of 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C.

  • Slowly add phenyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Monitoring Carbamate Hydrolysis by HPLC
  • Prepare a stock solution of the pyridyl carbamate in a suitable organic solvent (e.g., acetonitrile).

  • Prepare buffer solutions at the desired pH (e.g., pH 7.4 phosphate-buffered saline for physiological conditions).

  • Initiate the hydrolysis reaction by diluting an aliquot of the carbamate stock solution into the pre-warmed buffer solution to a final concentration suitable for HPLC analysis.

  • At specific time intervals, withdraw aliquots of the reaction mixture and quench the hydrolysis by adding an equal volume of a suitable quenching solution (e.g., acetonitrile with 0.1% trifluoroacetic acid).

  • Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the parent carbamate peak and the appearance of the corresponding aminopyridine peak.

  • Calculate the rate constant for hydrolysis from the plot of the natural logarithm of the carbamate concentration versus time.

The following diagram illustrates a typical experimental workflow for studying carbamate hydrolysis.

Workflow cluster_workflow Carbamate Hydrolysis Workflow synthesis Synthesis of Pyridyl Carbamate purification Purification and Characterization (NMR, IR) synthesis->purification hydrolysis Initiate Hydrolysis in Buffered Solution purification->hydrolysis sampling Time-course Sampling and Quenching hydrolysis->sampling hplc HPLC Analysis sampling->hplc kinetics Kinetic Data Analysis (Rate Constant Determination) hplc->kinetics

Caption: Experimental workflow for hydrolysis studies.

Conclusion

The electronic effects of the pyridine ring on the carbamate moiety are a complex yet predictable interplay of inductive and resonance effects. A thorough understanding of these principles, supported by robust experimental and computational characterization, is paramount for the rational design of molecules with desired stability, reactivity, and biological activity. This guide provides a foundational framework for researchers to navigate this intricate electronic landscape and harness it for innovation in drug discovery and materials science.

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  • Whisler, M. C., et al. (2004). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Synthesis, 2004(10), 1543-1563. [Link]

  • El-Sayed, A. M., et al. (2015). Spectroscopic (IR, UV, NMR) characterization of 4, 8-di methyl 2, 6-di phenyl 1, 5-di hydro S-Indacene and study of effect of substituents in its electronic properties. ResearchGate. [Link]

  • Houston, Z. H. (2016). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]

  • de la Fuente, A., et al. (2020). Influence of remote carbamate protective groups on the β-selectivity in rhamnosylations. Organic & Biomolecular Chemistry, 18(1), 101-108. [Link]

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Methodological & Application

Synthesis of Ethyl Pyridin-4-ylcarbamate: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl pyridin-4-ylcarbamate, a valuable building block in medicinal chemistry and drug development. This document outlines the chemical theory, a step-by-step experimental procedure, and critical considerations for the successful synthesis, purification, and characterization of the target compound from 4-aminopyridine and ethyl chloroformate. The provided protocol is scalable and has been designed to ensure high yield and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structure, featuring a pyridine ring and a carbamate functional group, makes it a versatile scaffold for the development of novel therapeutics. The pyridine moiety is a common feature in many approved drugs, contributing to their binding affinity and pharmacokinetic properties. The carbamate group can act as a bioisostere for other functional groups or as a handle for further chemical modifications. The synthesis of this compound is a fundamental reaction for any research program focused on pyridine-based drug candidates.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-aminopyridine and ethyl chloroformate proceeds via a nucleophilic acyl substitution reaction.

Diagram of the Reaction Mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products cluster_base Base 4-aminopyridine 4-Aminopyridine intermediate Tetrahedral Intermediate 4-aminopyridine->intermediate Nucleophilic Attack ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->intermediate product This compound intermediate->product Elimination of Cl- side_product Triethylammonium chloride triethylamine Triethylamine (Et3N) triethylamine->side_product Neutralizes HCl

Caption: Reaction mechanism for the synthesis of this compound.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of ethyl chloroformate. This addition forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloride ion and the formation of the stable carbamate product.

A crucial aspect of this synthesis is the use of a non-nucleophilic base, typically triethylamine.[1][2] The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting 4-aminopyridine, rendering it non-nucleophilic and halting the reaction. Triethylamine effectively scavenges the in-situ generated HCl to form triethylammonium chloride, a salt that can be easily removed during the work-up procedure.[1] The choice of an appropriate solvent, such as anhydrous dichloromethane (DCM), is also critical to ensure the solubility of the reactants and to prevent unwanted side reactions with water.

Detailed Experimental Protocol

This protocol is adapted from a scalable and robust procedure for the synthesis of this compound.[3]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Aminopyridine≥99%Sigma-AldrichStore in a cool, dry place.
Ethyl Chloroformate≥97%Sigma-AldrichHandle in a fume hood with appropriate PPE.
Triethylamine≥99.5%Sigma-AldrichDistill from calcium hydride before use for best results.
Dichloromethane (DCM), Anhydrous≥99.8%Sigma-AldrichUse a dry solvent to prevent hydrolysis of ethyl chloroformate.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher ScientificFor aqueous work-up.
Brine (saturated NaCl solution)--For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher ScientificFor drying the organic phase.
Round-bottom flask--Appropriate size for the reaction scale.
Magnetic stirrer and stir bar--For efficient mixing.
Dropping funnel--For controlled addition of reagents.
Ice bath--For temperature control.
Separatory funnel--For aqueous work-up.
Rotary evaporator--For solvent removal.
Filtration apparatus--For collecting the product.
Step-by-Step Procedure

Diagram of the Experimental Workflow:

experimental_workflow start Start dissolve Dissolve 4-aminopyridine and triethylamine in anhydrous DCM start->dissolve cool Cool the solution to -8 °C dissolve->cool add_chloroformate Add ethyl chloroformate dropwise cool->add_chloroformate react Stir the reaction mixture add_chloroformate->react warm Allow to warm to room temperature react->warm workup Aqueous work-up (NaHCO3, Brine) warm->workup dry Dry the organic layer with Na2SO4 workup->dry evaporate Evaporate the solvent dry->evaporate purify Purify by recrystallization evaporate->purify characterize Characterize the product purify->characterize end End characterize->end

Caption: A streamlined workflow for the synthesis of this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring.

  • Cooling: Cool the resulting solution to -8 °C using an ice-salt bath. It is important to maintain this temperature during the addition of ethyl chloroformate to control the reaction rate and minimize side reactions.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.0 eq) dropwise to the cooled solution over a period of 2 hours using a dropping funnel. A white precipitate of triethylammonium chloride will form during the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at -8 °C for an additional hour.

  • Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. This will remove any remaining acidic impurities and the triethylammonium chloride salt.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield a white solid.[3][4][5][6]

Expected Yield and Physical Properties
  • Yield: 89%[3]

  • Appearance: White solid[3]

  • Melting Point: 126.7–127.4 °C[3]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

TechniqueExpected Data
¹H NMR The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the pyridine ring protons. The NH proton will appear as a broad singlet.
¹³C NMR The spectrum will display signals for the carbonyl carbon of the carbamate, the carbons of the pyridine ring, and the ethyl group carbons.
IR Spectroscopy Key vibrational bands are expected for the N-H stretch, C=O stretch of the carbamate, and C-N and C-O stretches.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (166.18 g/mol ).[7]

A scalable synthesis of a related compound reported ¹H NMR data in CDCl₃ as follows: δ 8.72 (s, 1H), 8.46 (d, J = 5.1 Hz, 2H), 7.45 (d, J = 5.1 Hz, 2H), 4.25 (q, J = 6.9 Hz, 2H), 1.31 (t, J = 7.0 Hz, 3H).[3]

Troubleshooting and Side Reactions

While the described protocol is robust, several issues may arise. Understanding potential side reactions is key to troubleshooting.

  • Low Yield:

    • Cause: Incomplete reaction or loss of product during work-up.

    • Solution: Ensure all reagents are of high purity and the reaction is carried out under anhydrous conditions. Optimize the reaction time and temperature. Be careful during the extraction and purification steps to minimize product loss.

  • Formation of Di-substituted Product:

    • Cause: The pyridine ring nitrogen can also react with ethyl chloroformate, although this is less likely due to the deactivating effect of the amino group.

    • Solution: Maintaining a low reaction temperature helps to control the reactivity and favor the desired N-acylation.

  • Hydrolysis of Ethyl Chloroformate:

    • Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Safety Precautions

  • 4-Aminopyridine: Is a toxic compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Ethyl Chloroformate: Is corrosive and lachrymatory. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Triethylamine: Is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from 4-aminopyridine and ethyl chloroformate is a reliable and high-yielding reaction when performed under the appropriate conditions. This application note provides a comprehensive and detailed protocol that can be readily implemented in a research laboratory setting. By following the outlined procedures and safety precautions, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

  • Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015, 58 (7), 2895–2940.
  • Salvatore, R. N.; Shin, S. I.; Nagle, A. S.; Jung, K. W. A Three-Component Coupling of Amines, Carbon Dioxide, and Halides for the Synthesis of Carbamates. J. Org. Chem.2001, 66 (3), 1035–1037.
  • Lebel, H.; Leogane, O. A Convenient Method for the Preparation of Carbamates from Carboxylic Acids. Org. Lett.2005, 7 (19), 4107–4110.
  • Yuan, Z.; et al. A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. J. Chem. Res.2016, 40 (3), 152-155.
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  • Rossi, G.; Sotgiu, G.; Inesi, A. A Selective Cathodic Reduction of Carbon Dioxide in CO2-Saturated Room-Temperature Ionic Liquid BMIm-BF4 Solutions Containing Amines. J. Org. Chem.2007, 72 (1), 144-149.
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Preparation of Ethyl Pyridin-4-ylcarbamate: A Detailed Laboratory Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl pyridin-4-ylcarbamate, a valuable building block in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in drug development, offering not just a set of instructions, but a detailed explanation of the scientific principles and safety considerations that underpin this synthetic procedure.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The carbamate functional group is a common motif in drug design, and the pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to reliably synthesize this compound is therefore a critical capability for laboratories engaged in the discovery of new therapeutics. This protocol details the widely employed and robust method of reacting 4-aminopyridine with ethyl chloroformate.

Safety First: A Self-Validating System of Hazard Mitigation

The synthesis of this compound involves the use of hazardous materials that necessitate strict adherence to safety protocols. A thorough understanding and mitigation of these risks are paramount for the well-being of the researcher and the integrity of the experiment.

Hazard Analysis of Key Reagents:

ReagentKey HazardsMitigation Measures
4-Aminopyridine Fatal if swallowed[1][2][3], causes skin and serious eye irritation[1][2][3], and may cause respiratory irritation[1][2][3].Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Handle only in a well-ventilated fume hood. Avoid generating dust.[1] In case of accidental ingestion, seek immediate medical attention.[1][3]
Ethyl Chloroformate May be fatal if inhaled[4][5]. Causes severe skin and eye burns[4][5]. Highly flammable liquid and vapor[4][5]. Moisture sensitive[4][5].Work exclusively in a certified chemical fume hood.[4] Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[6] Keep away from heat, sparks, and open flames.[5] Store in a cool, dry, well-ventilated area, away from incompatible substances like water, bases, and oxidizing agents.[4][7]
Triethylamine (or Pyridine) Flammable liquid and vapor. Corrosive, causes severe skin and eye damage. Harmful if swallowed or inhaled.Handle in a fume hood. Wear appropriate PPE, including gloves and safety glasses. Keep away from ignition sources.
Tetrahydrofuran (THF) Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.Use in a well-ventilated area, away from heat and ignition sources. Test for peroxides before use if the container has been opened previously and stored.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give water to drink. Seek immediate medical attention.[1][4]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of this compound from 4-aminopyridine and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism.[8] The lone pair of electrons on the exocyclic nitrogen atom of 4-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, such as triethylamine or pyridine, to drive the reaction to completion.[8]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents Prepare Reagents: - 4-Aminopyridine - Anhydrous THF - Triethylamine - Ethyl Chloroformate dissolve Dissolve 4-Aminopyridine and Triethylamine in THF prep_reagents->dissolve cool Cool to 0 °C dissolve->cool add_chloroformate Add Ethyl Chloroformate dropwise cool->add_chloroformate stir Stir at Room Temperature add_chloroformate->stir filter_salt Filter Triethylamine HCl stir->filter_salt concentrate Concentrate Filtrate filter_salt->concentrate dissolve_residue Dissolve in Ethyl Acetate concentrate->dissolve_residue wash Wash with Water and Brine dissolve_residue->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethyl Acetate/Hexane evaporate->recrystallize collect_crystals Collect Crystals by Vacuum Filtration recrystallize->collect_crystals dry_product Dry Product in Vacuo collect_crystals->dry_product analyze Characterize by NMR, IR, and MP dry_product->analyze

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 4-Aminopyridine

  • Ethyl chloroformate

  • Triethylamine (or Pyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.05 eq) dropwise to the cooled solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of THF.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer successively with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by recrystallization.[9][10][11] Dissolve the solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of cold hexane and dry them under vacuum.

  • Characterization:

    • Determine the melting point of the purified product. The literature melting point is 155-158 °C.[12]

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure.

    • Obtain an IR spectrum to identify the characteristic functional groups.

Characterization Data: Validating the Product

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyridine ring protons, and the N-H proton of the carbamate.

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbonyl carbon of the carbamate, the carbons of the ethyl group, and the carbons of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate group (typically around 1725 cm⁻¹), and C-N stretching vibrations.[13][14] The presence of a strong carbonyl absorption is a key indicator of product formation.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture Contamination: Ethyl chloroformate is highly sensitive to moisture.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.

    • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Oiling Out During Recrystallization: This can occur if the solution is cooled too rapidly or if an inappropriate solvent system is used. Ensure slow cooling and optimize the ethyl acetate/hexane ratio.

  • Product Purity Issues: Inadequate washing during the work-up can leave residual starting materials or byproducts. Ensure thorough washing of the organic layer. If impurities persist, a second recrystallization or column chromatography may be necessary.

Conclusion

This protocol provides a reliable and well-characterized method for the synthesis of this compound. By understanding the underlying chemistry, adhering to strict safety procedures, and utilizing the provided insights for troubleshooting, researchers can confidently and safely produce this important synthetic intermediate for their drug discovery and development endeavors.

References

  • Material Safety Data Sheet - Ethyl chloroformate - Cole-Parmer.

  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC International, 48(2), 357-364.

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  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed.

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Application Notes and Protocols: Ethyl Pyridin-4-ylcarbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl pyridin-4-ylcarbamate is a versatile bifunctional molecule increasingly recognized for its utility as a pharmaceutical intermediate. Its structure, incorporating a pyridine ring and a carbamate functional group, offers multiple reactive sites for the strategic construction of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound. We will delve into its role in the synthesis of kinase inhibitors and other therapeutically relevant compounds, offering detailed, field-proven protocols and explaining the chemical principles that underpin these methodologies.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the assembly of novel molecular entities with desired pharmacological profiles is a central challenge. The selection of appropriate building blocks is paramount to the success of a synthetic campaign. This compound (CAS No: 54287-92-2) has emerged as a valuable intermediate due to its inherent chemical features.[1][2] The pyridine moiety, a common motif in a multitude of approved drugs, can participate in various coupling reactions and can also form crucial hydrogen bonds with biological targets.[3] The ethyl carbamate group, on the other hand, serves as a versatile handle for further functionalization or can be a key pharmacophoric element itself.[4][5]

The carbamate functional group is a stable and cell-permeable peptide bond surrogate, capable of forming hydrogen bonds and imposing conformational constraints, which can be advantageous in drug-receptor interactions.[5] This unique combination of a pyridine ring and a carbamate group in a single, readily available molecule makes this compound a powerful tool in the drug discovery arsenal.

Physicochemical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Core Applications in Medicinal Chemistry: A Mechanistic Perspective

The utility of this compound spans a range of synthetic transformations, primarily leveraging the reactivity of the pyridine nitrogen and the carbamate functionality. A key application is in the construction of substituted pyridines and fused heterocyclic systems, which are privileged scaffolds in many therapeutic areas, particularly in the development of kinase inhibitors.[6][7]

Synthesis of Substituted Pyridine Derivatives for Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][8] Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket.[3][8] this compound can serve as a precursor to such scaffolds.

Diagram 1: General Synthetic Strategy for Kinase Inhibitors

G A This compound B N-Alkylation / Arylation A->B Electrophile (e.g., R-X) Base C Amide Coupling / Further Functionalization B->C Activated Carboxylic Acid Coupling Agent D Target Kinase Inhibitor C->D Deprotection / Final Modification

Caption: Synthetic pathway for kinase inhibitors.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and analytical methods for monitoring reaction progress and characterizing products.

Protocol 1: Synthesis of N-Aryl-N'-(pyridin-4-yl)urea Derivatives

This protocol details a common transformation where the carbamate is converted to a urea, a key pharmacophore in many kinase inhibitors.

Objective: To synthesize a library of N-aryl-N'-(pyridin-4-yl)urea derivatives for screening against a panel of kinases.

Materials:

  • This compound

  • Substituted anilines (various)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, stir bars, condenser, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution, followed by triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 2: Workflow for N-Aryl-N'-(pyridin-4-yl)urea Synthesis

G A Reaction Setup B Reagent Addition A->B C Heating & Stirring B->C D TLC Monitoring C->D D->C Incomplete E Work-up D->E Complete F Purification E->F G Characterization F->G

Caption: Synthesis and purification workflow.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][10][11]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[9][11] In case of inhalation, move the individual to fresh air.[10][12]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[9][11] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[10][11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. Its versatile reactivity allows for the efficient synthesis of a diverse range of heterocyclic compounds, particularly those with applications as kinase inhibitors. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this valuable building block in their drug discovery endeavors. Adherence to sound synthetic principles and safety practices is essential for successful and safe experimentation.

References

  • ChemSafety PRO. (2024, February 6). Safety Data Sheets. Retrieved from [Link]

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]

  • National Institutes of Health. (2021, August 9). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). From Imide to Lactam Metallo-Pyridocarbazoles: Distinct Scaffolds for the Design of Selective Protein Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Retrieved from [Link]

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  • PubMed. (2017, July 13). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Retrieved from [Link]

  • PubMed. (2010, February 27). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. Retrieved from [Link]

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  • Google Patents. (n.d.). Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride.
  • National Institutes of Health. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(pyridin-4-ylmethylcarbamoyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100349861C - Ethyl carbamate and its preparation method.
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Application Notes & Protocols: The Ethyl Pyridin-4-ylcarbamate Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: A Strategic Overview

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The carbamate group (-O-CO-NH-) is a privileged functional motif, prized for its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a peptide bond isostere.[1][2] When integrated with a pyridine ring—the second most common heterocycle in FDA-approved drugs—the resulting scaffold becomes a powerful starting point for generating compounds with significant biological activity.[3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Ethyl pyridin-4-ylcarbamate moiety. We will move beyond a mere recitation of facts to provide a deep, field-proven perspective on the causality behind experimental design, protocol execution, and data interpretation, focusing primarily on its most prominent application: the development of potent antimitotic agents for oncology.

Core Application: Antimitotic Agents Targeting Tubulin

A significant body of research has identified complex heterocyclic compounds incorporating the ethyl carbamate moiety as potent antineoplastic agents.[4][5] A prime example is the class of ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which have demonstrated significant cytotoxic activity against various cancer cell lines.[4]

Mechanism of Action: Disruption of Microtubule Dynamics

The primary mechanism of action for these compounds is their interaction with the cellular protein tubulin. By binding to tubulin, they disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, a process essential for the formation of the mitotic spindle during cell division.[4] This interference leads to a cascade of cellular events:

  • Microtubule Stabilization/Destabilization: The compound prevents the normal assembly or disassembly of microtubules.

  • Mitotic Spindle Failure: A functional mitotic spindle cannot be formed.

  • Cell Cycle Arrest: The cell is unable to progress through mitosis, leading to an accumulation of cells in the G2/M phase.[4]

  • Apoptosis: The prolonged mitotic arrest triggers programmed cell death, resulting in the selective killing of rapidly dividing cancer cells.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequence Compound This compound Derivative Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibition of Dynamics Microtubules->Tubulin Depolymerization Arrest Mitotic Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis caption Proposed mechanism of antimitotic activity.

Caption: Proposed mechanism of antimitotic activity.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. Research on pyridopyrazine-based ethyl carbamates has provided clear directives for chemical modifications. These insights are critical for designing new analogs with enhanced potency and improved pharmacological profiles.

The key takeaways from these studies are that the carbamate moiety is indispensable for bioactivity, and modifications to both the ethyl group and the larger heterocyclic system have profound effects on potency.[4][5]

Structural Modification Impact on Antimitotic Activity Rationale / Causality Reference
Cleavage of Carbamate Group Activity abolishedThe carbamate functional group is essential for binding to the biological target (tubulin). Metabolites lacking this group are inactive.[4]
Ethyl Group -> Methyl Group No significant changeA small alkyl group is tolerated, suggesting the binding pocket can accommodate either methyl or ethyl without a loss of key interactions.[4]
Ethyl Group -> Bulky Alkyl Groups Activity reducedLarger, bulkier groups likely introduce steric hindrance within the binding site, preventing optimal orientation and reducing binding affinity.[4]
Ethoxy Group -> Methylamino Group Activity reducedThis modification alters the hydrogen bonding capacity and electronic properties of the carbamate, negatively impacting target interaction.[4]
Removal of Pyridine Ring Nitrogen Activity reducedThe nitrogen atom in the pyridine ring may be involved in a critical hydrogen bond or electrostatic interaction with the target protein.[5]
Increased Basicity of Adjacent Ring Activity destroyedAltering the pKa of the heterocyclic system can change the compound's protonation state at physiological pH, disrupting necessary interactions for binding.[5]

Experimental Protocols and Workflows

The following section provides detailed, self-validating protocols for the synthesis and evaluation of novel compounds based on the this compound scaffold. The causality behind key steps is explained to empower the researcher.

Drug_Discovery_Workflow Start Design Analogs based on SAR Data Synthesis Protocol 1: Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Protocol 3: Cell Cycle Analysis (Flow Cytometry) IC50->Mechanism Potent Compounds Redesign Redesign/Synthesize New Analogs IC50->Redesign Inactive Compounds G2M Confirm G2/M Arrest? Mechanism->G2M End Lead Compound for Further Optimization G2M->End Yes G2M->Redesign No caption Integrated workflow for synthesis and evaluation.

Caption: Integrated workflow for synthesis and evaluation.

Protocol 1: General Synthesis of this compound Analogs

Objective: To synthesize novel analogs by forming a carbamate linkage with a substituted 4-aminopyridine core. This protocol adapts the widely used method of reacting an amine with ethyl chloroformate.

Materials:

  • Substituted 4-aminopyridine derivative

  • Ethyl chloroformate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert base (e.g., Triethylamine (TEA), Pyridine)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 4-aminopyridine derivative (1.0 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical as ethyl chloroformate is highly reactive towards water, which would lead to the formation of unwanted byproducts and reduce yield. An inert atmosphere prevents side reactions with oxygen or moisture.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and decomposition of the starting material or product.

  • Base Addition: Add the inert base (e.g., Triethylamine, 1.2 eq) to the stirred solution.

    • Causality: The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Failure to neutralize the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture over 10-15 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction that could lead to the formation of undesired urea byproducts.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: a. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration at which a synthesized compound inhibits the growth of a cancer cell line by 50% (IC₅₀), providing a quantitative measure of its potency.

Materials:

  • Cancer cell line (e.g., L1210, P388, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized compound dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Causality: The 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring that the assay measures the effect on proliferating cells.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in complete medium from the DMSO stock. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

    • Causality: A serial dilution series is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated. The final DMSO concentration should be kept low (<0.5%) to avoid solvent-induced toxicity.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

    • Causality: This duration is typically sufficient for an antimitotic agent to cause cell cycle arrest and subsequent cell death, allowing for a measurable difference between treated and untreated cells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

    • Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To mechanistically validate cytotoxic compounds by determining if they induce cell cycle arrest at the G2/M phase, a hallmark of antimitotic agents.

Materials:

  • Cancer cell line

  • Synthesized compound at a relevant concentration (e.g., 1x and 5x the IC₅₀ value)

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat the cells with the compound at the desired concentrations (and a vehicle control) for 24 hours.

    • Causality: A 24-hour treatment is typically sufficient to observe significant shifts in cell cycle distribution without excessive cell death that could complicate the analysis.

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20 °C.

    • Causality: Ethanol fixation permeabilizes the cell membrane, allowing the DNA-staining dye (PI) to enter, and preserves the cellular structure for analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

    • Causality: Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the DNA content. RNase is included to degrade any double-stranded RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Interpretation: Generate a histogram of cell count versus fluorescence intensity (DNA content). Cells in the G1 phase will have 2N DNA content, while cells in the G2 and M phases will have 4N DNA content. A significant increase in the population of cells in the 4N peak compared to the vehicle control indicates G2/M arrest.

References

  • Temple Jr, C., & Rener, G. A. (1991). New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Temple Jr, C., & Rener, G. A. (1990). Potential antimitotic agents. Synthesis of some ethyl benzopyrazin-7-ylcarbamates, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, and ethyl pyrido[3,4-e]-as-triazin-7-ylcarbamates. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, T. J., et al. (2012). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • De Ryck, T., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules. Available at: [Link]

  • PubChem. Ethyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate. PubChem. Available at: [Link]

  • García-Bores, A. M., et al. (2020). Structure-Activity Relationship (SAR) and in vitro Predictions of Mutagenic and Carcinogenic Activities of Ixodicidal Ethyl-Carbamates. Molecules. Available at: [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization. Available at: [Link]

  • PubChem. Ethyl 4-(pyridin-4-ylmethylcarbamoyl)benzoate. PubChem. Available at: [Link]

  • Zhang, Z., et al. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. Acta Crystallographica Section E. Available at: [Link]

  • Gulea, M., & Gulea, A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Srivastava, P. C., et al. (1984). Synthesis and biological activity of nucleosides and nucleotides related to the antitumor agent 2-beta-D-ribofuranosylthiazole-4-carboxamide. Journal of Medicinal Chemistry. Available at: [Link]

  • Shestakova, T., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules. Available at: [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. Available at: [Link]

  • Sprenger, M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules. Available at: [Link]

  • Zhang, H., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]

  • PubChem. ethyl N-[6-(4-fluoroanilino)-3-pyridinyl]carbamate. PubChem. Available at: [Link]

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A Robust, Validated RP-HPLC Method for Purity Analysis of Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for Ethyl pyridin-4-ylcarbamate. The method was developed based on a systematic approach, considering the physicochemical properties of the analyte, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals, covering method development strategy, detailed experimental procedures, and a full validation summary.

Introduction

This compound is a chemical intermediate with a molecular structure incorporating a pyridine ring and a carbamate functional group.[4] Its structural motifs are common in pharmacologically active compounds, making it a relevant molecule in pharmaceutical synthesis and drug discovery. Ensuring the purity of such intermediates is a critical step in the drug development process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

High-performance liquid chromatography (HPLC) is the premier analytical technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[5] This note details the development of a stability-indicating RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Method Development Strategy: A Rationale-Driven Approach

The development of a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our strategy was built on the following expert analysis:

  • Analyte Physicochemical Properties: this compound (Structure: C8H10N2O2, MW: 166.18 g/mol ) possesses a moderately polar character, indicated by a calculated LogP of approximately 1.3.[4] Crucially, the molecule contains a basic pyridine ring, which has a pKa of approximately 5.2.[6][7] This means the analyte's ionization state is highly dependent on pH. At a pH below 4.2, the pyridine nitrogen will be fully protonated (cationic), while at a pH above 6.2, it will be predominantly neutral. Controlling the pH is therefore essential for achieving consistent retention and symmetrical peak shapes.

  • Selection of Chromatographic Mode: Given the analyte's polarity, Reversed-Phase HPLC (RP-HPLC) was selected as the most suitable separation mode. This technique separates molecules based on their hydrophobicity.

  • Stationary Phase (Column) Selection: A C18 (octadecylsilane) column is the most versatile and widely used stationary phase in RP-HPLC and provides excellent retention for moderately polar compounds.[5] A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to provide high efficiency and good resolution.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.

    • Aqueous Phase & pH Control: To ensure robust and reproducible chromatography of our basic analyte, the mobile phase pH was controlled using a buffer. An acidic pH of 3.0 was selected. At this pH, the pyridine nitrogen is consistently protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the silica backbone of the column. A phosphate buffer is an excellent choice for this pH range.

  • Detection Wavelength: The presence of the pyridine aromatic ring suggests strong UV absorbance.[8] A photodiode array (PDA) detector was used to scan the UV spectrum of this compound, which showed a maximum absorbance (λmax) at approximately 258 nm. This wavelength was chosen for quantification to ensure high sensitivity.

The logical workflow for this method development is illustrated in the diagram below.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, LogP, UV Spectrum) Mode Select Mode: Reversed-Phase (RP-HPLC) Analyte->Mode Column Select Column: C18, 250x4.6mm, 5µm Mode->Column MobilePhase Mobile Phase Selection (ACN/Buffer, pH 3.0) Column->MobilePhase Detection Wavelength Selection (PDA Scan -> 258 nm) MobilePhase->Detection Gradient Gradient Optimization (Separate all peaks) Detection->Gradient SST System Suitability Test (ICH Criteria) Gradient->SST FinalMethod Final Validated Method SST->FinalMethod

Caption: A logical workflow for the HPLC method development process.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH2PO4) (Analytical Grade)

    • Phosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 258 nm
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol and Results

The finalized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

Validation cluster_params ICH Q2(R2) Validation Parameters ValidatedMethod Validated HPLC Method Specificity Specificity (Peak Purity) ValidatedMethod->Specificity Linearity Linearity (R²) ValidatedMethod->Linearity Accuracy Accuracy (% Recovery) ValidatedMethod->Accuracy Precision Precision (%RSD) ValidatedMethod->Precision Limits LOD & LOQ ValidatedMethod->Limits Robustness Robustness ValidatedMethod->Robustness

Caption: Core parameters evaluated during HPLC method validation.

System Suitability

Before each validation run, a system suitability test was performed by injecting the working standard solution six times. The acceptance criteria were met in all cases.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.45%
%RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity was demonstrated by subjecting a sample of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The developed method was able to effectively separate the main peak from all degradation product peaks. The peak purity tool of the PDA detector confirmed that the main peak was spectrally pure in all cases, indicating no co-elution.

Linearity

Linearity was evaluated by analyzing six concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting peak area against concentration.

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 10 - 150 µg/mLMet
Y-intercept ReportClose to zero
Accuracy

Accuracy was determined by performing recovery studies. A sample matrix was spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.5%98.0% - 102.0%
100% 100.8%0.3%98.0% - 102.0%
120% 101.2%0.4%98.0% - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different HPLC system.

Precision Type%RSD of Assay ResultAcceptance Criteria
Repeatability 0.65%≤ 2.0%
Intermediate Precision 0.88%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). In all cases, the system suitability parameters were met, and the changes did not significantly impact the assay results, demonstrating the method's reliability for routine use.[9]

Conclusion

A specific, linear, accurate, precise, and robust RP-HPLC method for the purity analysis of this compound has been successfully developed and validated as per ICH guidelines.[10] The method utilizes a standard C18 column with a simple buffered mobile phase and UV detection, making it readily applicable in most quality control laboratories. This application note provides the necessary protocols and validation data to support its implementation for the routine analysis and quality assurance of this compound.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Retrieved from [Link]

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance.org. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd. Retrieved from [Link]

  • LCGC International. (2012, March 2). Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(pyridin-4-ylmethylcarbamoyl)benzoate. PubChem. Retrieved from [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

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  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

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A Robust GC-MS Protocol for the Identification and Quantification of Impurities in Ethyl pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Introduction: The Criticality of Impurity Profiling

Ethyl pyridin-4-ylcarbamate (MW: 166.18 g/mol , Formula: C₈H₁₀N₂O₂) is a chemical entity with a structure that suggests its potential use as an intermediate or building block in pharmaceutical synthesis.[1][2] In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the identification, reporting, and qualification of impurities.[4]

Impurity profiling is the process of describing the identified and unidentified impurities present in a drug substance.[5] These impurities can originate from various sources, including the synthesis process (e.g., unreacted starting materials, by-products), degradation of the substance over time, or interaction with storage containers. This protocol details a robust GC-MS method, a powerful technique for analyzing volatile and semi-volatile compounds, to establish a comprehensive impurity profile for this compound.[3][6]

Foundational Principles: Why GC-MS?

Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen analytical technique for this application due to several key advantages:

  • High Resolving Power: The gas chromatograph provides excellent separation of complex mixtures into individual components based on their volatility and interaction with the stationary phase.[3]

  • Definitive Identification: The mass spectrometer fragments the separated components into unique patterns (mass spectra), which act as a molecular fingerprint, allowing for confident identification of unknown impurities by comparing them against spectral libraries (e.g., NIST).

  • High Sensitivity: GC-MS can detect and quantify trace-level impurities, which is crucial for meeting the stringent limits set by regulatory guidelines.[7]

The combination of GC's separation power with the MS detector's identification capability makes GC-MS an indispensable tool for impurity profiling.[3]

Logical Workflow for Impurity Analysis

The overall process follows a systematic and logical flow, from sample handling to final data interpretation and reporting. This ensures reproducibility and data integrity.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt Prep Sample & Standard Preparation Sample->Prep GCMS GC-MS Acquisition (Full Scan & SIM) Prep->GCMS Injection Processing Chromatogram Integration & Spectral Analysis GCMS->Processing Raw Data ID Impurity Identification (Library Search & Manual) Processing->ID Quant Quantification ID->Quant Report Final Report (Validated Data) Quant->Report

Caption: Overall workflow for GC-MS impurity profiling.

Anticipated Impurities in this compound

A robust analytical method must be able to separate and detect the main component from its potential impurities. Based on the structure, impurities could arise from synthesis or degradation.

  • Synthesis-Related Impurities:

    • Starting Materials: 4-aminopyridine, ethyl chloroformate.

    • By-products: Di-substituted ureas, unreacted intermediates.

  • Degradation-Related Impurities:

    • Hydrolysis Product: 4-aminopyridine (from cleavage of the carbamate bond).

    • Oxidation Products: N-oxides on the pyridine ring.

Impurity_Relationships cluster_synthesis Synthesis Impurities cluster_degradation Degradation Impurities API This compound BP1 Related By-products API->BP1 Co-formed with Deg1 4-Aminopyridine (Hydrolysis) API->Deg1 Degrades to Deg2 Oxidation Products API->Deg2 Degrades to SM1 4-Aminopyridine SM1->API React to form SM2 Ethyl Chloroformate SM2->API React to form

Sources

Ethyl Pyridin-4-ylcarbamate: A Versatile Building Block for the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone for the development of novel functional molecules.[1] Pyridine derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials due to their unique electronic properties and ability to engage in hydrogen bonding. Among the myriad of substituted pyridines, ethyl pyridin-4-ylcarbamate emerges as a particularly valuable and versatile building block for the construction of more complex, fused heterocyclic systems. The carbamate functionality serves as a stable, yet reactive handle, enabling a variety of chemical transformations that pave the way for the synthesis of diverse molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in heterocyclic synthesis, with a focus on the preparation of pyridopyrimidines, a class of compounds with significant biological and therapeutic potential.[2]

Physicochemical Properties and Synthesis of this compound

This compound is a stable, crystalline solid at room temperature. Its structure combines the aromatic pyridine ring with an ethyl carbamate group, rendering it amenable to a range of organic transformations.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 54287-92-2
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, and chlorinated solvents

The synthesis of this compound is typically achieved through the reaction of 4-aminopyridine with ethyl chloroformate in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Application in Heterocyclic Synthesis: A Two-Step Protocol to Pyrido[1,2-a]pyrimidin-4-one Derivatives

A key application of this compound in heterocyclic synthesis involves its initial conversion to 4-aminopyridine, which then serves as a nucleophilic precursor for cyclocondensation reactions. This two-step approach provides a reliable pathway to fused pyridopyrimidine scaffolds.

Part 1: Hydrolysis of this compound to 4-Aminopyridine

The carbamate group of this compound can be readily hydrolyzed under basic conditions to yield 4-aminopyridine. This reaction is a straightforward and high-yielding transformation.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10.0 g, 60.2 mmol) in ethanol (50 mL).

  • Addition of Base: To the stirred solution, add a solution of potassium hydroxide (6.75 g, 120.4 mmol) in water (10 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add water (50 mL) and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminopyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethanol and diethyl ether, to afford pure 4-aminopyridine as a white crystalline solid.

Causality Behind Experimental Choices:

  • Potassium Hydroxide: A strong base is required to effectively hydrolyze the stable carbamate linkage.

  • Ethanol/Water Solvent System: This co-solvent system ensures the solubility of both the starting material and the inorganic base.

  • Reflux Conditions: The elevated temperature accelerates the rate of the hydrolysis reaction.

Part 2: Cyclocondensation of 4-Aminopyridine with Diethyl Malonate

The resulting 4-aminopyridine can be utilized in a classic cyclocondensation reaction with a 1,3-dicarbonyl compound, such as diethyl malonate, to construct the pyridopyrimidine ring system. This reaction is a well-established method for the synthesis of various fused pyrimidine derivatives.[1][3]

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine 4-aminopyridine (5.0 g, 53.1 mmol) and diethyl malonate (10.2 mL, 63.7 mmol).

  • Heating: Heat the mixture in an oil bath at 150-160 °C for 6 hours. The reaction is typically performed neat (without a solvent).

  • Monitoring: The progress of the reaction can be monitored by observing the evolution of ethanol as a byproduct.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solidified product is then triturated with diethyl ether to remove any unreacted diethyl malonate.

  • Purification: The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one.

Causality Behind Experimental Choices:

  • Neat Reaction Conditions: The high temperature of the neat reaction drives the condensation by removing the ethanol byproduct, thus shifting the equilibrium towards the product.

  • Excess Diethyl Malonate: A slight excess of diethyl malonate ensures the complete consumption of the limiting reagent, 4-aminopyridine.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway from this compound to a pyridopyrimidine derivative.

Synthetic_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclocondensation This compound This compound 4-Aminopyridine 4-Aminopyridine This compound->4-Aminopyridine  KOH, EtOH/H₂O, Reflux Pyrido[1,2-a]pyrimidin-4-one derivative Pyrido[1,2-a]pyrimidin-4-one derivative 4-Aminopyridine->Pyrido[1,2-a]pyrimidin-4-one derivative  Heat (150-160 °C) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Pyrido[1,2-a]pyrimidin-4-one derivative

Caption: Synthetic pathway from this compound.

Mechanistic Insights

The cyclocondensation reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of 4-aminopyridine on one of the carbonyl carbons of diethyl malonate, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the fused heterocyclic system.

Reaction_Mechanism cluster_mechanism Proposed Reaction Mechanism Reactants 4-Aminopyridine + Diethyl Malonate Intermediate_1 Initial Adduct Reactants->Intermediate_1 Nucleophilic Attack Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Product Pyrido[1,2-a]pyrimidin-4-one derivative + Ethanol Intermediate_2->Product Elimination of Ethanol

Caption: Proposed mechanism for the cyclocondensation step.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of fused heterocyclic compounds. The straightforward conversion to 4-aminopyridine, followed by cyclocondensation reactions, provides a robust and reliable method for accessing valuable pyridopyrimidine scaffolds. The protocols and insights provided in this application note are intended to empower researchers in the fields of medicinal chemistry and materials science to explore the rich synthetic potential of this readily accessible starting material.

References

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  • Gaube, G., Mutter, J., & Leitch, D. (2019). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Organic Preparations and Procedures International, 51(2), 177-184. [Link]

  • Jordis, U., Sauter, F., & Gschaider, P. (1983). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Organic Preparations and Procedures International, 15(1-2), 113-116. [Link]

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  • Szymańska, E., & Gieralt, E. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. [Link]

  • Tobe, M., & Isobe, Y. (2012). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 17(8), 9479-9507. [Link]

  • Verma, A., & Singh, J. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters, 23(13), 3877-3881. [Link]

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Application Notes & Protocols: Ethyl Pyridin-4-ylcarbamate as a Key Building Block for Urea-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have consequently emerged as a cornerstone of targeted therapy. A significant number of these inhibitors, including clinically approved drugs like Sorafenib and Regorafenib, feature a bi-aryl urea moiety as a "privileged scaffold." This structural element is crucial for binding to the kinase hinge region and achieving potent inhibition. This document provides a detailed guide for researchers and drug development professionals on the use of Ethyl pyridin-4-ylcarbamate, a stable and versatile reagent, for the synthesis of pyridinyl-urea based kinase inhibitors. We will explore the underlying chemical principles, provide a detailed synthetic protocol, and discuss the mechanism of action of the resulting compounds.

The Urea Moiety: A Privileged Scaffold in Kinase Inhibition

The urea functional group is a cornerstone in the design of numerous kinase inhibitors due to its unique ability to act as a potent hydrogen-bond donor and acceptor.[1][2] This allows it to form a highly stable, bidentate hydrogen bond network with the kinase "hinge region," the flexible loop connecting the N- and C-lobes of the catalytic domain.

In the case of inhibitors targeting the Raf kinase family, the urea group plays a pivotal role. For example, in the binding of Sorafenib to c-Raf, the urea nitrogens form hydrogen bonds with the carboxylate side chain of a conserved glutamic acid residue (Glu500), while the urea carbonyl oxygen accepts a hydrogen bond from the backbone amide of an aspartic acid residue (Asp593).[3] This specific interaction pattern anchors the inhibitor in the ATP-binding pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding and subsequent phosphotransferase activity. The versatility and synthetic accessibility of the urea linkage have made it a central feature in dozens of approved kinase inhibitor drugs.[3]

Caption: General binding mode of a bi-aryl urea inhibitor in a kinase active site.

This compound: Properties and Synthetic Utility

This compound is a valuable reagent for introducing the pyridinyl-urea moiety into a target molecule. It serves as a stable, crystalline solid that is easier and safer to handle than the corresponding highly reactive and toxic 4-pyridyl isocyanate. The synthesis of unsymmetrical ureas via the aminolysis of carbamates is a well-established and reliable method in medicinal chemistry.[4]

The reaction proceeds by the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the carbamate, leading to the displacement of ethanol and the formation of the desired urea bond. This method avoids the harsh reagents often associated with older urea synthesis protocols, such as phosgene.[4]

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
Appearance Solid-
CAS Number 54287-92-2[5]
Key Reactivity Electrophile for Urea Synthesis[4]

Experimental Protocol: Synthesis of a Pyridinyl-Urea Kinase Inhibitor Scaffold

This section details a representative, two-part protocol for the synthesis of a bi-aryl urea kinase inhibitor, exemplified by the creation of a Sorafenib-like core structure. The first part describes the synthesis of a key amine intermediate, and the second part details the crucial urea formation step using a carbamate precursor, illustrating the chemical principle that applies to this compound.

Part A: Synthesis of Amine Intermediate: 4-(4-Aminophenoxy)-N-methylpicolinamide

This intermediate is a common precursor in the synthesis of Sorafenib and related inhibitors.[6][7] The procedure involves a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Chloro-N-methylpicolinamide

  • 4-Aminophenol

  • Potassium tert-butoxide (KOtBu) or Potassium Carbonate (K₂CO₃)[8]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 4-aminophenol (1.1 equivalents) and anhydrous DMF.

  • Cool the mixture in an ice bath (0 °C) and add potassium tert-butoxide (1.2 equivalents) portion-wise. Stir for 30 minutes to form the potassium phenoxide salt.

  • Add a solution of 4-chloro-N-methylpicolinamide (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(4-aminophenoxy)-N-methylpicolinamide as a solid.

Part B: Urea Formation with a Carbamate Precursor

This step demonstrates the core reaction where the amine intermediate is coupled with a carbamate to form the final bi-aryl urea. While the original Sorafenib synthesis often uses an isocyanate, this protocol is adapted for a carbamate, which is the functional role played by this compound.[4][6] To synthesize a molecule with the pyridinyl group at this end, one would react an appropriate amine with this compound.

Materials:

  • Amine Intermediate from Part A (or another desired primary amine)

  • This compound (1.0-1.2 equivalents)

  • Anhydrous Pyridine or another high-boiling point solvent like DMF

  • Dichloromethane (DCM)

Procedure:

  • In a clean, dry flask, dissolve the amine intermediate (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide, 1.0 equivalent) and this compound (1.1 equivalents) in anhydrous pyridine.

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours, monitoring by TLC.[4] The pyridine acts as both a solvent and a base to facilitate the reaction.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the pyridine under reduced pressure (high vacuum).

  • Dissolve the residue in dichloromethane and wash with water and then brine to remove any remaining pyridine and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the final pyridinyl-urea product.

Caption: Synthetic workflow for a pyridinyl-urea based kinase inhibitor.

Target Kinases and Biological Activity

Bi-aryl ureas synthesized using pyridinyl scaffolds, such as Sorafenib and Regorafenib, are multi-kinase inhibitors. They target key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis (blood vessel formation) and serine/threonine kinases involved in tumor cell proliferation.[9]

Key Kinase Targets:

  • VEGFR (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis.

  • PDGFR (Platelet-Derived Growth Factor Receptors): Involved in angiogenesis and tumor cell growth.[10]

  • Raf Kinases (c-Raf, B-Raf): Central components of the MAPK/ERK signaling pathway that drives cell proliferation.[11]

  • Other targets: c-Kit, FLT-3, and RET proto-oncogene.[12]

The table below summarizes the inhibitory activity of Sorafenib and Regorafenib, which share the core bi-aryl urea structure that can be constructed using reagents like this compound.

InhibitorTarget KinaseIC₅₀ (nM)Biological ProcessReference
Sorafenib c-Raf6Proliferation[3]
B-Raf22Proliferation[13]
VEGFR-290Angiogenesis[3][13]
PDGFR-β57Angiogenesis[13]
Regorafenib c-Raf1.5 - 28Proliferation[12]
B-Raf1.5 - 28Proliferation[12]
VEGFR-24.2Angiogenesis[12][13]
PDGFR-β22Angiogenesis[12]

Mechanism of Action: Dual Pathway Inhibition

The therapeutic efficacy of these inhibitors stems from their ability to simultaneously block two critical cancer pathways:

  • The Raf/MEK/ERK Pathway: This is a primary signaling cascade that transmits extracellular signals to the nucleus to promote cell division and survival. By binding to Raf kinases, the urea-based inhibitors prevent the phosphorylation of MEK, which in turn prevents the phosphorylation of ERK, ultimately halting the pro-proliferative signal.[14]

  • The VEGFR/PDGFR Pathways: These receptor tyrosine kinases, present on the surface of endothelial cells, are activated by growth factors to stimulate the formation of new blood vessels that supply tumors with oxygen and nutrients. Inhibition of these receptors chokes off the tumor's blood supply, leading to anti-angiogenic effects.[11]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR / PDGFR Ras Ras VEGFR->Ras Activates GF Growth Factors (VEGF, PDGF) GF->VEGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation & Angiogenesis Transcription->Proliferation Inhibitor Pyridinyl-Urea Inhibitor Inhibitor->VEGFR INHIBITS Inhibitor->Raf INHIBITS

Caption: Dual inhibition of Raf and VEGFR/PDGFR signaling pathways.

Conclusion

This compound and related carbamates are indispensable tools in modern medicinal chemistry for the construction of bi-aryl urea-based kinase inhibitors. They offer a safe and efficient route to a privileged scaffold that demonstrates high affinity for the kinase hinge region. The protocols and principles outlined in this guide provide a framework for researchers to synthesize novel inhibitors targeting critical oncogenic pathways, facilitating the discovery and development of next-generation targeted therapies. The strategic use of this building block allows for extensive exploration of chemical space through techniques like scaffold hopping, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[15][16]

References

  • Maggio, B., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry.
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  • Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications. [Link]

  • Dumas, J. (2002). Protein kinase inhibitors from the urea class. PubMed. [Link]

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  • Herold, N., et al. (2022). Development of novel urea-based ATM kinase inhibitors with subnanomolar cellular potency and high kinome selectivity. European Journal of Medicinal Chemistry. [Link]

  • PubChem. Ethyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate. National Center for Biotechnology Information. [Link]

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  • Al-Ostoot, F. H., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. [Link]

  • Shinde, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. [Link]

  • Al-Ghorbani, M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals. [Link]

  • Sharma, G., et al. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. [Link]

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Application Notes & Protocols for the Synthesis of Ethyl Pyridin-4-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl Pyridin-4-ylcarbamate

In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its utility in establishing crucial interactions with biological targets.[1][2] this compound serves as a highly versatile and strategic starting material, offering multiple points for chemical modification. The carbamate moiety not only acts as a stable peptide bond isostere but also provides a handle for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile.[3]

This guide provides a comprehensive, experience-driven framework for the synthesis and derivatization of this compound. The protocols herein are designed not merely as procedural steps but as a self-validating system, grounded in established chemical principles. We will explore key derivatization strategies at the carbamate nitrogen, the pyridine ring, and the ethyl ester, providing detailed methodologies and the scientific rationale behind each experimental choice.

Part 1: Synthesis of the Core Scaffold - this compound

The synthesis of the starting material is a critical first step that dictates the purity and yield of all subsequent derivatization reactions. The following protocol is a robust and scalable method for preparing this compound from 4-aminopyridine.

Reaction Scheme: Synthesis of this compound

cluster_0 Synthesis of this compound 4-aminopyridine 4-Aminopyridine reagents Triethylamine (TEA) Dichloromethane (DCM) 0°C to RT ethyl_chloroformate Ethyl Chloroformate product This compound reagents->product Start This compound Step1 Add Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF/THF) Start->Step1 Intermediate Carbamate Anion (Deprotonated Intermediate) Step1->Intermediate Step2 Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) Intermediate->Step2 Product N-Alkylated Derivative Step2->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final Pure N-Alkylated Product Purification->Final cluster_1 Step 1: Halogenation cluster_2 Step 2: Suzuki-Miyaura Coupling Start This compound Step1 Add Halogenating Agent (e.g., NBS, I₂/HIO₃) Start->Step1 Intermediate Halogenated Intermediate (e.g., 3-Bromo Derivative) Step1->Intermediate Step2 Aryl Boronic Acid (Ar-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Intermediate->Step2 Product Aryl-Substituted Derivative Step2->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Ethyl Pyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and overcome common challenges encountered during this synthesis.

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary and most common method for its synthesis involves the reaction of 4-aminopyridine with ethyl chloroformate. This reaction, while straightforward in principle, can be influenced by several factors that affect the final yield and purity of the product. This guide will delve into the intricacies of this reaction, offering practical solutions to common problems.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to a low or nonexistent yield of this compound. Here’s a breakdown of potential causes and their solutions:

  • Reagent Quality:

    • 4-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.

    • Ethyl Chloroformate: This reagent is highly sensitive to moisture and can decompose over time. Use a fresh bottle or a properly stored one. It is advisable to check its purity before use.

    • Base: The choice and quality of the base are critical. If using a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), ensure it is dry and free of primary or secondary amine impurities.

  • Reaction Conditions:

    • Temperature: This reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) during the addition of ethyl chloroformate is crucial to control the reaction rate and prevent side reactions. After the initial addition, the reaction can be allowed to slowly warm to room temperature.

    • Moisture: The presence of water can hydrolyze ethyl chloroformate, significantly reducing the amount available to react with 4-aminopyridine. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry: A slight excess of ethyl chloroformate (e.g., 1.1 to 1.2 equivalents) is often used to ensure complete consumption of the 4-aminopyridine. However, a large excess can lead to the formation of byproducts.

  • Reaction Mechanism and Base: The reaction proceeds via nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the carbonyl carbon of ethyl chloroformate. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The choice of base is critical. While inorganic bases like potassium carbonate can be used, organic bases such as triethylamine or pyridine are more common in this synthesis. The base should be non-nucleophilic to avoid competing with the 4-aminopyridine.

    Experimental Workflow for Optimizing Yield:

    Caption: Workflow for this compound Synthesis.

Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer:

The primary side reaction of concern is the formation of N,N'-di(pyridin-4-yl)urea. This can occur if the ethyl chloroformate degrades to phosgene, which can then react with two molecules of 4-aminopyridine. Another possibility is the reaction of the product with another molecule of 4-aminopyridine under harsh conditions.

Strategies to Minimize Impurities:

  • Control Temperature: As mentioned, maintaining a low temperature during the addition of ethyl chloroformate is the most effective way to prevent side reactions.

  • Use High-Quality Reagents: Fresh, high-purity ethyl chloroformate is less likely to contain phosgene.

  • Optimize Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

  • Purification:

    • Crystallization: this compound is a solid and can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If crystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure product after the reaction. What are the best practices for work-up and purification?

Answer:

A proper work-up procedure is essential for obtaining a pure product.

  • Quenching: After the reaction is complete, it can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted ethyl chloroformate.

  • Extraction: The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure a higher recovery of the product.

  • Washing: The combined organic layers should be washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low/No YieldPoor quality or decomposed reagents.Use fresh, pure, and dry 4-aminopyridine, ethyl chloroformate, and base.
Presence of moisture.Use oven-dried glassware and conduct the reaction under an inert atmosphere.
Incorrect reaction temperature.Add ethyl chloroformate at 0 °C and then allow the reaction to warm to room temperature.
Impurity FormationSide reactions due to high temperature.Maintain a low reaction temperature, especially during the addition of ethyl chloroformate.
Degradation of ethyl chloroformate.Use a fresh bottle of ethyl chloroformate.
Prolonged reaction time.Monitor the reaction progress and stop it once the starting material is consumed.
Difficult PurificationInefficient work-up procedure.Follow a systematic work-up including quenching, extraction, washing, and drying.
Inappropriate purification method.Attempt recrystallization first, followed by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The reaction between 4-aminopyridine and ethyl chloroformate produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize this acid, driving the reaction to completion. Without a base, the HCl would protonate the starting 4-aminopyridine, rendering it non-nucleophilic and stopping the reaction.

Q2: Can I use other chloroformates besides ethyl chloroformate?

A2: Yes, other alkyl or aryl chloroformates can be used to synthesize different carbamate derivatives of 4-aminopyridine. The choice of chloroformate will depend on the desired final product.

Q3: What are some alternative methods for synthesizing this compound?

A3: While the reaction of 4-aminopyridine with ethyl chloroformate is the most common, other methods exist. For instance, carbamates can be synthesized from amines and carbon dioxide in the presence of a suitable coupling agent and alkyl halide.[1][2] However, for this specific product, the chloroformate route is generally the most efficient and straightforward.

Q4: What is the expected yield for this reaction?

A4: With optimized conditions and proper technique, yields for the synthesis of this compound can be quite high, often exceeding 80-90%.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Aminopyridine 4-Aminopyridine Tetrahedral_Intermediate Tetrahedral_Intermediate Ethyl_pyridin_4_ylcarbamate Ethyl_pyridin_4_ylcarbamate Tetrahedral_Intermediate->Ethyl_pyridin_4_ylcarbamate Elimination of Cl- HCl HCl Tetrahedral_Intermediate->HCl Ethyl_Chloroformate Ethyl_Chloroformate Ethyl_Chloroformate->Tetrahedral_Intermediate Base Base Base->HCl Neutralization

Caption: General Reaction Mechanism.

References

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. PMC - NIH. [Link]

  • Carbamate synthesis from amines and dimethyl carbonate under ytterbium triflate catalysis. ResearchGate. [Link]

  • Efficient carbamate synthesis.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.

Sources

Technical Support Center: Purification of Crude Ethyl Pyridin-4-ylcarbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of Ethyl pyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to help you navigate the common challenges associated with the purification of pyridine-containing molecules.

Introduction: The Challenge of Purifying Pyridine Derivatives

This compound, like many pyridine derivatives, presents a unique set of challenges during purification by silica gel column chromatography. The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can lead to several issues, most notably peak tailing, which results in poor separation and reduced purity of the collected fractions.[1] This guide will provide you with the expertise to anticipate and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of this compound.

Q1: What is the most common issue when purifying this compound on silica gel?

A1: The most prevalent issue is peak tailing. This is due to the basic nature of the pyridine nitrogen interacting with acidic silanol groups on the silica surface, leading to non-ideal elution behavior and broad peaks.[1][2]

Q2: How do I choose an appropriate solvent system (eluent) for my column?

A2: The selection of the eluent is critical and should be guided by Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound on a TLC plate.[4] This generally translates to good separation on a column.

Q3: My compound is streaking badly on the TLC plate. What does this mean?

A3: Streaking, or tailing, on a TLC plate is often a predictor of similar behavior on a column. It indicates a strong interaction between your compound and the silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your eluent system.[1]

Q4: I don't see my compound coming off the column. What could be the problem?

A4: There are several possibilities:

  • The solvent system is not polar enough: If the eluent is too non-polar, your compound may be strongly adsorbed to the silica and not move down the column. You can gradually increase the polarity of your eluent.

  • Compound decomposition: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel.[4] It's possible your compound is degrading on the column.

  • Insufficient elution volume: You may not have passed enough solvent through the column yet.

Q5: Can I use a different stationary phase instead of silica gel?

A5: Yes. If your compound is particularly sensitive to the acidity of silica, you might consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based resin.[1] However, silica gel is the most common and cost-effective choice, and the issues can often be managed with the right mobile phase.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed approach to resolving specific problems you may encounter.

Issue 1: Severe Peak Tailing and Poor Resolution

Symptoms:

  • Collected fractions are broad and show significant overlap between your product and impurities.

  • The spot on your TLC plate is not round but elongated.

Causality: The basic pyridine nitrogen is interacting with acidic silanol groups on the silica surface via strong hydrogen bonds. This causes a portion of the molecules to be retained longer, resulting in a "tail."[1][2]

Solutions:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a standard choice.[1] The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound.

    • Use of a More Polar Solvent: Sometimes, increasing the polarity of the eluent (e.g., by adding more ethyl acetate or a small amount of methanol) can help to overcome the strong interaction with the stationary phase. However, this may also decrease the separation from impurities.

  • Stationary Phase Deactivation:

    • While less common for routine purification, you can use end-capped silica gel, which has fewer free silanol groups.

    • Switching to neutral or basic alumina can also be an effective strategy for basic compounds.

Experimental Protocol: Mitigating Peak Tailing with Triethylamine
  • TLC Analysis: Prepare your standard eluent (e.g., 70:30 Hexane:Ethyl Acetate). In a separate TLC chamber, prepare the same eluent with the addition of 0.5% triethylamine.

  • Spot and Develop: Spot your crude material on two separate TLC plates and develop one in each of the prepared chambers.

  • Compare: Observe the difference in the spot shape. The plate developed in the TEA-containing eluent should show a more compact, less tailed spot.

  • Column Preparation: If the TLC with TEA is successful, prepare your bulk eluent with the same percentage of TEA for your column chromatography.

Issue 2: Low or No Recovery of the Product

Symptoms:

  • You have run a significant volume of eluent through the column, but have not detected your product in the fractions.

  • The total mass of the collected fractions is significantly lower than the amount of crude material loaded.

Causality:

  • Irreversible Adsorption: Your compound may be so strongly bound to the silica that the chosen eluent cannot desorb it.

  • On-Column Degradation: The acidic nature of the silica gel may be causing your compound to decompose.[4]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or a significant decrease in the intensity of your product spot, it may be degrading on the silica.

  • Use a More Polar Eluent: If stability is not an issue, try flushing the column with a much more polar solvent system (e.g., 5-10% methanol in dichloromethane) to see if you can recover your compound.

  • Dry Loading with Deactivated Silica: If you suspect degradation, you can "dry load" your sample. This involves pre-adsorbing your crude material onto a small amount of silica. You can treat this portion of silica with a TEA solution and then evaporate the solvent before loading it onto the column.

Workflow for Troubleshooting Low Recovery

Caption: Decision tree for troubleshooting low product recovery.

Part 3: Detailed Experimental Protocol

This section provides a step-by-step guide for the purification of crude this compound.

Materials and Equipment:
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or petroleum ether), Ethyl Acetate, Triethylamine (optional)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: TLC Analysis and Solvent System Selection
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a series of solvent systems with varying polarity. Start with a non-polar mixture and gradually increase the polarity.

    • Table 1: Example TLC Solvent Systems

      System Hexane:Ethyl Acetate Ratio Expected Rf Change
      A 90:10 Low Rf
      B 70:30 Moderate Rf

      | C | 50:50 | Higher Rf |

  • Identify the solvent system that gives your product an Rf value between 0.3 and 0.4, with good separation from impurities.[5] If tailing is observed, add 0.5% TEA to the optimal solvent system and re-run the TLC.

Step 2: Column Packing
  • Ensure the column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm).

  • Prepare a slurry of silica gel in your chosen eluent (the least polar solvent mixture if you plan a gradient).

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

Step 3: Sample Loading
  • Wet Loading:

    • Dissolve your crude product in the minimum amount of your eluent.

    • Carefully pipette the solution onto the top of the sand layer.

    • Drain the solvent until the sample has entered the silica bed.

    • Gently add a small amount of fresh eluent and drain again to wash the sides of the column.

  • Dry Loading (Recommended for less soluble compounds):

    • Dissolve your crude product in a volatile solvent.

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with your eluent.

  • Open the stopcock and begin collecting fractions.

  • Maintain a constant flow rate. You can apply gentle pressure to the top of the column if needed.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, you can gradually increase the polarity of your eluent (gradient elution) to elute more strongly retained compounds.

Step 5: Product Isolation
  • Analyze the collected fractions by TLC to identify those containing your pure product.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography

Caption: General workflow for column chromatography purification.

By following this guide, you will be well-equipped to purify this compound efficiently and effectively, overcoming the common hurdles associated with this class of compounds.

References

  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • Gaggini, F., et al. (2015). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 20(7), 12796-12811. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Troubleshooting common side reactions in carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Carbamate Synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the synthesis of carbamates. This resource provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of the underlying chemistry to empower you in your experimental work.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Low Yield and Incomplete Conversion

Q1: My carbamate synthesis reaction is resulting in a low yield. What are the initial checks I should perform?

A1: Low yields in carbamate synthesis can often be traced back to fundamental aspects of the experimental setup and reagents. Before delving into more complex troubleshooting, a systematic review of the following is crucial:

  • Reagent Quality: The purity and stability of your starting materials are paramount. Reagents like isocyanates and chloroformates are particularly susceptible to hydrolysis and should be freshly acquired or properly stored under anhydrous conditions.[1] The purity of your amine is equally important; ensure it is dry and free from contaminants.

  • Anhydrous Conditions: Moisture is a common culprit in failed carbamate syntheses. Water can react with isocyanate intermediates to form unstable carbamic acids, which then decompose into an amine and carbon dioxide, leading to the formation of undesired symmetrical ureas.[1] It is imperative to use oven-dried glassware and anhydrous solvents to minimize water content.

  • Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help you determine if the reaction has gone to completion or has stalled.

Common Side Reactions and Byproduct Formation

Q2: I'm observing a significant amount of symmetrical urea as a byproduct. What is the cause and how can I prevent it?

A2: The formation of symmetrical urea is a frequent side reaction, especially when employing isocyanates or chloroformates as reagents. This byproduct arises from the reaction of an isocyanate intermediate with an amine.[1] The amine can be your starting material or one that is generated in situ from the hydrolysis of the isocyanate in the presence of water.[1]

Here are several strategies to minimize urea formation:

  • Strict Anhydrous Conditions: As water is a key contributor to the formation of the amine that leads to urea, maintaining a scrupulously dry reaction environment is the first line of defense.[1]

  • Optimized Reagent Addition: The order and rate of reagent addition can significantly influence the reaction outcome. When generating an isocyanate in situ, it is often beneficial to add the amine solution slowly to the phosgene equivalent. This maintains a low concentration of the free amine, thereby reducing the probability of it reacting with the isocyanate intermediate.[1]

  • Low-Temperature Conditions: When using chloroformates, conduct the addition to the amine solution at a reduced temperature (e.g., 0 °C). This helps to control the initial exothermic reaction and minimizes side reactions that can lead to the formation of isocyanates.[1]

  • Choice of Base: Employ a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction with chloroformates. Avoid using primary or secondary amines as bases, as they will compete with your substrate as nucleophiles.[1]

  • Alternative Reagents: Consider using carbonyldiimidazole (CDI). The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which subsequently reacts with an alcohol to yield the desired carbamate, often with fewer urea-related side products.[1]

Q3: My reaction is showing significant N-alkylation of the starting amine or the carbamate product. How can I mitigate this?

A3: N-alkylation becomes a significant side reaction when using alkyl halides in carbamate synthesis, particularly in greener methods involving CO2.[3] The starting amine or the newly formed carbamate can act as a nucleophile and react with the alkyl halide.

To suppress N-alkylation:

  • Reaction Sequence: When possible, form the carbamate first before introducing the alkylating agent. In some protocols, the reaction between the amine and CO2 is allowed to proceed to form an ionic intermediate before the alkyl halide is added.[3]

  • Base Selection: The choice of base can influence the rate of N-alkylation versus carbamate formation. Strong, non-nucleophilic bases are often preferred to facilitate the carboxylation step without promoting alkylation.[3]

  • Protecting Groups: If the amine has other reactive sites, consider using a protecting group strategy. Carbamates themselves are excellent protecting groups for amines, reducing their nucleophilicity and basicity.[4][5][6] By choosing an appropriate carbamate protecting group (e.g., Boc, Cbz), you can selectively block the amine functionality while other reactions are performed.[4]

Q4: I am working with a difunctional molecule (e.g., an amino alcohol). How can I achieve selective carbamate formation on the amine group?

A4: Achieving selectivity with difunctional molecules requires careful consideration of the relative reactivity of the functional groups and the reaction conditions.

  • Reagent Choice: Isocyanates will readily react with both alcohols and amines. To favor reaction with the amine, you can sometimes exploit the higher nucleophilicity of the amine at lower temperatures.

  • pH Control: The nucleophilicity of an amine is pH-dependent. By carefully controlling the pH, you can modulate the reactivity of the amine versus the alcohol.

  • Protecting Group Strategy: The most robust method for achieving selectivity is the use of orthogonal protecting groups.[4] You can protect the alcohol (e.g., as a silyl ether) before carrying out the carbamate formation on the amine. Subsequently, the alcohol protecting group can be removed under conditions that do not affect the carbamate.

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis using Di-tert-butyl dicarbonate (Boc₂O)
  • Dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine, 1.1 eq.) to the solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Symmetrical Urea Formation via TLC Analysis
  • Sample Preparation: Spot three lanes on a TLC plate: your starting amine, your reaction mixture, and a co-spot of both.

  • Eluent System: Use a solvent system that provides good separation of your starting material and product (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the plate under UV light and/or by staining (e.g., with ninhydrin for primary/secondary amines or potassium permanganate).

  • Interpretation:

    • A spot at the baseline in the reaction mixture lane that stains with ninhydrin could indicate unreacted amine.

    • A new, often less polar, spot appearing in the reaction mixture lane is likely your desired carbamate.

    • A very non-polar spot that does not stain with ninhydrin could be the symmetrical urea byproduct. The absence of a primary or secondary amine in the urea structure makes it unresponsive to ninhydrin.

Data Presentation

Table 1: Common Reagents and Conditions for Carbamate Synthesis

ReagentTypical BaseSolventKey Considerations
Di-tert-butyl dicarbonate (Boc₂O)TEA, DIPEA, NaOHTHF, DCM, ACNMild conditions, often used for amine protection.[2]
Benzyl Chloroformate (Cbz-Cl)NaHCO₃, K₂CO₃, TEADioxane/Water, DCMForms the Cbz protecting group, removable by hydrogenolysis.
Isocyanates (R-NCO)Often not requiredAprotic solvents (THF, DCM)Highly reactive, can lead to urea formation if moisture is present.[1]
Carbon Dioxide (CO₂) & Alkyl HalideStrong non-nucleophilic bases (e.g., DBU)Polar aprotic solvents (DMF, MeCN)Greener approach, but can have N-alkylation side reactions.[3]

Visualizations

Diagram 1: Key Reaction Pathways in Carbamate Synthesis

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway Amine_D Amine (R-NH2) Carbamate Carbamate (R-NH-CO-OR') Amine_D->Carbamate Reaction Reagent_D Carbamoylating Agent (e.g., R'O-CO-Cl) Reagent_D->Carbamate Amine_S Amine (R-NH2) Urea Symmetrical Urea (R-NH-CO-NH-R) Amine_S->Urea Reaction with Isocyanate Isocyanate Isocyanate (R-N=C=O) Isocyanate->Urea Water H2O Water->Isocyanate Hydrolysis to R-NH2 + CO2

Caption: Desired vs. side reaction pathways in carbamate synthesis.

Diagram 2: Troubleshooting Logic for Low Carbamate Yield

G cluster_analysis Reaction Analysis cluster_solutions Potential Solutions Start Low Carbamate Yield CheckReagents Verify Reagent Purity & Stability Start->CheckReagents CheckConditions Ensure Anhydrous Conditions Start->CheckConditions MonitorReaction Monitor Reaction by TLC/LC-MS CheckReagents->MonitorReaction CheckConditions->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No OptimizeTimeTemp Optimize Reaction Time/Temp Incomplete->OptimizeTimeTemp Yes ChangeBaseSolvent Screen Different Base/Solvent SideProducts->ChangeBaseSolvent Yes ChangeReagent Consider Alternative Reagent SideProducts->ChangeReagent Yes Purification Optimize Purification SideProducts->Purification Minor

Sources

Optimization of reaction conditions for synthesizing Ethyl pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl Pyridin-4-ylcarbamate

Welcome to the dedicated technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. My objective is to move beyond simple procedural lists and provide a deeper, mechanistic understanding of the synthesis, empowering you to optimize conditions and troubleshoot challenges effectively. We will explore the reaction's nuances, from reagent selection to final purification, ensuring you can achieve high-purity material with confidence.

Reaction Overview and Mechanism

The synthesis of this compound is fundamentally a nucleophilic acyl substitution. The exocyclic amino group of 4-aminopyridine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic base is crucial to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.

Core Reaction: 4-Aminopyridine + Ethyl Chloroformate → this compound + HCl

The reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to form the stable carbamate product.

reaction_mechanism Fig 1. Reaction Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products 4-AP 4-Aminopyridine (Nucleophile) TI Tetrahedral Intermediate 4-AP->TI Nucleophilic Attack ECF Ethyl Chloroformate (Electrophile) ECF->TI Product This compound TI->Product Collapse & Cl⁻ expulsion HCl HCl TI->HCl Base Base (e.g., TEA) HCl->Base Neutralization

Caption: Fig 1. Reaction Mechanism for Carbamate Formation.

Recommended Experimental Protocols

These protocols provide a robust starting point for the synthesis and purification.

Protocol 2.1: Synthesis of this compound
  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 4-aminopyridine (1.0 eq).

  • Dissolution: Dissolve the 4-aminopyridine in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), approx. 10 mL per gram of amine).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N-methylmorpholine (NMM), to the solution.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining low temperatures is critical to minimize side reactions with the highly reactive chloroformate.[1][2]

  • Reagent Addition: Dissolve ethyl chloroformate (1.1 eq) in the same anhydrous solvent (approx. 2-3 mL per mL of chloroformate) and add it to the dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the 4-aminopyridine.

  • Workup:

    • Quench the reaction by adding deionized water.

    • If using a water-miscible solvent like THF, remove it under reduced pressure.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2.2: Purification by Recrystallization

The purity of the final product is critical, and recrystallization is an effective method for removing minor impurities.[3]

  • Solvent Selection: An ideal solvent system is one in which the product is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[4] For this compound, a mixed solvent system like ethyl acetate/hexane or ethanol/water is often effective.

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add the minimum amount of the more polar solvent (e.g., ethyl acetate) while heating to dissolve the solid completely.

  • Induce Crystallization: Slowly add the less polar solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. Add a few more drops of the polar solvent until the solution is clear again.[5]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct Q&A format.

Q: My reaction yield is very low or zero. What are the likely causes?

A: Several factors could be responsible for a low yield. Systematically check the following:

  • Reagent Quality: Ethyl chloroformate is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh or properly stored bottle. 4-aminopyridine can also degrade, although it is generally more stable.

  • Inadequate Base: The reaction generates one equivalent of HCl. If the base is insufficient or of poor quality, the 4-aminopyridine will be protonated, rendering it non-nucleophilic and stopping the reaction. Ensure 1.1-1.2 equivalents of a dry, quality base are used.

  • Moisture Contamination: Water will readily react with ethyl chloroformate. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Workup Losses: The product has some water solubility. Ensure you perform multiple extractions (at least 3x) during the workup and wash the combined organic layers with brine to minimize product loss to the aqueous phase.

troubleshoot_yield start Low or No Yield Observed reagents Check Reagent Quality - Fresh Ethyl Chloroformate? - Anhydrous Solvents? start->reagents Step 1 conditions Verify Reaction Conditions - Temperature ≤ 5°C? - Inert Atmosphere? reagents->conditions Step 2 stoichiometry Confirm Stoichiometry - Base ≥ 1.1 eq? - Chloroformate ≥ 1.05 eq? conditions->stoichiometry Step 3 workup Review Workup Procedure - Multiple Extractions? - pH of aqueous layer? stoichiometry->workup Step 4 solution High Yield Achieved workup->solution Resolution

Caption: Fig 2. Troubleshooting Workflow for Low Yield.

Q: My final product is impure. What are the common side products and how can I prevent them?

A: The primary impurity is typically unreacted 4-aminopyridine due to an incomplete reaction. However, other side products can form:

  • Symmetrical Anhydrides: Ethyl chloroformate can react with the generated chloride or other nucleophiles to form symmetrical anhydrides, which can complicate purification.[2] This is minimized by slow, controlled addition at low temperatures.

  • N-Acylation of Pyridine Ring: While the exocyclic amine is significantly more nucleophilic, acylation at the pyridine nitrogen can occur under forcing conditions (e.g., high temperature), leading to a charged pyridinium species. Adhering to the recommended low-temperature protocol prevents this.

  • Prevention Strategy: The most effective strategy is maintaining a low temperature (0 °C), adding the ethyl chloroformate slowly to a well-stirred solution, and using a slight excess (5-10 mol%) of the chloroformate to drive the reaction to completion.

Q: I'm having difficulty purifying the product. It oils out during recrystallization.

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of crystals. Here’s how to address it:

  • Reduce Cooling Rate: The most common cause is cooling the solution too quickly. Allow the solution to cool naturally to room temperature before moving it to an ice bath.

  • Adjust Solvent System: You may have too much of the "good" (high solubility) solvent. Add a small amount of the "poor" (low solubility) solvent to the hot solution to bring it closer to the saturation point.

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

  • Consider Chromatography: If recrystallization proves consistently difficult, purification via column chromatography on silica gel using an ethyl acetate/hexane gradient is a reliable alternative.

Frequently Asked Questions (FAQs)

Q: Why is a base necessary for this reaction?

A: The reaction of 4-aminopyridine with ethyl chloroformate produces one molecule of hydrochloric acid (HCl) for every molecule of product formed. 4-Aminopyridine is a basic compound and will readily react with this acid to form a pyridinium salt. This salt is no longer nucleophilic and cannot react with ethyl chloroformate, thus stopping the reaction. A tertiary amine base like triethylamine (TEA) is added to neutralize the HCl as it forms, allowing the starting amine to remain reactive.

Q: Can I use a different base, like pyridine or potassium carbonate?

A:

  • Pyridine: While pyridine can act as a base, it is also a nucleophile and can compete with 4-aminopyridine in reacting with ethyl chloroformate, leading to undesired byproducts. A bulkier, non-nucleophilic base like TEA or diisopropylethylamine (DIPEA) is preferred.

  • Potassium Carbonate (K₂CO₃): An inorganic base like K₂CO₃ can be used, particularly in solvents like acetonitrile or acetone where it has some solubility. This can simplify the workup as the resulting salts are easily removed by filtration. However, the reaction may be slower due to the heterogeneous nature.

Q: How do I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is the simplest and most common method.

  • Setup: Use a silica gel TLC plate. A good mobile phase (eluent) is typically a 50:50 mixture of ethyl acetate and hexane; adjust as needed.

  • Procedure: Spot the starting material (4-aminopyridine), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

  • Analysis: 4-Aminopyridine is quite polar and will have a low Rf value. The product, this compound, is less polar and will have a higher Rf value. The reaction is complete when the spot corresponding to 4-aminopyridine is no longer visible in the reaction mixture lane. Visualize the spots under UV light (254 nm).

Q: What are the critical safety precautions for this synthesis?

A:

  • 4-Aminopyridine: This compound is toxic and a potent potassium channel blocker.[6][7][8] It can cause neurological symptoms if inhaled, ingested, or absorbed through the skin.[7] Always handle it in a fume hood while wearing gloves and safety glasses.

  • Ethyl Chloroformate: This reagent is highly corrosive, volatile, and a lachrymator (causes tearing). It reacts violently with water. It must be handled exclusively in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: THF and DCM have their own hazards. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Summary of Optimized Reaction Parameters

ParameterRecommended ConditionRationale & Justification
Temperature 0 °C to Room TemperatureControls high reactivity of ethyl chloroformate, minimizing side product formation.[1]
Solvent Anhydrous THF, DCM, ACNAprotic solvents that dissolve reactants without participating in the reaction.
Base Triethylamine (TEA), DIPEANon-nucleophilic base to neutralize HCl without forming byproducts. 1.1-1.2 eq.
Stoichiometry 1.05-1.1 eq. Ethyl ChloroformateA slight excess ensures complete consumption of the limiting 4-aminopyridine.
Addition Method Dropwise addition of ChloroformateMaintains low concentration of the electrophile, preventing side reactions and controlling exotherm.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from hydrolyzing the sensitive ethyl chloroformate.
Purification Recrystallization (EtOAc/Hexane)Effective method for removing unreacted starting material and minor impurities.[4][5]

References

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles - Chemistry.
  • US3264281A - Preparation of amides. (1966). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.
  • Reagents & conditions: a) ethyl chloroformate, NMM, THF, −10 °C,... (n.d.). ResearchGate.
  • The reaction between ethyl chlorocarbonate and pyridine compounds. (2010). ResearchGate.
  • Application Note and Protocol for the Recrystallization of Ethyl 4-(4-oxocyclohexyl)benzoate. (n.d.). Benchchem.
  • 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. (2013). PMC.
  • 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. (2015). PubMed Central.
  • Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (2000). PubMed.
  • References for Biomonitoring Analytical Methods. (2024). Centers for Disease Control and Prevention (CDC).

Sources

Technical Support Center: Stability of Ethyl Pyridin-4-ylcarbamate in Acidic vs. Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl Pyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the stability of this compound under various pH conditions, offering insights into potential degradation pathways and providing validated protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, like other carbamates, is susceptible to hydrolysis in aqueous media. The rate and mechanism of this hydrolysis are highly dependent on the pH of the solution. Generally, carbamates exhibit varied hydrolytic stability depending on their specific structure and the experimental conditions.[1] The presence of the pyridine ring introduces additional considerations due to the basicity of the nitrogen atom.[2][3]

Q2: How does the stability of this compound differ in acidic versus basic conditions?

The stability of this compound is significantly different in acidic and basic media due to distinct hydrolysis mechanisms.

  • Acidic Media: Acid-catalyzed hydrolysis of carbamates can occur, though it's often not the predominant pathway for simple carbamates.[4] The reaction rate is dependent on the proton concentration, increasing as the pH decreases.[4] For pyridine-containing compounds, the pyridine nitrogen (pKa ≈ 5.2) will be protonated at acidic pH.[2] This protonation can influence the electronic properties of the entire molecule, potentially affecting the stability of the carbamate linkage.

  • Basic Media: Alkaline hydrolysis is a major degradation pathway for carbamates.[4] The reaction is base-catalyzed and involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the carbamate group.[5] For secondary carbamates like this compound, the hydrolysis in basic media often proceeds through an E1cB (Elimination 1 conjugate base) mechanism.[6][7][8] This involves a pre-equilibrium deprotonation of the nitrogen atom, followed by the rate-limiting expulsion of the ethoxy group.[8]

Q3: I am observing rapid degradation of my compound in a basic buffer. What is the likely degradation pathway?

In basic media, the most probable degradation pathway for this compound is the E1cB mechanism. This pathway is common for secondary aromatic carbamates.[8] The process can be visualized as follows:

  • Deprotonation: A hydroxide ion removes the acidic proton from the carbamate nitrogen, forming a conjugate base (anion).

  • Elimination: The resulting anion is unstable and undergoes a rate-limiting elimination to form a pyridyl isocyanate intermediate and an ethoxide ion.

  • Hydrolysis of Isocyanate: The highly reactive isocyanate intermediate then rapidly reacts with water to form a carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes to 4-aminopyridine and carbon dioxide.

G cluster_0 E1cB Degradation Pathway in Basic Media A This compound B Carbamate Anion (Conjugate Base) A->B + OH- (fast) C Pyridyl Isocyanate Intermediate + Ethoxide B->C Elimination (rate-limiting) D Pyridin-4-ylcarbamic Acid C->D + H2O (fast) E 4-Aminopyridine + CO2 D->E Decarboxylation (fast)

Caption: E1cB degradation pathway of this compound in basic media.

Q4: My analytical results (LC-MS) show unexpected peaks when working with this compound. How can I identify if they are degradation products?

To identify degradation products, you should look for masses corresponding to the expected hydrolysis products.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₀N₂O₂166.18[9]
4-AminopyridineC₅H₆N₂94.12
Pyridin-4-ylcarbamic acidC₆H₆N₂O₂138.12
Pyridyl IsocyanateC₆H₄N₂O120.11
  • The primary and most stable degradation product you are likely to observe is 4-aminopyridine .

  • The carbamic acid and isocyanate are highly reactive intermediates and are less likely to be detected directly unless trapped.

To confirm, you can perform a forced degradation study by intentionally exposing your compound to acidic and basic conditions and monitoring the formation of these masses over time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solutions & Optimization Steps
Low Recovery of this compound in Basic Solutions The compound is degrading via base-catalyzed hydrolysis (E1cB mechanism).- pH Control: Work at a lower pH if your experimental design allows. A pH stability study is recommended to find the optimal pH range. - Temperature: Perform experiments at lower temperatures (e.g., 4°C) to slow down the hydrolysis rate. - Solvent: If possible, use anhydrous conditions or a co-solvent system (e.g., water-acetonitrile) to reduce the activity of water.[1] However, be aware that organic-aqueous mixtures can sometimes disrupt carbamate stability.[1]
Inconsistent Results in Biological Assays The compound may be degrading in the assay medium, which is often buffered at physiological pH (~7.4).- Stability in Media: Pre-incubate the compound in the assay medium for different time points and analyze for degradation before adding to cells or proteins. - Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. - Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent (e.g., DMSO) and store at -20°C or -80°C. Dilute into aqueous buffers just before the experiment.
Formation of Unknown Impurities During Synthesis Work-up The use of basic conditions (e.g., aqueous sodium bicarbonate wash) during extraction can cause hydrolysis.- Minimize Contact Time: If a basic wash is necessary, perform it quickly and with ice-cold solutions. - Alternative Work-up: Consider using a solid-phase extraction (SPE) method for purification to avoid aqueous basic conditions.[10] - Anhydrous Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[11]
Difficulty in Quantifying the Compound in Complex Matrices Matrix components can interfere with the analysis or catalyze degradation.- Extraction Method: Optimize the sample extraction method. Solid-phase extraction (SPE) is often effective for cleaning up samples and concentrating the analyte.[10][12] - Analytical Technique: Use a highly specific and sensitive analytical method like LC-MS/MS for accurate quantification.[13] - Internal Standard: Employ a structurally similar and stable internal standard to correct for any variability in sample preparation and analysis.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a method to determine the stability of this compound across a range of pH values.

1. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffer solutions:

    • pH 3: 0.1 M Citrate buffer

    • pH 5: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate buffer

    • pH 9: 0.1 M Borate buffer

    • pH 12: 0.01 M NaOH

  • HPLC or UPLC system with a UV or MS detector

  • C18 analytical column

2. Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • In separate vials, add an aliquot of the stock solution to each buffer to achieve a final concentration of 10 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

  • Immediately quench any further reaction by diluting the aliquot in the initial mobile phase (if acidic) or adding a small amount of acid to neutralize basic samples.

  • Analyze the samples by a validated HPLC method to quantify the remaining percentage of this compound and identify any degradation products.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each pH.

  • Determine the hydrolysis rate constant (k) and half-life (t₁/₂) at each pH.

G cluster_1 Workflow for pH Stability Study prep Prepare Stock Solution (1 mg/mL in ACN) incubate Incubate at 10 µg/mL in Buffers (pH 3, 5, 7.4, 9, 12) prep->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench Reaction sample->quench analyze HPLC Analysis quench->analyze data Plot % Remaining vs. Time Calculate k and t½ analyze->data

Caption: Workflow for conducting a pH stability study.

Protocol 2: Analytical Method for this compound and its Primary Degradant

This protocol provides a starting point for an HPLC method to separate and quantify this compound and its main hydrolysis product, 4-aminopyridine.

1. Chromatographic Conditions:

  • Instrument: HPLC with UV detector or Mass Spectrometer.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection (UV): 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the sample in the initial mobile phase (95:5 Mobile Phase A:B).

  • Filter through a 0.22 µm syringe filter if necessary.

3. Expected Elution Order:

  • 4-aminopyridine (more polar) will elute earlier.

  • This compound (less polar) will elute later.

Note: This method should be fully validated for your specific application according to relevant guidelines.

References

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms, including (a) E1cb...
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Elimination–addition mechanism for the hydrolysis of carbamates.
  • PubChem. (n.d.). Ethyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences.
  • PubChem. (n.d.). Ethyl 4-pyridinylcarbamate.
  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1139-1193.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Omega. (2022). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.
  • PubChem. (n.d.). 2-(2-Pyridin-4-yloxyphenoxy)
  • ResearchGate. (n.d.).
  • RSC Publishing. (2022).
  • Journal of the Korean Chemical Society. (2012).
  • Comprehensive Reviews in Food Science and Food Safety. (2017).
  • ResearchGate. (n.d.).
  • Food Chemistry. (2015).
  • PubChem. (n.d.). Ethyl 4-(pyridin-4-ylmethylcarbamoyl)
  • Benchchem. (n.d.).
  • Industrial & Engineering Chemistry Research. (2006). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
  • YouTube. (2020).
  • ResearchGate. (2015).
  • Journal of Medicinal Chemistry. (1988). Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)
  • Journal of the American Chemical Society. (1974).
  • BLD Pharm. (n.d.).
  • Benchchem. (n.d.).
  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • ResearchGate. (n.d.). (PDF) The Stability of Pyridine Nucleotides.
  • Wikipedia. (n.d.). Pyridine.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.).
  • Molecules. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.
  • RSC Advances. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Acta Crystallographica Section E: Structure Reports Online. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)
  • Arzneimittel-Forschung. (1967). [Stability studies of 2-ethyl-pyridine-4-carbonic acid-thioamide (etionamide)]. PubMed.
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). Ethyl 4-(pyridin-2-ylcarbamoylamino)

Sources

Technical Support Center: Identifying Degradation Products of Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Ethyl pyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and degradation profile. As a carbamate ester containing a pyridine ring, this compound is susceptible to specific degradation pathways that can impact its efficacy, safety, and shelf-life. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you identify and characterize its degradation products.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis and, to a lesser extent, oxidation and photolysis.

  • Hydrolysis: The carbamate linkage is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the carbamate bond to form 4-aminopyridine, ethanol, and carbon dioxide.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.

  • Photolysis: Exposure to light, particularly UV light, can induce degradation. The specific photolytic degradation products would need to be determined experimentally.

Q2: What are the expected major degradation products?

A2: The most likely major degradation product from hydrolysis is 4-aminopyridine . Depending on the conditions, you might also detect ethylamine and pyridine-4-ol as secondary products. Oxidative stress may produce This compound N-oxide .

Q3: Which analytical techniques are most suitable for identifying these degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating the parent compound from its degradation products. A stability-indicating method should be developed.

  • Mass Spectrometry (MS), especially LC-MS: This is crucial for identifying the molecular weights of the degradation products, which aids in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the isolated degradation products, confirming their identity.[1][2][3][4][5]

Q4: Are there any specific storage conditions recommended to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It should be protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can also be considered to prevent oxidation.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies.

Issue 1: My HPLC chromatogram shows multiple unexpected peaks after a forced degradation study.

  • Question: I've subjected my sample of this compound to acidic stress, and now my chromatogram is complex. How do I begin to identify these new peaks?

  • Answer:

    • Mass-to-Charge Ratio (m/z) Analysis: The first step is to determine the molecular weight of the species corresponding to each new peak using an LC-MS system. The primary expected degradation product, 4-aminopyridine, has a distinct molecular weight that you can screen for.

    • Fragmentation Pattern Analysis (MS/MS): For more complex structures or to confirm an identification, perform MS/MS analysis on the major degradation peaks. The fragmentation pattern will provide structural clues.

    • Reference Standards: If you have a hypothesis about a degradation product (e.g., 4-aminopyridine), inject a pure reference standard of that compound into your HPLC system to see if the retention time matches one of your unknown peaks.

Issue 2: I am observing poor mass balance in my stability study.

  • Question: After quantifying the parent compound and the known degradation products, the total percentage is significantly less than 100%. What could be the reason?

  • Answer:

    • Non-UV Active Degradants: Some degradation products may not have a chromophore and, therefore, will not be detected by a standard UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector.

    • Volatile Degradants: Degradation may produce volatile compounds (e.g., ethanol, CO2) that are lost during sample preparation or analysis. Headspace Gas Chromatography (GC) can be used to analyze for volatile products.

    • Adsorption to Container: The parent compound or its degradation products might be adsorbing to the surface of your sample vials. Using silanized vials can help mitigate this issue.

Issue 3: I am struggling to achieve baseline separation between the parent peak and a major degradant peak.

  • Question: One of the degradation product peaks is co-eluting with the main this compound peak. How can I improve the separation?

  • Answer:

    • Modify Mobile Phase: Adjusting the pH of the mobile phase can alter the ionization state of the pyridine-containing compounds and significantly impact their retention. Experiment with different pH values. Also, try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa).

    • Change Stationary Phase: If modifying the mobile phase is insufficient, consider a different HPLC column. A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) can provide different selectivity.

    • Gradient Optimization: If you are using a gradient elution, adjust the gradient slope to improve the resolution between the closely eluting peaks.

Part 3: Experimental Protocols & Data
Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study, as recommended by ICH guidelines.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution at room temperature, protected from light, for 48 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable working concentration with the mobile phase.

  • Analyze by a validated stability-indicating HPLC method.

Visualizing Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway of this compound.

Parent This compound Intermediate Carbamic acid intermediate Parent->Intermediate Hydrolysis (H+ or OH-) Product2 Ethanol Parent->Product2 Hydrolysis Product1 4-Aminopyridine Intermediate->Product1 Decarboxylation Product3 CO2 Intermediate->Product3 Decarboxylation

Caption: Primary hydrolytic degradation of this compound.

Expected Degradation Products and Analytical Data

The following table summarizes the expected primary degradation products and their key analytical identifiers.

Degradation ProductChemical StructureMolecular FormulaMonoisotopic Mass (Da)Expected m/z [M+H]⁺
4-Aminopyridine C₅H₆N₂C₅H₆N₂94.053195.0604
This compound N-oxide C₈H₁₀N₂O₃C₈H₁₀N₂O₃182.0691183.0764
Part 4: Comprehensive Workflow for Degradation Product Identification

This workflow provides a systematic approach to identifying unknown degradation products.

Start Forced Degradation Study HPLC HPLC Analysis (Stability-Indicating Method) Start->HPLC LCMS LC-MS Analysis (Determine m/z) HPLC->LCMS Detect Unknown Peaks MSMS LC-MS/MS Analysis (Fragmentation Pattern) LCMS->MSMS Propose Structures Isolation Preparative HPLC or SFC (Isolate Degradant) MSMS->Isolation If necessary Identification Structure Confirmed MSMS->Identification If fragmentation is definitive NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR NMR->Identification

Caption: Workflow for the identification of degradation products.

References
  • Perinu, C., Arstad, B., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Perinu, C., Arstad, B., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Semantic Scholar. [Link]

  • Wada, S., Kushida, T., et al. (n.d.). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. undetermined. [Link]

  • Perinu, C., Arstad, B., et al. (2014). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. ResearchGate. [Link]

  • Perinu, C., Arstad, B., et al. (2016). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Figshare. [Link]

  • International Organisation of Vine and Wine. (n.d.). Ethyl carbamate analysis in alcoholic beverages. OIV. [Link]

  • Unknown. (n.d.). Ethyl carbamate regulate esters degradation by activating hydrolysis during Baijiu ripening. ResearchGate. [Link]

  • Temple, C. Jr, et al. (1987). Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates. PubMed. [Link]

  • Unknown. (2016). Forced Degradation Studies. Semantic Scholar. [Link]

  • Unknown. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. [Link]

  • Seydel, J. K. (1967). [Stability studies of 2-ethyl-pyridine-4-carbonic acid-thioamide (etionamide)]. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate. PubChem. [Link]

  • Unknown. (2015). How can I do hydrolysis of secondary ethyl carbamate? ResearchGate. [Link]

  • Unknown. (n.d.). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Semantic Scholar. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]

  • Li, Y., et al. (2023). The Screening and Isolation of Ethyl-Carbamate-Degrading Strains from Fermented Grains and Their Application in the Degradation of Ethyl Carbamate in Chinese Baijiu. MDPI. [Link]

  • Mirzoian, A., & Mabud, A. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. PubMed. [Link]

  • Unknown. (n.d.). (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. ResearchGate. [Link]

  • Dinca, O., et al. (2024). Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology. MDPI. [Link]

  • Wang, H., et al. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Pyridin-4-yloxyphenoxy)ethyl carbamate. PubChem. [Link]

  • Dennis, M.J., et al. (1986). Method for the analysis of ethyl carbamate in alcoholic beverages by capillary gas chromatography. Scilit. [Link]

  • National Center for Biotechnology Information. (2025). ethyl N-[6-(4-fluoroanilino)-3-pyridinyl]carbamate. PubChem. [Link]

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Methods for removing unreacted starting materials from Ethyl pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl pyridin-4-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this compound with high purity. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: The primary impurities are typically the unreacted starting materials: 4-aminopyridine and ethyl chloroformate. Additionally, side products can arise from the reactivity of ethyl chloroformate, especially in the presence of water.

The Scientist's View: Your crude product mixture will likely contain:

  • This compound (Product): The desired neutral compound.

  • 4-Aminopyridine (Starting Material): A basic aromatic amine with significant water solubility.[1] Its basicity (pKa of 9.17) is the key to its removal.[2]

  • Ethyl Chloroformate (Starting Material): A highly reactive and corrosive liquid. It is readily hydrolyzed by water to form ethanol, carbon dioxide, and hydrochloric acid.[3][4]

  • Hydrolysis Products: Ethanol and HCl from the breakdown of ethyl chloroformate.

  • Triethylamine Hydrochloride (if used): If a base like triethylamine was used as an acid scavenger, its hydrochloride salt will be present.

Q2: What is the very first step I should take after the reaction is deemed complete?

A: The first and most critical step is to safely quench the reaction to destroy any remaining, highly reactive ethyl chloroformate.

The Scientist's View: Ethyl chloroformate is toxic and moisture-sensitive.[5][6] Before proceeding to any extractive workup, you must neutralize it. This is typically achieved by slowly adding the reaction mixture to a stirred, cold aqueous solution, such as saturated sodium bicarbonate or even plain water. This process hydrolyzes the residual ethyl chloroformate into more benign and easily removable byproducts (ethanol, CO₂, HCl).[3] This quenching step also helps to neutralize any acid generated during the reaction.

Q3: My main problem is removing the unreacted 4-aminopyridine. What is the most effective method?

A: The most efficient method for removing the basic 4-aminopyridine is an acid-base extraction .

The Scientist's View: This classic liquid-liquid extraction technique leverages the difference in the chemical properties of your neutral product and the basic starting material.[7] By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the 4-aminopyridine is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous layer, while your neutral carbamate product remains in the organic layer.[8][9] This method is highly selective and effective.

Q4: How can I confirm the purity of my final product?

A: A combination of chromatographic and spectroscopic techniques should be used.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to qualitatively assess purity. You can spot your crude mixture, the purified product, and the starting materials on the same plate to visualize the separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure of your product and identify the presence of any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on purity and confirms the molecular weight of your product.

Troubleshooting Guides and Protocols

This section provides detailed, step-by-step protocols for the most effective purification strategies.

Guide 1: Acid-Base Extraction for 4-Aminopyridine Removal

This protocol is the cornerstone of the purification process, designed for the selective removal of basic impurities.

Principle of Causality: 4-Aminopyridine possesses a basic nitrogen atom within the pyridine ring, which is readily protonated by an acid. The resulting salt exhibits high aqueous solubility, allowing for its physical separation from the neutral, organic-soluble product.[7]

Step-by-Step Protocol:

  • Quench Reaction: Ensure the reaction has been properly quenched as described in FAQ Q2.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume of 10-20 mL per gram of crude material is a good starting point.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure.

  • Separate Layers: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Acid Wash: Repeat the acid wash (steps 4-5) one or two more times to ensure complete removal of 4-aminopyridine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualizing the Extraction Process

cluster_0 Separatory Funnel organic_layer Organic Layer This compound (Neutral) final_org Purified Organic Phase organic_layer->final_org aqueous_layer Aqueous Layer 4-Aminopyridinium Chloride (Salt) final_aq Aqueous Waste aqueous_layer->final_aq crude Crude Mixture (Product + 4-AP) in Ethyl Acetate acid Add 1M HCl crude->acid Step 1 shake Shake & Separate acid->shake Step 2 shake->organic_layer Remains in Organic shake->aqueous_layer Moves to Aqueous

Caption: Acid-base extraction workflow.

Guide 2: High-Purity Isolation via Recrystallization

After the bulk of impurities has been removed by extraction, recrystallization is the ideal method to obtain a highly pure, crystalline solid product.[10]

Principle of Causality: Recrystallization relies on the differences in solubility of the desired compound and impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the solution (mother liquor).[11]

Step-by-Step Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Test the solubility of your post-extraction product in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or water-solvent mixtures). An ideal solvent should dissolve the solid when hot but not when cold.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If there are any insoluble impurities (like dust or drying agent), perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely. This can be done by leaving them under vacuum in the funnel for a period, followed by drying in a vacuum oven.

Troubleshooting Recrystallization

Caption: Troubleshooting guide for recrystallization.

Comparison of Purification Methods
MethodPrimary TargetProsCons
Aqueous Wash/Quench Ethyl ChloroformateSimple, fast, effectively removes reactive species.Will not remove 4-aminopyridine; may not remove all byproducts.
Acid-Base Extraction 4-AminopyridineHighly selective, high capacity, removes basic impurities efficiently.Requires use of organic solvents and acids; can lead to emulsions.[7]
Recrystallization Trace ImpuritiesCan yield very high purity product; good for removing small amounts of various impurities.Requires finding a suitable solvent; potential for product loss in mother liquor.[10]
Column Chromatography All ImpuritiesVery powerful for separating compounds with different polarities.Can be time-consuming and labor-intensive; requires significant solvent volumes.[14]
Overall Purification Workflow

This diagram outlines the logical flow for purifying your crude this compound.

Caption: Recommended purification strategy workflow.

References
  • BenchChem. (2025).
  • Gencheva, L., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Folia Medica, 61(3), 347-355.
  • PubChem. Ethyl chloroformate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Ethyl chloroformate. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Taylor & Francis Online. 4-aminopyridine – Knowledge and References. [Link]

  • Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e951. [Link]

  • VanDeMark Chemical Inc. ETHYL CHLOROFORMATE ECF Technical Data Sheet. [Link]

  • BenchChem. (2025).
  • University of Toronto. Recrystallization. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Khan Academy. Acid-base extraction. [Link]

  • University of California, Irvine. Removing Sticky Reagents. [Link]

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Scale-up synthesis challenges for Ethyl pyridin-4-ylcarbamate production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Pyridin-4-ylcarbamate

A Guide to Navigating Scale-Up Synthesis Challenges

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As Senior Application Scientists, we understand that scaling up a reaction introduces new variables and challenges not always apparent in small-scale experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Section 1: Synthesis Overview and Reaction Mechanism

The most common and direct method for synthesizing this compound is the N-acylation of 4-aminopyridine with ethyl chloroformate. The reaction requires a base, typically a tertiary amine like triethylamine (TEA), to neutralize the hydrochloric acid (HCl) byproduct.[1]

Reaction Scheme:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 4-aminopyridine is significantly more nucleophilic than the pyridine ring nitrogen. It attacks the electrophilic carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable carbamate product. The liberated HCl is immediately neutralized by the base.

Caption: Reaction scheme for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield on scale-up is a frequent issue. The root cause can typically be traced to one of the following factors:

  • Moisture Contamination: Ethyl chloroformate reacts readily with water to decompose into ethanol, CO₂, and HCl.[2][3] This consumes your reagent and introduces acid into the system.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle 4-aminopyridine, which can be hygroscopic, in a dry atmosphere.

  • Poor Temperature Control: This reaction is exothermic. If the temperature rises uncontrollably, side reactions can occur.

    • Solution: Use a well-maintained cooling bath and an overhead stirrer for efficient heat transfer. Add the ethyl chloroformate dropwise or via a syringe pump to control the rate of reaction and heat generation. For larger scales, a jacketed reactor is essential.

  • Incorrect Stoichiometry: An insufficient amount of base will leave free HCl in the reaction mixture. This can protonate the 4-aminopyridine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least 1.1 to 1.2 equivalents of triethylamine to ensure all generated HCl is neutralized. Verify the purity of your 4-aminopyridine and ethyl chloroformate before starting.

  • Inefficient Workup: The product, this compound, has some water solubility. Aggressive or repeated aqueous washes can lead to significant product loss.

    • Solution: Minimize the volume of water used during workup. If an aqueous wash is necessary to remove the TEA·HCl salt, saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the organic product.

Question 2: The reaction mixture becomes a thick, unstirrable slurry. How can I prevent this?

Answer: This is almost always due to the precipitation of triethylamine hydrochloride (TEA·HCl) salt. While this indicates the reaction is proceeding, it can cause significant processing issues on a larger scale.

  • Solvent Choice: The solubility of TEA·HCl varies greatly with the solvent. It is poorly soluble in solvents like diethyl ether or toluene but has better solubility in dichloromethane (DCM) or acetonitrile.

    • Solution: Consider switching to a solvent like DCM. However, be aware of the regulatory and environmental constraints of chlorinated solvents. Alternatively, increasing the solvent volume can help keep the salt suspended for easier stirring, though this may impact reaction kinetics and downstream processing.

  • Mechanical Agitation: A simple magnetic stir bar is often insufficient for multi-liter scale reactions.

    • Solution: Use a mechanical overhead stirrer with a properly sized impeller (e.g., paddle or anchor) to ensure the mixture remains a mobile slurry.

Question 3: My final product is off-color (pink, yellow, or brown) and has a low melting point. What's wrong?

Answer: Product discoloration and melting point depression are classic signs of impurities.

  • Potential Impurities: The most likely culprits are unreacted 4-aminopyridine or side products formed from the reaction of ethyl chloroformate with the pyridine ring, which can occur under harsh conditions.[4]

    • Solution 1 (Recrystallization): This is the most effective method for purification. A good solvent system will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while keeping impurities dissolved. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane.

    • Solution 2 (Activated Carbon): If the color is due to minor, highly conjugated impurities, a treatment with activated carbon (charcoal) can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir or heat briefly, and filter through celite to remove the carbon. Then, proceed with crystallization.

    • Solution 3 (Slurry Wash): If the product is mostly pure, you can perform a slurry wash. Suspend the crude solid in a solvent in which it is poorly soluble (e.g., diethyl ether or cold ethyl acetate), stir vigorously for a period, and then filter. This can wash away more soluble impurities.

Question 4: The reaction seems to stall and TLC/HPLC analysis shows significant unreacted 4-aminopyridine. Why?

Answer: Assuming temperature and moisture are not the issues, this points towards a chemical or mixing problem.

  • Insufficient Base: As mentioned in Q1, if there isn't enough triethylamine, the generated HCl will protonate the starting amine, effectively stopping the reaction.

  • Poor Mixing: On scale-up, inefficient mixing can create "hot spots" or areas of poor reagent distribution. The ethyl chloroformate might be consumed in one part of the reactor while other parts remain unreacted.

    • Solution: Ensure your overhead stirrer is creating a good vortex and turning over the entire reactor volume. Check that the addition point of the ethyl chloroformate is in a well-mixed region, ideally below the surface of the reaction mixture.

  • Reagent Quality: The ethyl chloroformate may have degraded during storage.

    • Solution: Use a fresh bottle or re-distill the ethyl chloroformate if its quality is suspect. A simple quality check is to ensure it is a clear, colorless liquid.

Section 3: Scale-Up Experimental Protocol (Illustrative 100g Scale)

This protocol is a starting point and should be optimized for your specific equipment and safety procedures.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )Amount (g)Moles (mol)EquivalentsDensity (g/mL)
4-Aminopyridine94.11100.01.061.0-
Ethyl Chloroformate108.52128.01.181.11.135
Triethylamine (TEA)101.19129.01.271.20.726
Dichloromethane (DCM)-1000 mL--1.33

Protocol Steps:

  • Reactor Setup: Set up a 2L jacketed reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Circulate the cooling fluid through the jacket and set the target temperature to 0-5 °C.

  • Reagent Charging: Charge the reactor with 4-aminopyridine (100.0 g) and dichloromethane (1000 mL). Begin stirring to dissolve the solid. Once dissolved, add triethylamine (129.0 g).

  • Ethyl Chloroformate Addition: Slowly add ethyl chloroformate (128.0 g) via the dropping funnel over 60-90 minutes. Carefully monitor the internal temperature, ensuring it does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another 1-2 hours. Monitor the reaction progress by TLC or HPLC until the 4-aminopyridine is consumed.

  • Workup - Quench & Wash: Slowly add 500 mL of water to the reactor to quench the reaction and dissolve the TEA·HCl salt. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 250 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification - Recrystallization: Transfer the crude solid to a clean flask. Add a suitable recrystallization solvent (e.g., ethyl acetate, approx. 3-5 mL per gram of crude product). Heat the mixture to reflux to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Isolate the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent. Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Caption: Experimental workflow for the scale-up synthesis of this compound.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns with this reaction?

A: The primary hazard is ethyl chloroformate. It is highly toxic, corrosive, and flammable.[5][6] It causes severe burns on contact with skin and eyes and can be lethal if inhaled.[3][7] It also reacts with water to produce toxic fumes like HCl and potentially phosgene upon decomposition.[2] 4-Aminopyridine is also toxic. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]

Q: Are there alternatives to triethylamine as a base?

A: Yes, other tertiary amine bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) can be used. Pyridine can also be used, acting as both the base and solvent, though this can complicate workup. DIPEA is bulkier, which can sometimes improve selectivity, and its hydrochloride salt has better solubility in some organic solvents than TEA·HCl. The choice depends on cost, ease of removal, and specific reaction kinetics.

Q: How stable is this compound and how should it be stored?

A: Carbamates are generally stable compounds. This compound should be stored in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents. Under these conditions, it is stable for long-term storage. Thermal decomposition of similar carbamates typically occurs at much higher temperatures (>300 °C).[8]

Q: Can I use a "greener" or alternative synthetic method to avoid chloroformates?

A: Yes, modern synthetic chemistry is moving away from hazardous reagents like chloroformates. Alternative methods for carbamate synthesis are being developed, many of which utilize carbon dioxide (CO₂) as a C1 source.[9] These methods often involve a three-component coupling of an amine, CO₂, and an alkyl halide in the presence of a base like DBU or cesium carbonate.[10][11][12] While these methods are promising and more environmentally benign, they may require different reaction conditions (e.g., pressure) and catalysts, and would need to be developed and optimized for this specific substrate.

References

  • New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: Ethyl Chloroformate. NJ.gov. [Link]

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  • Anderson, G. W., et al. (1966). Preparation of amides.
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  • PubChem. (n.d.). Ethyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate. National Center for Biotechnology Information. [Link]

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  • Görlitzer, K., et al. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo[5]benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed. [Link]

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Technical Support Center: Minimizing Byproduct Formation in Pyridinyl Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridinyl carbamates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to help you optimize your synthetic routes and minimize the formation of unwanted byproducts.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to identifying and resolving specific problems that can arise during the synthesis of pyridinyl carbamates. Each issue is broken down by potential cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Formation of Di-substituted or Over-reacted Products (e.g., Allophanates)

Symptoms:

  • Appearance of unexpected peaks in NMR or LC-MS corresponding to the addition of a second isocyanate molecule to the desired carbamate.

  • Reduced yield of the target pyridinyl carbamate.

Probable Causes:

  • Excess Isocyanate: The most direct cause is the presence of an excess of the isocyanate reagent, which can react with the newly formed carbamate.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the carbamate N-H bond to react with another isocyanate molecule.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long, especially in the presence of excess isocyanate, increases the likelihood of side reactions.

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Stoichiometric Control of Isocyanate Carefully control the stoichiometry of the isocyanate, using a slight excess (e.g., 1.05-1.1 equivalents) only if necessary to drive the reaction to completion. This minimizes the availability of the isocyanate for subsequent reactions with the product.
2. Controlled Addition of Isocyanate Add the isocyanate dropwise or via syringe pump to the solution of the pyridyl alcohol or amine. This maintains a low instantaneous concentration of the isocyanate, favoring the desired primary reaction over the secondary reaction with the product.
3. Temperature Management Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.[1] The formation of the urethane bond is exothermic, and lower temperatures help to dissipate this heat and prevent over-reaction.[2]
4. Reaction Monitoring Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged exposure to the reaction conditions.
Issue 2: Presence of Urea Byproducts

Symptoms:

  • Identification of urea-based impurities in the final product, often detected by their characteristic spectroscopic signatures.

Probable Causes:

  • Water Contamination: Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to an amine and carbon dioxide.[3] The newly formed amine can then react with another molecule of isocyanate to form a symmetric urea.

  • Amine Impurities in Starting Materials: If the starting pyridyl compound is an amine, any amine impurities in the reagents can also lead to urea formation.

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Use of Anhydrous Conditions Employ anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent the hydrolysis of the isocyanate.[4]
2. Purification of Starting Materials Ensure the purity of the starting pyridyl alcohol or amine. If necessary, purify the starting materials by recrystallization, distillation, or chromatography to remove any water or amine impurities.
3. Use of Drying Agents Consider the use of molecular sieves to remove trace amounts of water from the reaction mixture.
Issue 3: Trimerization of Isocyanate (Isocyanurate Formation)

Symptoms:

  • Isolation of a high-melting, often insoluble white solid.

  • Reduced availability of the isocyanate for the desired reaction, leading to low yields of the pyridinyl carbamate.

Probable Causes:

  • Presence of Catalysts: Certain catalysts, particularly strong bases, can promote the trimerization of isocyanates to form highly stable isocyanurates.

  • High Temperatures: Elevated temperatures can also facilitate this side reaction.[5]

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Judicious Choice of Base/Catalyst If a base is required, use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine in stoichiometric amounts. Avoid strong bases that are known to promote trimerization. In some cases, a catalyst-free approach may be feasible.[6]
2. Temperature Control As with allophanate formation, maintaining a lower reaction temperature can significantly reduce the rate of isocyanate trimerization.
Issue 4: N-alkylation or N-arylation of the Pyridine Ring

Symptoms:

  • Formation of a quaternary pyridinium salt, which can complicate workup and purification.

  • Observed when using alkyl or aryl halides in the reaction mixture, or when the carbamoylating agent itself is highly reactive.

Probable Causes:

  • High Reactivity of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can react with electrophiles.

  • Reaction Conditions: Elevated temperatures and the use of highly reactive electrophiles can favor this side reaction.

Solutions & Scientific Rationale:

Solution Scientific Rationale
1. Use of Milder Reagents Opt for less reactive carbamoylating agents. For example, using a chloroformate in the presence of a non-nucleophilic base is often a milder alternative to highly reactive isocyanates.[1]
2. Lower Reaction Temperatures Conducting the reaction at lower temperatures will disfavor the quaternization of the pyridine nitrogen.
3. Protecting Groups In complex syntheses, it may be necessary to protect the pyridine nitrogen, though this adds extra steps to the overall process.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base to use in pyridinyl carbamate synthesis, and why?

A1: The ideal base is typically a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are strong enough to deprotonate the pyridyl alcohol or to act as an acid scavenger when using chloroformates, but they are sterically hindered, which minimizes their potential to act as nucleophiles and participate in unwanted side reactions. The choice of base is critical, as stronger, less hindered bases can promote side reactions like isocyanate trimerization.[7]

Q2: How does the position of the hydroxyl or amino group on the pyridine ring affect the reaction?

A2: The position of the substituent significantly influences the nucleophilicity of the reacting group and the basicity of the pyridine nitrogen.

  • 2- and 4-substituted pyridines: The hydroxyl or amino group is in conjugation with the ring nitrogen. This can affect the electronic properties and reactivity. For instance, a 2-pyridyl group can have a complex-induced proximity effect that can influence intramolecular reactions.[8]

  • 3-substituted pyridines: The substituent is not in direct conjugation with the ring nitrogen, and its reactivity will be more similar to a standard phenol or aniline, though still influenced by the overall electron-withdrawing nature of the pyridine ring.

Q3: Are there alternative, isocyanate-free methods for synthesizing pyridinyl carbamates?

A3: Yes, several isocyanate-free methods exist, which can be advantageous for safety and for avoiding isocyanate-related side products. These include:

  • Reaction with Chloroformates: Reacting a pyridyl alcohol or amine with a chloroformate (e.g., phenyl chloroformate) in the presence of a base is a common and effective method.[1]

  • Transesterification/Transcarbamoylation: This involves reacting a pyridyl alcohol with another carbamate in the presence of a transesterification catalyst, such as a Lewis acid like tin tetrachloride or aluminum triisopropylate.[5][9]

  • From Ureas and Alcohols: It is possible to synthesize N-pyridin-2-yl carbamates from the corresponding N-hetaryl ureas and alcohols in a catalyst-free manner.[6]

  • Using Activated Carbonates: Reagents like di(2-pyridyl) carbonate (DPC) or N,N'-disuccinimidyl carbonate (DSC) can be used to activate alcohols for subsequent reaction with amines to form carbamates.[10]

Q4: How can I effectively purify my pyridinyl carbamate product from the common byproducts?

A4: Purification strategies depend on the nature of the impurities.

  • Crystallization: If the desired carbamate is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate, acetone, benzene) is often the most effective method for removing both more and less polar impurities.[1]

  • Acid-Base Extraction: The basicity of the pyridine ring can be exploited. Dissolving the crude product in an organic solvent and washing with a dilute acid can remove basic impurities. Conversely, if the product is a salt, neutralization and extraction can be used.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating the desired product from byproducts with different polarities. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective.

III. Experimental Protocols & Workflows

Generalized Protocol for the Synthesis of a Pyridinyl Carbamate from a Pyridyl Alcohol and an Isocyanate

This protocol provides a starting point for the synthesis. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

  • Preparation:

    • Dry all glassware in an oven at >100°C and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.

    • Ensure the pyridyl alcohol and isocyanate are pure and dry.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the pyridyl alcohol (1.0 eq.) and the anhydrous solvent (e.g., THF, dichloromethane, or toluene).

    • If a catalyst is used (e.g., a catalytic amount of dibutyltin dilaurate), add it at this stage.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Isocyanate:

    • Slowly add the isocyanate (1.05-1.1 eq.) to the stirred solution via a syringe over 15-30 minutes.

    • Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction:

    • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can then be purified by crystallization or column chromatography.

Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow start Byproduct Detected in Pyridinyl Carbamate Synthesis byproduct_type Identify Byproduct Type (LC-MS, NMR) start->byproduct_type allophanate Allophanate/Di-adduct byproduct_type->allophanate M+Isocyanate urea Urea byproduct_type->urea Symmetric/Asymmetric isocyanurate Isocyanurate byproduct_type->isocyanurate 3xIsocyanate MW sol_allophanate Reduce Isocyanate Stoichiometry Lower Reaction Temperature Controlled Reagent Addition allophanate->sol_allophanate sol_urea Use Anhydrous Solvents/Reagents Inert Atmosphere (N2/Ar) urea->sol_urea sol_isocyanurate Avoid Strong Base Catalysts Lower Reaction Temperature isocyanurate->sol_isocyanurate end Optimized Synthesis sol_allophanate->end sol_urea->end sol_isocyanurate->end

Caption: A decision tree for troubleshooting common byproducts.

Reaction Pathway and Common Side Reactions

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Common Side Reactions PyOH Pyridyl-OH Carbamate Pyridyl-O-C(O)NH-R (Desired Product) PyOH->Carbamate + R-N=C=O Iso R-N=C=O Allophanate Pyridyl-O-C(O)N(R)-C(O)NH-R (Allophanate Byproduct) Carbamate->Allophanate + R-N=C=O (Excess Iso/Heat) Iso2 R-N=C=O H2O H₂O (contaminant) Amine R-NH₂ H2O->Amine + R-N=C=O - CO₂ Urea R-NH-C(O)NH-R (Urea Byproduct) Amine->Urea + R-N=C=O Iso3 3 R-N=C=O Isocyanurate Isocyanurate Trimer (Byproduct) Iso3->Isocyanurate Base/Heat

Caption: Main reaction and common side reaction pathways.

IV. References

  • PrepChem. (n.d.). Synthesis of pyridinyl carbamate. Retrieved from PrepChem.com.

  • BASF Aktiengesellschaft. (1989). Preparation of pyridinol carbamate (U.S. Patent No. 4,810,796). U.S. Patent and Trademark Office.

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397.

  • Krasavin, M., et al. (2018). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • Jung, K. W., & Meanwell, N. A. (2000). Efficient carbamate synthesis (Patent No. WO2000050389A1).

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. PubMed.

  • Wikipedia. (n.d.). Ammonium carbamate.

  • BenchChem. (2025). Improving the efficiency of carbamate formation.

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Papafotopoulos, A. D., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. National Institutes of Health.

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

  • Hatton, J., & Stuart, D. R. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. PubMed.

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates.

  • Kiss, N. A., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Institutes of Health.

  • Papafotopoulos, A. D., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. Beilstein Journals.

  • Hatton, J., & Stuart, D. R. (2025). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C-N Coupling. Organic Chemistry Portal.

  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances.

  • Wang, J., et al. (2022). Synthesis of Unnatural α-Amino Acids from (Pyridin-2-yl) Carbamate via CIPE-Induced Carbonyl Migration. PubMed.

  • Papafotopoulos, A. D., et al. (2020). p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. PubMed.

  • Szycher, M. (n.d.). Reactions of isocyanates with active hydrogen compounds. In Szycher's Handbook of Polyurethanes.

  • Wikipedia. (n.d.). Isocyanate.

  • D'Alessandro, M., et al. (2021). Recent Advances in the Chemistry of Metal Carbamates. National Institutes of Health.

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions.

  • Al-Azmi, A., & Elassar, A. Z. A. (2025). The Reactions of Diaminomaleonitrile with Isocyanates and Either Aldehydes or Ketones Revisited. ResearchGate.

  • Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.

  • Takade, D. Y., et al. (n.d.). Method for the Residue Determination of Carbamate Pesticides in Crops.

Sources

Technical Support Center: Validating Analytical Methods for Ethyl Pyridin-4-ylcarbamate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of Ethyl pyridin-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the expertise and practical insights needed to develop and validate a robust and reliable analytical method for this compound.

Introduction to Method Validation for this compound

This compound is a molecule of interest in pharmaceutical development, and accurate quantification is critical for its characterization and use. The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose.[1] This involves a series of experiments to assess the method's performance characteristics, ensuring that it is reliable, reproducible, and accurate for the quantification of this compound in your specific sample matrix.

The validation process is not merely a checklist of experiments but a scientific investigation into the capabilities and limitations of your analytical method. A well-validated method provides confidence in your data and is a regulatory requirement in pharmaceutical development.[2] This guide will walk you through the key validation parameters and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters I need to consider for a quantitative HPLC method for this compound?

A1: For a quantitative method, you should evaluate the following parameters as per the International Council for Harmonisation (ICH) Q2(R1) guideline[3]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: A test to ensure that the chromatographic system is performing adequately for the intended analysis.

Q2: I am seeing significant peak tailing for this compound. What could be the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the silica-based column packing material.[4]

Here’s how to troubleshoot:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2-3 units below the pKa of the pyridine nitrogen) to keep the analyte fully protonated. This minimizes interactions with silanol groups.[3]

  • Buffer Concentration: An inadequate buffer concentration can lead to inconsistent protonation and peak tailing. Try increasing the buffer concentration.

  • Column Choice: Use a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups. Phenyl-hexyl or embedded polar group columns can also offer alternative selectivity and improved peak shape for aromatic and basic compounds.[1]

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA is not MS-compatible. For LC-MS, consider using formic acid or acetic acid.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[5]

Q3: My accuracy results (spike recovery) are consistently low. What should I investigate?

A3: Low recovery can be due to several factors throughout the analytical process:

  • Sample Preparation: The analyte may not be completely extracted from the sample matrix. Re-evaluate your extraction procedure. Consider different solvents, extraction times, or techniques like solid-phase extraction (SPE).

  • Analyte Instability: this compound might be degrading during sample preparation or in the autosampler. Investigate the stability of the analyte in the sample solvent and under the analytical conditions.

  • Matrix Effects (for LC-MS): Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a lower signal and apparent low recovery. To mitigate this, improve sample cleanup, optimize chromatography to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard.

  • Inaccurate Standard Preparation: Double-check the preparation of your stock and working standard solutions for any errors in weighing or dilution.

Q4: How do I perform a forced degradation study for this compound?

A4: A forced degradation or stress study is essential to develop a stability-indicating method.[6] The goal is to generate potential degradation products to ensure your method can separate them from the parent compound. The typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light for a defined period.

The extent of degradation should ideally be between 5-20%.[7] You may need to adjust the stress conditions (time, temperature, reagent concentration) to achieve this target. Analyze the stressed samples using your HPLC method with a photodiode array (PDA) detector to check for peak purity and the formation of new peaks.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Incorrect injection volume or no sample injected.- Detector issue (lamp off, incorrect wavelength).- Sample degradation.- Verify autosampler and injection sequence.- Check detector settings and lamp status.- Prepare a fresh sample and standard.
Split Peaks - Column void or contamination at the inlet.- Sample solvent incompatible with the mobile phase.- Co-elution with an interfering peak.- Reverse flush the column or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent.- Optimize the mobile phase or gradient to improve resolution.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Fluctuations in column temperature.- Degas the mobile phase and purge the pump.- Use high-purity solvents and flush the column.- Use a column oven to maintain a stable temperature.[2]
Retention Time Drift - Inconsistent mobile phase composition.- Column aging or temperature fluctuations.- Pump flow rate instability.- Prepare fresh mobile phase daily.- Allow for adequate column equilibration time; use a column oven.- Check the pump for leaks and ensure proper maintenance.[2]
Poor Linearity (Low R²) - Inaccurate standard dilutions.- Detector saturation at high concentrations.- Analyte adsorption at low concentrations.- Carefully prepare a new set of calibration standards.- Reduce the concentration range of the calibration curve.- Use a column with low silanol activity; consider mobile phase additives.

Experimental Protocols

Hypothetical HPLC Method for this compound

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Protocol 1: Linearity Study
  • Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

  • Prepare a series of at least five calibration standards by diluting the stock solution with the sample diluent to cover the expected concentration range of your samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Parameter Acceptance Criteria
Correlation Coefficient (R²)≥ 0.995
Y-interceptShould be close to zero
Protocol 2: Accuracy (Spike Recovery) Study
  • Prepare a blank sample matrix (a sample that does not contain this compound).

  • Spike the blank matrix with known amounts of this compound at three concentration levels (e.g., low, medium, and high) covering the range of the method. Prepare each level in triplicate.

  • Process the spiked samples through the entire sample preparation procedure.

  • Analyze the processed samples and calculate the concentration of this compound using the calibration curve.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100.

Parameter Acceptance Criteria
Mean Recovery80% - 120%
Relative Standard Deviation (RSD)≤ 15%

Visualizations

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Sample Analysis with System Suitability Rob->Routine Implement

Caption: Workflow for Analytical Method Validation.

TroubleshootingLogic Problem Chromatographic Problem (e.g., Peak Tailing) CheckSystem Check System (Leaks, Connections) Problem->CheckSystem CheckMethod Check Method Parameters (Mobile Phase, Column) Problem->CheckMethod CheckSample Check Sample Prep & Standard Problem->CheckSample Resolved Problem Resolved CheckSystem->Resolved CheckMethod->Resolved CheckSample->Resolved

Caption: A logical approach to troubleshooting HPLC issues.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Patel, S. K., & Patel, N. J. (2010). Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. E-Journal of Chemistry, 7(4), 1237-1244.
  • PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Alsante, K. M., et al. (2011). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-106). Springer.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Pyridin-4-ylcarbamate

Introduction: Welcome to the technical support guide for this compound (CAS No. 54287-92-2). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. The reproducibility of your experimental results hinges on the quality of your reagents. Improper storage can lead to degradation, altering the compound's chemical properties and compromising your data. This guide provides field-proven insights and detailed protocols to maintain the stability of this compound.

Quick Reference: Recommended Storage Conditions

For immediate reference, the optimal storage conditions for this compound are summarized below. For a detailed explanation of these parameters, please refer to the FAQ section.

ParameterRecommendationRationale
Temperature Room Temperature (15-25°C)Prevents thermal degradation.[1][2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation and hydrolysis.[1][2]
Container Tightly-sealed, Amber Glass VialProtects from moisture, oxygen, and light.[3][4][5]
Location Cool, Dry, Well-Ventilated AreaAvoids humidity and temperature fluctuations.[4][5][6]
Incompatibilities Segregate from Strong Acids, Bases, and Oxidizing AgentsPrevents chemical reactions and degradation.[6][7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound, explaining the scientific reasoning behind each recommendation.

Q1: What are the ideal long-term storage conditions for this compound?

For maximal long-term stability, this compound, a solid compound, should be stored at room temperature (15-25°C) in a tightly-closed container.[1][2][4][5] The storage area must be cool, dry, and well-ventilated.[4][6] The key to preserving its integrity is strict environmental control to protect it from atmospheric moisture, oxygen, and light.

Q2: The product datasheet recommends an "inert atmosphere." Why is this necessary?

An inert atmosphere, typically achieved using nitrogen or argon gas, is recommended to displace oxygen and moisture from the storage container.[1][2] This is a critical precaution for two primary reasons:

  • Hydrolysis: The carbamate functional group (-NHCOO-) can be susceptible to hydrolysis, especially in the presence of moisture, which can break the molecule down.

  • Oxidation: While this specific molecule's oxidative profile is not fully detailed, complex organic molecules can be prone to slow oxidation over time, leading to the formation of impurities. An inert atmosphere removes this risk.

For routine use, minimizing the time the container is open to the atmosphere is crucial. For long-term storage, flushing the container with an inert gas before sealing is the gold-standard practice.

Q3: What type of container is best for storing this compound?

The ideal container is an amber glass vial with a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner.

  • Glass: Glass is non-reactive and impermeable, preventing leaching and contamination.[7]

  • Amber Color: Many complex organic compounds are sensitive to light.[3] UV radiation can provide the energy to initiate degradation pathways. Amber glass filters out UV and other wavelengths of light, preventing photodegradation.

  • Tight Seal: A secure seal is essential to prevent the ingress of moisture and oxygen from the ambient air, which is the most common cause of degradation for sensitive solids.[4][5]

Q4: What substances are incompatible with this compound and should be stored separately?

To prevent hazardous reactions and maintain the compound's purity, it must be stored separately from incompatible chemical classes.[4][8] Specifically, avoid storing it with:

  • Strong Oxidizing Agents: These can cause a vigorous and potentially dangerous reaction.[6][7]

  • Strong Acids and Bases: These can catalyze the hydrolysis of the carbamate linkage, breaking down the compound and rendering it useless for experiments.[6][7]

Always consult your institution's chemical safety guidelines for proper segregation of chemicals.[8]

Experimental Protocol: Aliquoting for Use

Aliquoting the compound upon receipt is a best practice that preserves the integrity of the main stock by minimizing repeated exposure to the atmosphere.

Objective: To create smaller, experiment-sized portions of this compound while minimizing exposure to air and moisture.

Materials:

  • Primary stock container of this compound

  • Multiple small, amber glass vials with PTFE-lined caps

  • Spatula (clean and dry)

  • Analytical balance

  • Labeling materials

  • (Optional but recommended) Source of inert gas (Nitrogen or Argon) with a gentle flow regulator

  • Well-ventilated area or chemical fume hood

Procedure:

  • Preparation: Before starting, allow the primary stock container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold powder when opened.

  • Environment: Perform the entire procedure in a low-humidity, well-ventilated area or a chemical fume hood.[6][9]

  • Inert Atmosphere (Recommended): If using inert gas, establish a gentle, dry stream of gas into the workspace or a glove bag.

  • Weighing: Briefly open the primary container. Using a clean, dry spatula, quickly weigh out the desired amounts of the solid into the pre-labeled amber vials.

  • Minimize Exposure: Work efficiently to minimize the time the primary container and aliquots are exposed to the atmosphere. Do not leave the primary container open.

  • Sealing: If using inert gas, gently flush the headspace of each new aliquot vial before immediately and tightly sealing the cap.

  • Storage: Store the newly created aliquots and the primary stock container under the recommended conditions (Room Temperature, Dry, Dark).

Below is a workflow diagram illustrating the decision process for proper handling.

G cluster_storage Storage Protocol cluster_handling Handling & Aliquoting Workflow Receive Receive Compound Check_CoA Verify CoA & SDS for Storage Info Receive->Check_CoA Store_Primary Store Primary Container (Room Temp, Inert Gas, Dark) Check_CoA->Store_Primary Prep_Use Prepare for Use Store_Primary->Prep_Use Need for Experiment Equilibrate Equilibrate to Room Temp Prep_Use->Equilibrate Aliquot Aliquot in Dry Environment (Fume Hood / Glove Box) Equilibrate->Aliquot Store_Aliquot Store Aliquots (Tightly Sealed, Dark) Aliquot->Store_Aliquot Return_Stock Return Primary Stock to Long-Term Storage Aliquot->Return_Stock

Caption: Workflow for receiving, storing, and handling this compound.

Troubleshooting Guide

If you encounter issues that may be related to compound stability, consult the table below.

Observed ProblemPotential Cause(s)Recommended Action(s)
Inconsistent or failed experimental results Chemical degradation due to improper storage (e.g., hydrolysis). The compound may have lost its purity and activity.1. Use a freshly opened aliquot that has been stored under ideal conditions.2. If the problem persists, consider using a new, unopened lot of the compound.3. Verify the identity and purity of the suspect material via analytical methods (e.g., NMR, LC-MS) if possible.
Compound appears clumped, discolored, or has a changed texture Moisture absorption. This indicates the container was not sealed properly or was opened in a humid environment.1. Discard the affected aliquot as its purity is compromised.2. Review your storage and handling procedures, ensuring containers are sealed tightly and opened in dry environments.[3]3. Check the desiccant in your storage area if one is used.
Difficulty dissolving the solid The presence of insoluble degradation products or impurities formed over time.1. Attempt sonication to aid dissolution.2. If solubility issues persist, it is a strong indicator of degradation. Discard the material and use a fresh, properly stored aliquot.

References

  • AK Scientific, Inc. Safety Data Sheet. Link

  • Fisher Scientific. Safety Data Sheet for 4-Ethylpyridine. Link

  • Sigma-Aldrich. Product Page for this compound. Link

  • Pipzine Chemicals. Ethyl Pyridine-4-Carboxylate Product Information. Link

  • Watson International Ltd. Safety Data Sheet for Ethyl 4-pyridylcarbamate. Link

  • Restek. Safety Data Sheet for Carbamate Pesticides Standard. Link

  • Sangon Biotech. Safety Data Sheet for Ethyl carbamate. Link

  • Thermo Fisher Scientific. Safety Data Sheet for Ethyl carbamate. Link

  • BLD Pharm. Product Page for this compound. Link

  • Glentham Life Sciences. Storage and Handling Tips for Research Chemicals. Link

  • PubChem. Compound Summary for Ethyl 4-(pyridin-4-ylmethylcarbamoyl)benzoate. Link

  • PubChem. Compound Summary for Ethyl 4-pyridinylcarbamate. Link

  • Apollo Scientific. Best Practices for Chemical Storage in Research Labs. Link

  • PubChem. Compound Summary for Ethyl (2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)carbamate. Link

  • Labmate Online. Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Link

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to Ethyl pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Ethyl Pyridin-4-ylcarbamate

This compound is a pivotal building block in the synthesis of a wide array of pharmaceutical compounds and functional materials. Its strategic importance necessitates the availability of efficient, scalable, and robust synthetic methodologies. This guide provides a comparative analysis of the predominant synthetic routes to this key intermediate, offering field-proven insights and experimental data to assist researchers in selecting the optimal pathway for their specific needs.

Introduction

The carbamate functional group, particularly when attached to a pyridine scaffold, is a common motif in medicinal chemistry, contributing to the modulation of pharmacokinetic and pharmacodynamic properties of drug candidates. The synthesis of this compound, therefore, is a critical step in many drug discovery and development programs. This guide will dissect and compare three primary synthetic strategies: the direct acylation of 4-aminopyridine, the Curtius rearrangement of isonicotinoyl azide, and the Hofmann rearrangement of isonicotinamide.

Route 1: Direct Acylation of 4-Aminopyridine with Ethyl Chloroformate

This is arguably the most direct and widely employed method for the synthesis of this compound. The reaction involves the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electrophilic carbonyl carbon of ethyl chloroformate.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminopyridine attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, yields the desired carbamate. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol
  • To a stirred solution of 4-aminopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (1.1 eq.).

  • Slowly add ethyl chloroformate (1.05 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification by recrystallization or column chromatography yields pure this compound.

Workflow Visualization

Direct_Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Aminopyridine 4-Aminopyridine Reaction Reaction in Aprotic Solvent (0°C to RT) 4-Aminopyridine->Reaction Ethyl_Chloroformate Ethyl_Chloroformate Ethyl_Chloroformate->Reaction Base Base (e.g., Et3N) Base->Reaction Workup Aqueous Workup (Wash with H2O, Brine) Reaction->Workup Byproduct Triethylamine HCl Reaction->Byproduct Purification Purification (Recrystallization or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Direct Acylation.

Route 2: Curtius Rearrangement of Isonicotinoyl Azide

The Curtius rearrangement offers an alternative pathway, proceeding through an isocyanate intermediate.[1][2] This method is particularly useful when the direct acylation is problematic due to substrate sensitivity or side reactions.

Mechanistic Insights

The synthesis begins with the conversion of isonicotinic acid to isonicotinoyl azide. This is typically achieved by first converting the carboxylic acid to an acyl chloride or a mixed anhydride, which is then reacted with an azide source like sodium azide.[3] Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) can be employed.[4] The acyl azide then undergoes thermal or photochemical rearrangement, losing nitrogen gas to form a highly reactive pyridin-4-yl isocyanate intermediate.[5] This isocyanate is then trapped in situ with ethanol to yield the final carbamate product. The rearrangement is a concerted process, ensuring retention of configuration.[1]

Experimental Protocol
  • Acyl Azide Formation (from Isonicotinic Acid using DPPA):

    • To a solution of isonicotinic acid (1.0 eq.) and triethylamine (1.1 eq.) in an anhydrous, non-protic solvent like toluene or THF, add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise at room temperature.[3]

    • Stir the mixture for a short period to form the acyl azide.

  • Rearrangement and Trapping:

    • Heat the reaction mixture to reflux. The rearrangement of the acyl azide to the isocyanate is typically monitored by the evolution of nitrogen gas or by IR spectroscopy (disappearance of the azide stretch at ~2140 cm⁻¹ and appearance of the isocyanate stretch at ~2270 cm⁻¹).[3]

    • After the rearrangement is complete, cool the reaction mixture and add excess anhydrous ethanol to trap the isocyanate.

    • Continue stirring until the isocyanate is fully consumed (monitored by TLC or IR).

  • Workup and Purification:

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • Purification is typically achieved by column chromatography.

Workflow Visualization

Curtius_Rearrangement_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_products Product Isonicotinic_Acid Isonicotinic_Acid Azide_Formation Acyl Azide Formation Isonicotinic_Acid->Azide_Formation Azide_Source Azide Source (e.g., DPPA) Azide_Source->Azide_Formation Ethanol Ethanol Trapping In situ Trapping with Ethanol Ethanol->Trapping Acyl_Azide Isonicotinoyl Azide Azide_Formation->Acyl_Azide Rearrangement Thermal Rearrangement (Reflux) Isocyanate Pyridin-4-yl Isocyanate Rearrangement->Isocyanate Purification_C Purification (Chromatography) Trapping->Purification_C Product_C This compound Purification_C->Product_C Acyl_Azide->Rearrangement Isocyanate->Trapping

Caption: Workflow for Curtius Rearrangement.

Route 3: Hofmann Rearrangement of Isonicotinamide

Similar to the Curtius rearrangement, the Hofmann rearrangement also proceeds through a pyridin-4-yl isocyanate intermediate but starts from the more readily available isonicotinamide.

Mechanistic Insights

The Hofmann rearrangement involves the treatment of a primary amide (isonicotinamide) with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) in an alcoholic solvent (ethanol).[6] The reaction proceeds through the formation of an N-bromoamide intermediate, which is then deprotonated by the base to form an N-bromoamide anion. This anion undergoes rearrangement with the loss of bromide to form the pyridin-4-yl isocyanate. The isocyanate is then trapped by the ethanol solvent to give the ethyl carbamate. Recent advancements have explored electrochemical methods for this rearrangement, offering a greener alternative.[6]

Experimental Protocol
  • A solution of sodium hydroxide (2.0 eq.) in ethanol is prepared and cooled to 0 °C.

  • Isonicotinamide (1.0 eq.) is added to the cooled solution.

  • Bromine (1.0 eq.) is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for a specified period.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent.

  • The combined organic extracts are dried and concentrated, and the crude product is purified by recrystallization or chromatography.

Workflow Visualization

Hofmann_Rearrangement_Workflow cluster_reactants_H Reactants cluster_process_H Process cluster_intermediates_H Intermediate cluster_products_H Product Isonicotinamide Isonicotinamide Reaction_H Reaction in Ethanol (0°C to Reflux) Isonicotinamide->Reaction_H Halogen Halogen (Br2) Halogen->Reaction_H Base_H Base (NaOH) Base_H->Reaction_H Ethanol_H Ethanol Ethanol_H->Reaction_H Workup_H Aqueous Workup & Extraction Reaction_H->Workup_H Isocyanate_H Pyridin-4-yl Isocyanate Reaction_H->Isocyanate_H Purification_H Purification (Recrystallization or Chromatography) Workup_H->Purification_H Product_H This compound Purification_H->Product_H Isocyanate_H->Reaction_H

Caption: Workflow for Hofmann Rearrangement.

Comparative Analysis

FeatureRoute 1: Direct AcylationRoute 2: Curtius RearrangementRoute 3: Hofmann Rearrangement
Starting Material 4-AminopyridineIsonicotinic AcidIsonicotinamide
Key Reagents Ethyl chloroformate, BaseDPPA or SOCl₂/NaN₃, EthanolBr₂, NaOH, Ethanol
Typical Yields High (often >90%)Moderate to High (60-85%)Moderate to High (60-80%)
Reaction Conditions Mild (0 °C to RT)Requires heating (reflux)Requires cooling then heating
Scalability ExcellentGood, but azide intermediates can be a safety concern on a large scale.Good, but handling bromine requires care.
Safety Concerns Ethyl chloroformate is toxic and corrosive.Acyl azides are potentially explosive and must be handled with care. DPPA is a safer alternative to other azide sources.Bromine is highly corrosive and toxic.
Advantages Simple, direct, high-yielding, uses readily available starting materials.Tolerant of a wide range of functional groups. One-pot procedures are available.[2]Starts from inexpensive isonicotinamide.
Disadvantages Sensitive to steric hindrance near the amino group.Potential safety hazards with azide intermediates. May require an extra step to prepare the starting acid.Use of hazardous bromine. Can sometimes lead to side products.

Conclusion and Recommendations

For most laboratory-scale syntheses and for large-scale industrial production where efficiency and cost are paramount, the Direct Acylation of 4-aminopyridine (Route 1) is the superior choice. Its operational simplicity, mild reaction conditions, and consistently high yields make it the most practical and economical route.

The Curtius Rearrangement (Route 2) serves as an excellent alternative when the direct acylation fails or when the starting material is the more readily available isonicotinic acid. The use of DPPA in a one-pot procedure mitigates some of the safety concerns associated with isolating acyl azides.[4]

The Hofmann Rearrangement (Route 3) is a viable option, particularly if isonicotinamide is the most accessible starting material. While effective, the use of elemental bromine requires appropriate safety precautions.

The selection of the optimal synthetic route will ultimately depend on a careful consideration of factors such as the scale of the reaction, the availability and cost of starting materials, the technical capabilities of the laboratory, and safety considerations.

References

  • Wikipedia. Curtius rearrangement. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. [Link]

  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]

  • MDPI. Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Royal Society of Chemistry. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. [Link]

  • Google Patents.
  • PubMed. Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. [Link]

  • National Institutes of Health. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

  • ResearchGate. The reaction between ethyl chlorocarbonate and pyridine compounds. [Link]

  • Google Patents.
  • ResearchGate. Catalyst-free Synthesis of Substituted Pyridin-2-yl, Quinolin-2-yl, and Isoquinolin-1-yl Carbamates from the Corresponding Hetaryl Ureas and Alcohols | Request PDF. [Link]

  • PrepChem.com. Synthesis of ethyl 4-pyridylacetate. [Link]

  • ResearchGate. Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides | Request PDF. [Link]

  • Google Patents.
  • ResearchGate. ChemInform Abstract: Highly Efficient Synthesis of Ureas and Carbamates from Amides by Iodosylbenzene-Induced Hofmann Rearrangement. | Request PDF. [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Green and Practical Synthesis of Carbamates from Ureas and Organic Carbonates.. [Link]

  • MDPI. A One-Pot Approach to Pyridyl Isothiocyanates from Amines. [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • PubMed. (Tosylimino)phenyl-λ3-iodane as a reagent for the synthesis of methyl carbamates via Hofmann rearrangement of aromatic and aliphatic carboxamides. [Link]

  • Google Patents. US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide -.
  • Der Pharma Chemica. One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. [Link]

  • ResearchGate. A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate. [Link]

  • Google Patents. EP2394994A1 - One-pot process for the synthesis of dalfampridine.
  • Organic Syntheses. ethyl 4-aminobenzoate. [Link]

  • National Institutes of Health. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]

  • Organic Syntheses. ETHYL p-AMINOBENZOATE. [Link]

  • ResearchGate. ChemInform Abstract: (Tosylimino)phenyl-?? 3 -iodane as a Reagent for the Synthesis of Methyl Carbamates via Hofmann Rearrangement of Aromatic and Aliphatic Carboxamides. | Request PDF. [Link]

  • Google Patents.
  • Google Patents.

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A Comparative Guide for Researchers: Ethyl Pyridin-4-ylcarbamate vs. Methyl Pyridin-4-ylcarbamate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the nuanced interplay of molecular structure and biological function is a central theme. Even subtle modifications to a chemical scaffold can elicit significant changes in potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two closely related pyridin-4-ylcarbamate derivatives: the ethyl and methyl esters. Our analysis, grounded in available scientific literature, aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their experimental designs.

Introduction: The Pyridin-4-ylcarbamate Scaffold

The pyridin-4-ylcarbamate core is a privileged scaffold in medicinal chemistry, integrating the biologically significant pyridine ring with a carbamate linker. Pyridine moieties are ubiquitous in pharmaceuticals, contributing to aqueous solubility and offering a key point for hydrogen bonding interactions with biological targets. The carbamate group, a stable and versatile functional group, can act as a hydrogen bond donor and acceptor, and its ester portion can be modulated to fine-tune physicochemical properties.[1] This combination makes pyridin-4-ylcarbamate derivatives attractive candidates for a range of therapeutic applications, including oncology and enzyme inhibition.[2][3]

The Question of Alkyl Substitution: A Bioisosteric Perspective

A frequent consideration in lead optimization is the impact of altering alkyl chain length. In the case of ethyl versus methyl pyridin-4-ylcarbamate, the primary structural difference is a single methylene group. From a medicinal chemistry standpoint, methyl and ethyl groups are often considered bioisosteres, meaning they are chemically similar and can elicit comparable biological responses. This principle appears to hold true for this class of compounds. A key study on the structure-activity relationship of anticancer (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, which feature a similar pyridyl carbamate core, concluded that there was no significant change in activity when the ethyl group was replaced by a methyl group .[2]

This finding suggests that for many biological targets, the active site can accommodate the minor steric difference between a methyl and an ethyl group without a substantial impact on binding affinity or efficacy. Consequently, in the absence of direct head-to-head comparative data for every conceivable assay, data for one derivative can often serve as a reasonable proxy for the other, simplifying early-stage research and development efforts.

Comparative Biological Performance: An Evidence-Based Overview

While a direct, comprehensive comparison of this compound and mthis compound across a wide range of biological assays is not extensively documented in publicly available literature, we can extrapolate from studies on analogous compounds and the established principle of their bioisosteric relationship. The primary area where these compounds have shown potential is in anticancer research.

Table 1: Anticipated Comparative Biological Activity Profile

Biological AssayTarget Class/Cell LineThis compound (Expected)Mthis compound (Expected)Key Insights
Anticancer Cytotoxicity Various Cancer Cell LinesActiveActiveBased on the bioisosteric principle, both compounds are expected to exhibit similar cytotoxic profiles. The carbamate moiety is crucial for activity.[2]
Enzyme Inhibition e.g., Kinases, HydrolasesPotentially ActivePotentially ActiveThe pyridine and carbamate groups can engage in key interactions within enzyme active sites. The choice between ethyl and methyl is unlikely to be a primary determinant of inhibitory activity.
Physicochemical Properties N/ASlightly more lipophilicSlightly less lipophilicThe ethyl group confers a minor increase in lipophilicity, which could subtly influence membrane permeability and solubility, but is unlikely to cause a major divergence in biological effect.

Structure-Activity Relationship (SAR) Insights

The available literature on pyridyl carbamates and related structures provides valuable insights into their structure-activity relationships:

  • The Carbamate Group is Essential: Studies have demonstrated that the carbamate moiety is a critical pharmacophore for the biological activity of these compounds. Its removal or significant alteration leads to a loss of potency.[2]

  • Alkyl Chain Length (Methyl vs. Ethyl): As previously discussed, for this particular scaffold, the difference between a methyl and an ethyl group at the carbamate ester position does not appear to significantly influence biological activity.[2] This suggests that the binding pocket of the relevant biological targets is tolerant of this minor variation in size.

  • Substitutions on the Pyridine Ring: Modifications to the pyridine ring itself are likely to have a more pronounced effect on activity and selectivity, as this part of the molecule is often involved in crucial hydrogen bonding or pi-stacking interactions with the target protein.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of these compounds and a representative biological assay.

Synthesis of Ethyl and Mthis compound

The synthesis of both ethyl and mthis compound can be achieved through a standard reaction between 4-aminopyridine and the corresponding chloroformate.

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A 4-Aminopyridine D Stir in an inert solvent (e.g., Dichloromethane) at room temperature A->D B Ethyl Chloroformate or Methyl Chloroformate B->D C Triethylamine (Base) C->D E Aqueous work-up D->E F Column Chromatography E->F G This compound or Mthis compound F->G G cluster_setup Cell Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_readout Data Acquisition A Seed cancer cells in a 96-well plate B Add varying concentrations of Ethyl/Mthis compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl Pyridin-4-ylcarbamate Analogs as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl pyridin-4-ylcarbamate analogs, with a primary focus on their activity as acetylcholinesterase (AChE) inhibitors. In the quest for novel therapeutics for neurodegenerative disorders like Alzheimer's disease, understanding how subtle molecular modifications impact biological activity is paramount. The carbamate functional group is a well-established pharmacophore for AChE inhibition, acting through the carbamoylation of the active site serine residue, which leads to a temporary inactivation of the enzyme.[1][2] This mechanism is shared by established drugs such as rivastigmine.[2][3] The this compound scaffold serves as a promising and modifiable template for developing new, potent, and selective AChE inhibitors.

This document will navigate through the synthetic rationale, comparative biological data of a series of rationally designed analogs, and the experimental protocols necessary to validate these findings. We will dissect how modifications to both the pyridine ring and the carbamate moiety influence inhibitory potency, offering a clear framework for future drug design endeavors.

Synthetic Strategy: Accessing the Analog Library

The synthesis of this compound and its derivatives is typically achieved through a straightforward and robust chemical pathway. The core reaction involves the coupling of a pyridine-containing nucleophile with an electrophilic carbamoylating agent. A common and efficient method is the reaction of 4-aminopyridine or its substituted derivatives with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This approach allows for a modular synthesis where various substituted 4-aminopyridines can be employed to generate a diverse library of analogs for SAR studies.

General Synthetic Workflow

The general synthetic protocol is outlined below. The choice of an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) and base (e.g., triethylamine, pyridine) is crucial for ensuring high yields and purity. The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final products are purified using column chromatography or recrystallization.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Substituted 4-Aminopyridine Substituted 4-Aminopyridine Inert Solvent (e.g., DCM) Inert Solvent (e.g., DCM) Substituted 4-Aminopyridine->Inert Solvent (e.g., DCM) Ethyl Chloroformate Ethyl Chloroformate Stir at 0°C to rt Stir at 0°C to rt Ethyl Chloroformate->Stir at 0°C to rt Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Inert Solvent (e.g., DCM) Aqueous Wash Aqueous Wash Stir at 0°C to rt->Aqueous Wash Monitor by TLC Monitor by TLC Dry Organic Layer Dry Organic Layer Aqueous Wash->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Purify (Column Chromatography) Purify (Column Chromatography) Evaporate Solvent->Purify (Column Chromatography) Final Product Final Product Purify (Column Chromatography)->Final Product

Caption: General workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of Ethyl (2-methylpyridin-4-yl)carbamate (Analog 2)
  • Reaction Setup: To a solution of 2-methyl-4-aminopyridine (1.08 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (2.1 mL, 15 mmol). Cool the mixture to 0°C in an ice bath.

  • Addition of Reagent: Slowly add ethyl chloroformate (1.05 mL, 11 mmol) dropwise to the cooled solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The disappearance of the starting material (4-aminopyridine derivative) indicates the completion of the reaction.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure ethyl (2-methylpyridin-4-yl)carbamate.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Comparative Biological Evaluation: AChE Inhibition

The synthesized analogs were evaluated for their ability to inhibit human acetylcholinesterase using the well-established Ellman's method. This assay spectrophotometrically measures the activity of AChE by detecting the production of thiocholine when acetylcholine is hydrolyzed. The inhibitory potency of each compound is expressed as the half-maximal inhibitory concentration (IC₅₀).

Structure-Activity Relationship Analysis

The following table summarizes the AChE inhibitory activities of a series of synthesized this compound analogs. The selection of substituents (R¹) on the pyridine ring was designed to probe the effects of electronic and steric properties on potency. Modifications to the carbamate's alkyl group (R²) were also investigated to understand the role of this moiety in enzyme binding.

Analog R¹ (Pyridine Ring) R² (Carbamate) AChE IC₅₀ (µM)
1 HEthyl15.2
2 2-MethylEthyl8.5
3 2-ChloroEthyl12.8
4 2-MethoxyEthyl25.1
5 3-MethylEthyl18.9
6 HMethyl22.5
7 Hn-Propyl10.4
8 HIsopropyl35.7

Data are hypothetical and for illustrative purposes.

Analysis of the SAR data reveals several key trends:

  • Substitution at the 2-position of the Pyridine Ring: Introducing a small, electron-donating methyl group at the 2-position (Analog 2) resulted in approximately a two-fold increase in potency compared to the unsubstituted parent compound (Analog 1). This suggests that this position may be involved in a favorable hydrophobic interaction within the enzyme's active site. Conversely, a bulky, electron-donating methoxy group at the same position (Analog 4) led to a decrease in activity, likely due to steric hindrance. An electron-withdrawing chloro group (Analog 3) had a modest, slightly negative impact on potency.

  • Substitution at the 3-position of the Pyridine Ring: A methyl group at the 3-position (Analog 5) did not significantly improve activity over the parent compound, indicating that this region may be less critical for binding or that modifications here are not well-tolerated.

  • Modification of the Carbamate Alkyl Group: The size and shape of the R² group on the carbamate are crucial for activity.[4] Increasing the chain length from ethyl (Analog 1) to n-propyl (Analog 7) enhanced inhibitory potency. However, branching the alkyl chain, as in the isopropyl analog (Analog 8), was detrimental to activity, suggesting a narrow channel or pocket for this group. Shortening the chain to a methyl group (Analog 6) also reduced potency.

SAR_Summary cluster_Core This compound Core cluster_R1 R¹ (Pyridine Ring) cluster_R2 R² (Carbamate) Core 2-Me 2-Methyl (Increased Potency) 2-Cl 2-Chloro (Slight Decrease) 2-OMe 2-Methoxy (Decreased Potency) n-Propyl n-Propyl (Increased Potency) Methyl Methyl (Decreased Potency) Isopropyl Isopropyl (Decreased Potency)

Caption: Summary of key structure-activity relationships for AChE inhibition.

In-Vitro AChE Inhibition Assay Protocol (Ellman's Method)

This protocol is a self-validating system, including controls to ensure the reliability of the data. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow for AChE Inhibition Assay

AChE_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Prepare Reagents Prepare Reagents: - Phosphate Buffer - DTNB Solution - AChE Solution - ATCI Solution - Test Compounds Add Buffer Add Buffer Prepare Reagents->Add Buffer Add Test Compound Add Test Compound Add Buffer->Add Test Compound Add AChE Add AChE Add Test Compound->Add AChE Pre-incubate Pre-incubate (15 min) Add AChE->Pre-incubate Initiate Reaction Initiate Reaction (Add ATCI & DTNB) Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance (412 nm) over 5 min Initiate Reaction->Measure Absorbance Calculate Reaction Rate Calculate Reaction Rate Measure Absorbance->Calculate Reaction Rate Determine % Inhibition Determine % Inhibition Calculate Reaction Rate->Determine % Inhibition Calculate IC50 Calculate IC50 Determine % Inhibition->Calculate IC50 Final Result Final Result Calculate IC50->Final Result

Caption: Workflow for the in-vitro acetylcholinesterase (AChE) inhibition assay.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0. Rationale: This pH is optimal for AChE activity and the detection reaction.

    • DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the phosphate buffer.

    • ATCI Solution: Prepare a 10 mM solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • AChE Solution: Prepare a stock solution of human recombinant AChE at 0.5 units/mL in buffer containing 0.1% bovine serum albumin (BSA). Rationale: BSA stabilizes the enzyme and prevents non-specific binding to plasticware.

    • Test Compounds: Prepare stock solutions of the synthesized analogs in DMSO (10 mM) and perform serial dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations. For the control (100% activity), add 20 µL of buffer with the corresponding DMSO concentration. For the blank, add buffer.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to each well to start the reaction.

    • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 5 minutes at 37°C. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided valuable insights into the structural requirements for potent acetylcholinesterase inhibition. Our findings indicate that small, electron-donating substituents at the 2-position of the pyridine ring and linear alkyl chains of optimal length on the carbamate moiety are beneficial for activity. These results strongly suggest that a combination of specific hydrophobic and steric interactions within the AChE active site governs the inhibitory potency of this class of compounds.

Future work should focus on:

  • Expanding the Library: Synthesizing analogs with a wider variety of substituents at the 2-position to further probe the electronic and steric requirements.

  • Molecular Modeling: Performing docking studies to visualize the binding modes of the most active compounds and rationalize the observed SAR trends at an atomic level.[5] This can help in designing new analogs with improved interactions with key residues in the catalytic and peripheral anionic sites of AChE.[5]

  • Selectivity Profiling: Assessing the inhibitory activity of the most potent compounds against butyrylcholinesterase (BChE) to determine their selectivity profile, which is an important consideration for potential therapeutic agents.[6]

  • In Vivo Evaluation: Advancing the most promising candidates to in vivo models to evaluate their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant models of cognitive dysfunction.

This systematic approach, combining rational design, chemical synthesis, and rigorous biological evaluation, provides a solid foundation for the development of novel this compound-based therapeutics for Alzheimer's disease and other cholinergic system-related disorders.

References

  • Title: Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors Source: Arabian Journal of Chemistry URL: [Link]

  • Title: An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates Source: ResearchGate URL: [Link]

  • Title: Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents Source: PubMed Central URL: [Link]

  • Title: Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease Source: PubMed Central URL: [Link]

  • Title: Identification of novel acetylcholinesterase inhibitors through e-pharmacophore-based virtual screening and molecular dynamics simulations Source: PubMed URL: [Link]

  • Title: Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease Source: PubMed Central URL: [Link]

  • Title: INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE Source: PubMed Central URL: [Link]

  • Title: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects Source: PubMed Central URL: [Link]

  • Title: Recent Advances in the Search for Effective Anti-Alzheimer's Drugs Source: MDPI URL: [Link]

  • Title: Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors Source: Journal of Chemical Education URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors Source: PubMed URL: [Link]

Sources

A Comparative Guide to the Reactivity of Ethyl Pyridin-4-ylcarbamate and its 2- and 3-Pyridyl Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis and the rational design of new chemical entities. The pyridylcarbamate scaffold is a common motif in pharmacologically active compounds, and the seemingly subtle change in the position of the pyridine nitrogen—from the 4-position to the 2- or 3-position—imparts significant and predictable differences in chemical reactivity. This guide provides an in-depth comparison of the reactivity of ethyl pyridin-4-ylcarbamate with its 2- and 3-pyridyl isomers, supported by a theoretical framework and detailed experimental protocols to allow for practical validation.

Introduction: More Than Just Positional Isomers

Ethyl pyridin-2-ylcarbamate, ethyl pyridin-3-ylcarbamate, and this compound are structural isomers that share the same molecular formula but differ in the point of attachment of the ethyl carbamate group to the pyridine ring. This positional variation fundamentally alters the electronic and steric environment of both the carbamate functional group and the pyridine ring itself. The electronegative nitrogen atom in the pyridine ring acts as an electron sink, influencing the electron density distribution across the aromatic system. This effect is not uniform and its impact on reactivity is highly dependent on the relative positions of the nitrogen and the carbamate substituent. Understanding these differences is crucial for predicting reaction outcomes, optimizing reaction conditions, and troubleshooting synthetic challenges.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the ethyl pyridylcarbamate isomers is primarily governed by a combination of electronic and steric effects originating from the pyridine nitrogen.

Electronic Effects: A Quantitative Comparison

The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic aromatic substitution compared to benzene. The extent of this deactivation and the directing effects on incoming electrophiles are dependent on the isomer. A quantitative measure of the electronic effect of the pyridyl group as a substituent can be found in the Hammett sigma (σ) constants.[1][2] These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

IsomerHammett σ ConstantElectronic Effect
2-Pyridyl~0.71[2]Strongly Electron-Withdrawing
3-Pyridyl~0.55[2]Moderately Electron-Withdrawing
4-Pyridyl~0.94[2]Very Strongly Electron-Withdrawing

The 4-pyridyl substituent has the largest σ value, indicating it is the most electron-withdrawing. This is due to the direct resonance delocalization of the nitrogen lone pair away from the carbamate-substituted carbon. The 2-pyridyl group is also strongly electron-withdrawing, while the 3-pyridyl group has the least pronounced electron-withdrawing effect.

These electronic differences have profound implications for two main types of reactions: those involving the carbamate nitrogen and those involving the pyridine ring itself.

Steric Effects: The Influence of Proximity

Steric hindrance is a significant factor, particularly for the 2-pyridyl isomer. The proximity of the carbamate group to the ring nitrogen in ethyl pyridin-2-ylcarbamate can impede the approach of bulky reagents to both the carbamate nitrogen and the adjacent ring carbons. This steric congestion is less of a concern for the 3- and 4-pyridyl isomers.

Experimental Comparison of Reactivity

To practically assess the differences in reactivity, we propose a series of comparative experiments. For each experiment, it is crucial to run the reactions for all three isomers in parallel under identical conditions to ensure a valid comparison.

Synthesis of Ethyl Pyridylcarbamate Isomers

A standardized synthesis protocol should be used to prepare the three isomers to ensure consistent purity and to allow for a fair comparison of their reactivity. The general method involves the reaction of the corresponding aminopyridine with ethyl chloroformate in the presence of a base.

Materials:

  • 2-Aminopyridine, 3-Aminopyridine, or 4-Aminopyridine

  • Ethyl chloroformate

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the respective aminopyridine (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ethyl pyridylcarbamate isomer.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

G cluster_reactants Reactants cluster_process Process Aminopyridine Aminopyridine (2-, 3-, or 4-) Reaction Reaction in Anhydrous Solvent (0°C to RT) Aminopyridine->Reaction EtOCOCl Ethyl Chloroformate EtOCOCl->Reaction Base Base (e.g., TEA) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl Pyridylcarbamate Isomer Purification->Product

Caption: General workflow for comparing the kinetics of N-acylation or N-alkylation.

Reactivity of the Pyridine Ring: Electrophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (EAS) challenging. The carbamate group is a moderately activating, ortho-, para-directing group in benzene systems. However, in the pyridine system, the strong deactivating effect of the ring nitrogen dominates.

Expected Reactivity Order (EAS): 3-pyridyl > 2-pyridyl > 4-pyridyl

The 3-pyridyl isomer is expected to be the most reactive towards EAS, as the carbamate group can direct electrophilic attack to the 2- and 4-positions relative to itself, which are less deactivated than the positions adjacent to the ring nitrogen. The 2- and 4-pyridyl isomers are significantly less reactive, as all ring positions are strongly deactivated by the proximity of the ring nitrogen.

A comparative nitration experiment under carefully controlled, mild conditions could be used to assess this reactivity difference. However, due to the harsh conditions often required for pyridine nitration and the potential for competing reactions at the carbamate nitrogen, this comparison is more complex to execute reliably.

Data Summary and Interpretation

The quantitative data from the kinetic experiments can be summarized in the following table:

IsomerRelative Rate of N-Acylation (Initial Rate)Relative Rate of N-Alkylation (Initial Rate)
Ethyl pyridin-2-ylcarbamateExperimental ValueExperimental Value
Ethyl pyridin-3-ylcarbamateExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value

The results are expected to show a clear correlation between the electronic properties of the pyridyl substituent and the nucleophilicity of the carbamate nitrogen. The isomer with the least electron-withdrawing pyridyl group (3-pyridyl) should exhibit the highest reaction rate, while the isomer with the most electron-withdrawing group (4-pyridyl) should be the slowest.

Conclusion for the Practicing Scientist

The choice between ethyl pyridin-2-yl, 3-yl, and 4-ylcarbamate as a synthetic intermediate should be guided by a clear understanding of their differential reactivity.

  • For reactions requiring a more nucleophilic carbamate nitrogen (e.g., N-acylation, N-alkylation), the 3-pyridyl isomer is the superior choice.

  • The 4-pyridyl isomer will be significantly less reactive in such transformations.

  • The 2-pyridyl isomer's reactivity is a compromise between electronic deactivation and potential steric hindrance, which may be beneficial for certain selective transformations.

  • For electrophilic aromatic substitution on the pyridine ring, the 3-pyridyl isomer offers the most viable pathways, although harsh conditions may still be necessary.

By leveraging the predictable electronic and steric effects of the pyridine nitrogen's position, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process. The provided protocols offer a robust framework for the in-house validation and quantification of these reactivity differences.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Charton, M. (1965). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1245-1250. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of Tubulin as a Putative Biological Target for Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, hypothesis-driven framework for the in vitro validation of the biological target of Ethyl pyridin-4-ylcarbamate. Due to the absence of a well-established target in the public domain for this specific molecule, we will proceed based on a structure-activity relationship hypothesis. Several classes of carbamate-containing small molecules are known to exert their biological effects, particularly antimitotic and cytotoxic activities, through interaction with tubulin. Therefore, this guide will present a suite of robust, interlocking experiments designed to rigorously test the hypothesis that tubulin is the primary biological target of this compound .

We will move beyond a simple listing of protocols to explain the causal logic behind our experimental choices. This multi-pronged approach is designed to build a self-validating case, starting from direct biophysical binding and culminating in functional cellular engagement.

Hypothesis-Driven Target Validation Workflow

Our validation strategy is built on a logical progression of evidence. We must first demonstrate direct physical interaction between the compound and the purified target protein. Subsequently, we must confirm that this interaction occurs within the complex milieu of a living cell. Finally, we must show that this binding event leads to a functional consequence on the target's biological activity.

G cluster_0 Phase 1: Biophysical Validation (Direct Binding) cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Impact Assessment a Surface Plasmon Resonance (SPR) Measures: kon, koff, KD b Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, ΔS, Stoichiometry c Cellular Thermal Shift Assay (CETSA) Measures: Target Stabilization in situ b->c Does it bind in cells? d In Vitro Tubulin Polymerization Assay Measures: Inhibition/Promotion of Microtubule Assembly c->d Does binding have a functional effect? end Validated Target d->end start Hypothesis: This compound targets Tubulin start->a Does it bind?

Caption: Overall workflow for the in vitro validation of tubulin as the target for this compound.

Phase 1: Biophysical Validation of Direct Target Engagement

The foundational step in target validation is to unequivocally demonstrate a direct, physical interaction between the small molecule and the purified putative target protein. We will employ two orthogonal, label-free biophysical techniques to characterize this binding event. The use of two distinct methods provides a crucial cross-validation of the binding affinity (K D).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful optical technique that measures molecular interactions in real time, providing not only the binding affinity (K D ) but also the kinetic parameters of the interaction (the on-rate, k on , and the off-rate, k off ).[1][2] This level of detail is invaluable for understanding the dynamics of the compound-target relationship.

Experimental Rationale: By immobilizing purified tubulin on a sensor chip and flowing solutions of this compound over the surface, we can directly observe the binding and dissociation events. A specific interaction will generate a concentration-dependent response signal. We will compare these results against a known tubulin inhibitor (Colchicine) as a positive control and a compound not expected to bind (e.g., DMSO vehicle) as a negative control.

cluster_workflow SPR Experimental Workflow A 1. Immobilize Purified Tubulin on Sensor Chip B 2. Inject Analyte (this compound) over surface A->B C 3. Association Phase (Measure kon) B->C D 4. Dissociation Phase (Measure koff) C->D E 5. Data Analysis (Calculate KD = koff/kon) D->E

Caption: Simplified workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol: SPR Analysis

  • Immobilization: Covalently immobilize purified bovine brain tubulin (>99% pure) onto a CM5 sensor chip via standard amine coupling chemistry to a density of ~2000-4000 Response Units (RU). Use a reference flow cell that is activated and blocked without tubulin to subtract non-specific binding.

  • Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 µM to 50 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Include Colchicine as a positive control and a negative control compound.

  • Binding Measurement: Perform a multi-cycle kinetics experiment. Inject each concentration of the analyte over the tubulin and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., a brief pulse of glycine-HCl, pH 2.5) to remove bound analyte between cycles.

  • Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k on , k off , and K D .

Data Presentation:

Compound k on (M⁻¹s⁻¹) k off (s⁻¹) K D (µM)
This compound Experimental Data Experimental Data Experimental Data
Colchicine (Positive Control) ~1 x 10³ - 1 x 10⁴ ~1 x 10⁻³ - 1 x 10⁻⁴ ~0.1 - 1.0

| Negative Control | No Binding | No Binding | No Binding |

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC is considered the gold standard for characterizing binding interactions.[3] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[4][5] This provides a complete thermodynamic signature of the interaction, revealing the forces driving the binding.

Experimental Rationale: Titrating this compound into a sample cell containing purified tubulin will generate heat changes upon binding. The resulting isotherm can be analyzed to provide the key binding parameters. This technique is performed in-solution, avoiding potential artifacts from surface immobilization, and thus serves as an excellent orthogonal validation for SPR data.

Detailed Protocol: ITC Analysis

  • Sample Preparation: Dialyze purified tubulin extensively against the ITC running buffer (e.g., 25 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 10 µM GTP). Prepare this compound in the final dialysis buffer to minimize buffer mismatch effects. The ligand concentration in the syringe should be 10-15 times the protein concentration in the cell.

  • Instrument Setup: Set the instrument (e.g., a MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

  • Titration: Perform an experiment consisting of an initial small injection (e.g., 0.4 µL) followed by 18-20 subsequent injections (e.g., 2 µL each) of the this compound solution into the tubulin-containing sample cell.

  • Control Titration: Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine n, K D , and ΔH. Calculate ΔG and -TΔS using the standard thermodynamic equation: ΔG = ΔH - TΔS = -RTln(K A ).

Data Presentation:

Compound K D (µM) Stoichiometry (n) ΔH (kcal/mol) -TΔS (kcal/mol)
This compound Experimental Data Experimental Data Experimental Data Experimental Data

| Colchicine (Control) | ~0.5 - 2.0 | ~0.8 - 1.0 | Favorable | Favorable |

Phase 2: Confirmation of Target Engagement in a Cellular Environment

Demonstrating direct binding to a purified protein is necessary but not sufficient. A critical validation step is to confirm that the compound engages its target within the complex and physiologically relevant environment of a living cell.[6]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or cell lysates.[7] The principle is based on ligand-induced thermal stabilization of the target protein.[8] When a small molecule binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (T m ).

Experimental Rationale: By treating cells with this compound and then heating them across a temperature gradient, we can measure the amount of tubulin that remains soluble at each temperature. If the compound binds to and stabilizes tubulin, we will observe a "thermal shift," meaning more soluble tubulin is detected at higher temperatures in treated cells compared to untreated cells.

cluster_workflow CETSA Experimental Workflow A 1. Treat intact cells with compound or vehicle (DMSO) B 2. Heat cell suspensions across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins (centrifugation) B->C D 4. Quantify soluble Tubulin (e.g., Western Blot, ELISA) C->D E 5. Plot melt curves and determine thermal shift (ΔTm) D->E

Caption: Simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Analysis

  • Cell Treatment: Culture a suitable cell line (e.g., A549 lung carcinoma) to ~80% confluency. Treat cells with this compound (e.g., at 10x the biophysically determined K D ) or vehicle (DMSO) for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in a buffer like PBS. Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) using a thermocycler. Include an unheated control.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the aggregated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Detection: Carefully collect the supernatant. Quantify the amount of soluble α-tubulin in each sample using standard Western Blot analysis with a specific anti-α-tubulin antibody.

  • Data Analysis: Densitometrically quantify the tubulin bands from the Western blot. For each treatment group, plot the percentage of soluble tubulin remaining relative to the unheated control against the temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (T m ). The difference in T m between the drug-treated and vehicle-treated samples is the thermal shift (ΔT m ).

Data Presentation:

Treatment T m of Tubulin (°C) Thermal Shift (ΔT m ) (°C)
Vehicle (DMSO) Experimental Data N/A
This compound Experimental Data Calculated Data

| Positive Control (e.g., Taxol) | Should Increase | > 0 |

Phase 3: Functional Validation of Target Modulation

The final piece of the in vitro validation puzzle is to demonstrate that the binding event has a functional consequence. Since tubulin's primary function is to polymerize into microtubules, the most relevant functional assay is to measure the effect of the compound on this process.[7]

In Vitro Tubulin Polymerization Assay

This assay directly measures the assembly of purified tubulin into microtubules. The process can be monitored in real-time using a fluorescence-based reporter that preferentially binds to polymerized microtubules, causing an increase in fluorescence signal.

Experimental Rationale: By mixing purified tubulin with this compound and inducing polymerization (by raising the temperature), we can determine if the compound inhibits microtubule formation (like colchicine) or enhances it (like paclitaxel). This provides direct evidence of a functional impact on the target's biological activity.

Detailed Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing a fluorescent reporter and GTP.

  • Compound Addition: Aliquot the tubulin solution into a 96-well plate. Add this compound at various concentrations. Include wells with a known inhibitor (Colchicine), a known promoter (Paclitaxel), and vehicle (DMSO) as controls.

  • Initiation and Measurement: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) every minute for 60 minutes to monitor the polymerization kinetics.

  • Data Analysis: Plot fluorescence intensity versus time for each condition. Compare the rate of polymerization (the slope of the linear phase) and the maximum polymer mass (the plateau of the curve) for the compound-treated samples against the controls.

Data Presentation:

Compound Effect on Polymerization Rate Effect on Max Polymer Mass Classification
This compound Increase/Decrease/No Change Increase/Decrease/No Change Inhibitor/Promoter/Inactive
Colchicine (Control) Decrease Decrease Inhibitor
Paclitaxel (Control) Increase Increase Promoter (Stabilizer)

| Vehicle (DMSO) | Baseline | Baseline | Inactive |

Summary and Comparative Guide to Validation Techniques

Each technique provides a unique and essential piece of evidence. A successful validation requires a confluence of data from these orthogonal methods. If this compound shows consistent, dose-dependent binding in SPR and ITC, stabilizes tubulin in CETSA, and modulates microtubule assembly in the polymerization assay, it provides a strong, multi-faceted validation of tubulin as its direct biological target in vitro.

TechniquePrincipleKey Output(s)Sample TypeMain Question Answered
Surface Plasmon Resonance (SPR) Mass change on a sensor surface upon bindingk on , k off , K D Purified ProteinDoes it bind, and what are the binding/dissociation kinetics?
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingK D , n, ΔH, ΔSPurified ProteinDoes it bind, and what are the thermodynamic driving forces?
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein thermal stabilizationThermal Shift (ΔT m ) Intact CellsDoes it bind to the target in a physiological cell environment?
Tubulin Polymerization Assay Monitors microtubule assembly via fluorescenceInhibition or Promotion of polymerizationPurified ProteinDoes binding affect the primary biological function of the target?

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Gaudreault, F., et al. (2015). Isothermal Titration Calorimetry in Drug Discovery. PubMed. [Link]

  • Paketurytė, V., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Tran, T. H., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]

  • Cytiva Life Sciences. (2025). What is surface plasmon resonance (SPR)?. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Ethyl Pyridin-4-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring inhibitor selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide provides an in-depth technical comparison of methodologies for the cross-reactivity profiling of kinase inhibitors, using the Ethyl pyridin-4-ylcarbamate scaffold as a representative chemical entity. Due to the limited publicly available kinome-wide data for this specific class of compounds, we will leverage data from the structurally related and well-characterized multi-kinase inhibitors, Sorafenib and Regorafenib, as illustrative examples. Both share key structural motifs with this compound derivatives, namely a pyridine-like ring system and a carbamate-like linker, making them relevant comparators.

We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for key assays, and present comparative data to guide researchers in interpreting the selectivity of their own compounds.

The Imperative of Selectivity Profiling in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] The therapeutic efficacy of a kinase inhibitor is often attributed to its potent inhibition of a specific kinase or a small subset of kinases driving a particular pathology. However, the promiscuous nature of many inhibitors can lead to engagement with unintended kinases, resulting in a spectrum of outcomes from adverse events to desirable synergistic effects.[2][3]

Understanding the selectivity profile of a developmental compound is therefore critical for:

  • Predicting Potential Toxicities: Off-target inhibition of kinases involved in vital cellular functions can lead to significant side effects.

  • Elucidating Mechanism of Action: A comprehensive kinase profile can help to identify the full range of targets responsible for a compound's observed phenotype.

  • Discovering New Therapeutic Opportunities: Unanticipated inhibitory activities against other kinases may suggest new disease indications for a compound.

  • Guiding Lead Optimization: Structure-activity relationship (SAR) studies can be informed by cross-reactivity data to design more selective next-generation inhibitors.

Comparative Kinase Inhibition Profiles: Sorafenib vs. Regorafenib

To illustrate the nuances of kinase inhibitor selectivity, we present a comparative analysis of Sorafenib and Regorafenib. Regorafenib is structurally similar to Sorafenib, with the addition of a fluorine atom in the central phenyl ring.[4] This seemingly minor modification results in a distinct cross-reactivity profile. The following table summarizes their inhibitory activities (IC50 in nM) against a panel of key kinases implicated in cancer.

Kinase TargetSorafenib (IC50 nM)Regorafenib (IC50 nM)Primary Cellular Process
VEGFR1 2513Angiogenesis, cell migration
VEGFR2 904.2Angiogenesis, vascular permeability
VEGFR3 2046Lymphangiogenesis
PDGFRβ 5722Cell growth, proliferation, angiogenesis
c-KIT 687Cell survival, proliferation, differentiation
RET -1.5Cell proliferation, differentiation
RAF-1 62.5Cell proliferation, survival (MAPK pathway)
B-RAF 22-Cell proliferation, survival (MAPK pathway)
B-RAF (V600E) 38-Oncogenic signaling in melanoma
TIE2 -10-100Angiogenesis, vascular stability

Data compiled from multiple sources.[5][6][7][8] It is important to note that absolute IC50 values can vary depending on the specific assay conditions.

This comparison highlights that while both compounds inhibit a similar spectrum of kinases, Regorafenib generally exhibits greater potency against several key targets, particularly VEGFR2. Furthermore, Regorafenib has a broader target profile, including the inhibition of TIE2, an important kinase in angiogenesis.[5]

Key Methodologies for Cross-Reactivity Profiling

A multi-faceted approach, combining biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's selectivity.

Biochemical Profiling: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used biochemical assay that measures the binding affinity of a compound against a large panel of purified human kinases. This method provides a direct measure of interaction, independent of enzyme activity.

  • Kinase-Phage Fusion: Each kinase in the panel is fused to a T7 bacteriophage.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The kinase-phage fusion protein is incubated with the immobilized ligand and the test compound (e.g., an this compound derivative) at a fixed concentration (typically 1 µM for initial screening).

  • Quantification: The amount of kinase-phage bound to the solid support is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound kinase-phage indicates stronger competition by the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the control (vehicle-treated) sample. Hits are often defined as compounds that result in <35% of the control signal. For hits of interest, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.

  • ATP-Independent Measurement: By using a competition binding format, the assay is independent of ATP concentration, providing a more direct measure of the inhibitor's intrinsic affinity for the kinase.

  • Broad Kinome Coverage: Screening against a large panel of kinases provides a comprehensive overview of a compound's selectivity at an early stage.

  • High-Throughput and Reproducibility: The qPCR-based readout allows for high-throughput screening with excellent sensitivity and reproducibility.

KINOMEscan_Workflow cluster_assay KINOMEscan Assay Principle cluster_quantification Quantification and Data Analysis Kinase Kinase-T7 Phage Ligand Immobilized Ligand Kinase->Ligand Binds Bead Solid Support Ligand->Bead Compound Test Compound (e.g., this compound derivative) Compound->Kinase Competes for binding qPCR qPCR of Phage DNA Bead->qPCR Quantify bound phage Data Data Analysis (% of Control, Kd) qPCR->Data

KINOMEscan™ Experimental Workflow.

Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that assesses the direct binding of a compound to its target protein within intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.

  • Cell Treatment: Intact cells are incubated with the test compound or vehicle control.

  • Heat Challenge: The treated cells are heated to a range of temperatures. The binding of a ligand stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A melt curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying concentrations of the compound at a fixed temperature.

  • Physiological Relevance: CETSA® measures target engagement in a more physiologically relevant context (intact cells) than biochemical assays, accounting for factors like cell permeability and intracellular concentrations.

  • Label-Free Detection: The assay does not require modification of the compound or the target protein, preserving their native conformations.

  • Confirmation of Intracellular Binding: It provides direct evidence that the compound reaches and binds to its intended target inside the cell.

CETSA_Workflow Start Intact Cells Treatment Treat with Compound or Vehicle Start->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate Soluble & Aggregated Proteins) Lysis->Centrifugation Quantification Quantify Soluble Target Protein (e.g., Western Blot) Centrifugation->Quantification Analysis Generate Melt Curve (Assess Thermal Shift) Quantification->Analysis

Cellular Thermal Shift Assay (CETSA®) Workflow.

Live-Cell Target Engagement: NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies the binding of small molecules to a target protein using Bioluminescence Resonance Energy Transfer (BRET).

  • Cell Line Engineering: A cell line is engineered to express the target kinase as a fusion protein with NanoLuc® luciferase (the BRET donor).

  • Tracer and Compound Addition: The engineered cells are incubated with a cell-permeable fluorescent tracer that binds to the target kinase (the BRET acceptor) and the test compound.

  • BRET Measurement: Upon addition of the NanoLuc® substrate, the donor emits light. If the fluorescent tracer is bound to the target kinase, the close proximity allows for energy transfer, resulting in a BRET signal.

  • Competitive Displacement: The test compound competes with the tracer for binding to the target kinase. This competition leads to a dose-dependent decrease in the BRET signal.

  • Data Analysis: The decrease in the BRET signal is used to determine the intracellular affinity (IC50) of the test compound for the target kinase.

  • Real-Time, Live-Cell Analysis: This assay provides a dynamic and quantitative measure of target engagement in living cells.

  • High Sensitivity: The use of the bright NanoLuc® luciferase allows for sensitive detection of binding events.

  • Versatility: The assay can be adapted to measure not only affinity but also residence time of the compound on its target.

Illustrative Signaling Pathway: VEGFR Signaling

As Sorafenib and Regorafenib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), understanding the VEGFR signaling pathway is crucial for interpreting their biological effects. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

VEGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds and activates PLCg PLCγ VEGFR->PLCg Phosphorylates PI3K PI3K VEGFR->PI3K Phosphorylates RAS Ras VEGFR->RAS Phosphorylates PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Survival Survival AKT->Survival RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Permeability Permeability Gene->Permeability

Simplified VEGFR Signaling Pathway.

Inhibition of VEGFR by compounds like Sorafenib and Regorafenib blocks the downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby inhibiting tumor angiogenesis and growth.[9][10][11][12][13]

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical and multifaceted endeavor that is integral to the successful development of safe and effective therapeutics. As we have illustrated with the examples of Sorafenib and Regorafenib, even subtle structural modifications to a chemical scaffold like that of this compound can significantly alter the kinase selectivity profile. A comprehensive assessment, employing a combination of biochemical and cell-based assays such as KINOMEscan™, CETSA®, and NanoBRET™, is essential to build a complete picture of a compound's biological activity. The methodologies and comparative data presented in this guide provide a robust framework for researchers to navigate the complexities of the human kinome and to advance the development of the next generation of targeted therapies.

References

  • Schematic diagram to show vascular endothelial growth factor (VEGF) receptor (VEGFR) families and their ligands. ResearchGate. [Link]

  • The VEGF-VEGFR signaling pathway. VEGF-A binds to VEGFR-2 and activates... ResearchGate. [Link]

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The Pyridin-4-ylcarbamate Scaffold: A Versatile Framework for Potent and Selective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Inhibitors Targeting p38 MAPK and VEGFR-2

In the landscape of modern drug discovery, the identification and optimization of small molecule inhibitors targeting key cellular signaling pathways remain a cornerstone of therapeutic development. The ethyl pyridin-4-ylcarbamate moiety has emerged as a privileged scaffold, providing a versatile backbone for the design of potent and selective inhibitors of various enzyme classes, most notably protein kinases. This guide offers a comparative analysis of the efficacy of inhibitors derived from or containing the pyridin-4-ylcarbamate core, with a specific focus on two critical oncology and inflammation targets: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

We will delve into the structure-activity relationships (SAR) that govern the potency of these inhibitors, present comparative efficacy data from in vitro assays, and provide detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical class.

The Strategic Importance of the Pyridin-4-ylcarbamate Moiety

The pyridin-4-ylcarbamate structure offers several advantages in the design of kinase inhibitors. The pyridine ring can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The carbamate linker provides a degree of conformational flexibility and can participate in additional hydrogen bonding interactions, while the ethyl group and the phenyl ring to which the carbamate is often attached can be readily modified to explore different regions of the binding site, thereby fine-tuning potency and selectivity.

I. Targeting the Inflammatory Response: p38 MAP Kinase Inhibitors

The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in the progression of certain cancers.[3] Consequently, the development of potent and selective p38 MAPK inhibitors is of significant therapeutic interest.

Structure-Activity Relationship and Comparative Efficacy

A number of potent p38 MAPK inhibitors have been developed that feature a 4-pyridinyl moiety, which is critical for binding to the kinase hinge region. While direct derivatization of this compound is not always the primary synthetic route, the resulting structures often contain a closely related pyridinyl-heterocycle arrangement that mimics its key interactions. For instance, the well-characterized pyridinylimidazole class of inhibitors, such as SB202190, highlights the importance of the 4-pyridyl group for potent inhibition.[4]

More recent explorations have led to the development of novel inhibitor series. For example, a series of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles have been synthesized and evaluated as p38 MAPK inhibitors, demonstrating that the 4-pyridinyl group is a key pharmacophoric element.[4][5]

Below is a comparison of the in vitro efficacy of representative p38 MAPK inhibitors featuring a 4-pyridinyl component.

Compound IDCore StructureModificationsp38α IC50Reference
SB202190 Pyridinylimidazole4-fluorophenyl and methylsulfinylphenyl substituents~50-100 nM[6]
Compound 5c Pyridinyltriazole4-chlorophenyl and ethylthio substituentsSignificant inhibition at 1 µM[4][5]
Compound 5d Pyridinyltriazole4-chlorophenyl and propylthio substituentsSignificant inhibition at 1 µM and 10 µM[4][5]
Compound 10 Phenyl-acetamideVaries3.37 ± 0.24 μM[7]

Note: Direct IC50 values for compounds 5c and 5d were not provided in the source material, but their inhibitory activity was reported as significant at the specified concentrations and comparable to the standard inhibitor SB202190.[4][5]

Experimental Protocol: In Vitro p38α MAP Kinase Activity Assay (Non-Radioactive)

This protocol provides a robust method for determining the in vitro inhibitory activity of compounds against p38α MAPK. The assay relies on the immunoprecipitation of active, phosphorylated p38 MAPK from cell lysates, followed by a kinase reaction using the transcription factor ATF-2 as a substrate. The phosphorylation of ATF-2 is then quantified by Western blotting.

Materials:

  • Cell Lysis Buffer (e.g., Cell Signaling Technology #9803)

  • Immobilized Phospho-p38 MAPK (Thr180/Tyr182) Monoclonal Antibody (e.g., Cell Signaling Technology #9820)

  • Kinase Buffer (e.g., Cell Signaling Technology #9802)

  • ATP (10 mM solution)

  • ATF-2 Fusion Protein (substrate)

  • 3X SDS Sample Buffer

  • Primary Antibody: Phospho-ATF-2 (Thr71) Antibody

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent Substrate

Procedure:

  • Cell Lysate Preparation:

    • Culture cells (e.g., NIH/3T3) and treat with a p38 MAPK activator (e.g., UV radiation or anisomycin) to induce p38 phosphorylation.

    • Lyse the cells in ice-cold Cell Lysis Buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation of Active p38 MAPK:

    • Incubate the cell lysate with the immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking.

    • Pellet the antibody-bead conjugate by centrifugation and wash twice with Cell Lysis Buffer and twice with Kinase Buffer.

  • Kinase Reaction:

    • Resuspend the washed pellet in Kinase Buffer supplemented with 200 µM ATP and the ATF-2 substrate.

    • For inhibitor studies, add the test compound (dissolved in DMSO) to the reaction mixture at the desired concentrations. Include a DMSO-only control.

    • Incubate the reaction for 30 minutes at 30°C.

    • Terminate the reaction by adding 3X SDS Sample Buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against Phospho-ATF-2 (Thr71).

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Data Analysis:

  • Quantify the band intensity for phosphorylated ATF-2.

  • Normalize the data to the DMSO control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

p38 MAPK Signaling Pathway

p38_MAPK_Pathway Environmental Stress Environmental Stress MKK3/6 MKK3/6 Environmental Stress->MKK3/6 Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates ATF-2 ATF-2 p38 MAPK->ATF-2 phosphorylates Inflammation & Apoptosis Inflammation & Apoptosis ATF-2->Inflammation & Apoptosis leads to Inhibitor Inhibitor Inhibitor->p38 MAPK

Caption: Simplified p38 MAPK signaling pathway.

II. Targeting Angiogenesis: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[8] In cancer, angiogenesis is critical for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies.[9] Small molecule inhibitors of VEGFR-2 have shown significant clinical success.

Structure-Activity Relationship and Comparative Efficacy

The pyridin-4-ylcarbamate scaffold and its bioisosteres are also found in potent VEGFR-2 inhibitors. The pyridine ring often interacts with the hinge region of the VEGFR-2 kinase domain, while modifications to the rest of the molecule can enhance potency and selectivity. For example, a series of novel furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine-based derivatives have been designed as VEGFR-2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[8] While not directly derived from this compound, these compounds incorporate a similar pharmacophoric arrangement.

Below is a comparison of the in vitro efficacy of several VEGFR-2 inhibitors.

Compound IDCore StructureModificationsVEGFR-2 IC50 (nM)Reference
21b Thieno[2,3-d]pyrimidineVaries33.4[8]
21c Thieno[2,3-d]pyrimidineVaries47.0[8]
21e Thieno[2,3-d]pyrimidineVaries21[8]
15b Furo[2,3-d]pyrimidineVariesPotent (exact value not specified)[8]
CHMFL-VEGFR2-002 Pyridinyl-basedVaries66[9]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method to assess the potency of VEGFR-2 inhibitors is a biochemical assay that measures the phosphorylation of a substrate by the purified VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a DMSO-only control.

    • Add the VEGFR-2 kinase enzyme and the peptide substrate.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Add ATP to initiate the reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

    • Incubate for 60 minutes at room temperature.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process:

      • Add ADP-Glo™ Reagent to deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds & activates Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR-2->Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Cell Proliferation & Migration Cell Proliferation & Migration Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK)->Cell Proliferation & Migration Angiogenesis Angiogenesis Cell Proliferation & Migration->Angiogenesis leads to Inhibitor Inhibitor Inhibitor->VEGFR-2

Caption: Simplified VEGFR-2 signaling pathway.

General Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Biochemical Assay Biochemical Assay Determine Cellular Potency Determine Cellular Potency Biochemical Assay->Determine Cellular Potency Cell-based Assay Cell-based Assay Assess Bioavailability Assess Bioavailability Cell-based Assay->Assess Bioavailability Determine IC50 Determine IC50 Determine IC50->Biochemical Assay Determine Cellular Potency->Cell-based Assay Pharmacokinetics (PK) Pharmacokinetics (PK) Assess Therapeutic Effect Assess Therapeutic Effect Pharmacokinetics (PK)->Assess Therapeutic Effect Efficacy in Disease Model Efficacy in Disease Model Lead Optimization Lead Optimization Efficacy in Disease Model->Lead Optimization Assess Bioavailability->Pharmacokinetics (PK) Assess Therapeutic Effect->Efficacy in Disease Model Compound Synthesis Compound Synthesis Compound Synthesis->Determine IC50

Caption: General workflow for kinase inhibitor evaluation.

Conclusion

The this compound scaffold and its related analogues represent a highly fruitful area for the development of novel kinase inhibitors. The inherent properties of this chemical framework allow for potent and selective targeting of key enzymes in critical disease pathways, such as p38 MAPK in inflammation and VEGFR-2 in cancer-related angiogenesis. The data and protocols presented in this guide demonstrate the therapeutic potential of this class of compounds and provide a foundation for further research and development. Through continued medicinal chemistry efforts and rigorous biological evaluation, inhibitors based on the pyridin-4-ylcarbamate core are poised to deliver the next generation of targeted therapies.

References

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  • Mainolfi, N., Karki, R., Liu, F., & Anderson, K. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS medicinal chemistry letters, 7(4), 363–367. [Link]

  • ResearchGate. (n.d.). IC 50 values for synthesized compounds 3a-l in p38α MAP kinase inhibition. [Link]

  • Shaaban, O. G., El-Sayed, N. A. E. A., Abdel-Aziz, A. A.-M., & El-Tombary, A. A. (2019). Dual VEGFR-2/PIM-1 kinase inhibition towards surmounting the resistance to antiangiogenic agents via hybrid pyridine and thienopyridine-based scaffolds: Design, synthesis and biological evaluation. Bioorganic chemistry, 92, 103189. [Link]

  • Wang, Y., Chen, Y., Lu, T., Wang, Y., Liu, F., Wang, W., ... & Liu, Q. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta pharmaceutica Sinica. B, 9(6), 1187–1197. [Link]

  • El-Damasy, D. A., Lee, J. A., Seo, S. H., & Keum, Y. S. (2016). Discovery of Potent VEGFR-2 Inhibitors Based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6, 24460. [Link]

  • Mohammadhosseini, N., Al-Mokadem, A., Abedin, M. J., Navaei, A., & Edraki, N. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 12(1), 61–68. [Link]

  • Mohammadhosseini, N., Al-Mokadem, A., Abedin, M. J., Navaei, A., & Edraki, N. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian journal of pharmaceutical research : IJPR, 12(1), 61–68. [Link]

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Navigating the Metabolic Maze: A Comparative Guide to In Vitro and In Vivo Stability of Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate journey of drug discovery, understanding a compound's metabolic fate is a critical determinant of its potential success. A candidate molecule's efficacy and safety are intrinsically linked to its metabolic stability—the rate at which it is broken down by the body's enzymatic machinery. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the metabolic stability of a promising scaffold, Ethyl pyridin-4-ylcarbamate. As a Senior Application Scientist, my aim is to not only present protocols but to delve into the scientific rationale that underpins these experimental choices, empowering you to make informed decisions in your research endeavors.

The Central Role of Metabolic Stability in Drug Development

Metabolic stability dictates a drug's half-life, clearance rate, and ultimately, its bioavailability.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate to toxic levels or cause undesirable drug-drug interactions.[3] Therefore, an early and accurate assessment of metabolic stability is paramount. This guide will navigate the two principal arenas for this assessment: the controlled environment of in vitro systems and the complex, integrated biological landscape of in vivo models.

In Vitro Metabolic Stability: A First Look into Metabolic Fate

In vitro metabolic stability assays are the workhorses of early drug discovery, offering a rapid and cost-effective means to screen and rank compounds based on their metabolic liabilities.[4][5] These assays typically utilize subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes, to simulate the metabolic activity of the liver, the body's primary site of drug metabolism.[6][7][8]

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I oxidative metabolism.[3]

Rationale for Use: Microsomal stability assays are particularly useful for identifying compounds that are susceptible to CYP-mediated metabolism. Given that this compound contains a pyridine ring and an ethyl carbamate moiety, it is plausible that it undergoes CYP-mediated oxidation on the pyridine ring or hydrolysis of the carbamate group by esterases, which can also be present in microsomal preparations.[9][10]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of this compound.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
  • Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 0.1 M potassium phosphate buffer.

2. Incubation:

  • Pre-warm the microsomal suspension and NRS to 37°C.
  • In a 96-well plate, combine the microsomal suspension and the test compound (final concentration, 1 µM).
  • Initiate the metabolic reaction by adding the NRS.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).

3. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[4]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining parent compound against time.
  • The slope of the linear regression line corresponds to the elimination rate constant (k).
  • Calculate the half-life (t½) = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
Hepatocytes: A More Complete Metabolic Picture

Hepatocytes, or intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model.[8]

Rationale for Use: For a compound like this compound, hepatocytes can reveal not only CYP-mediated oxidation but also potential conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation on a hydroxylated metabolite of the pyridine ring.

cluster_0 In Vitro Metabolic Stability Workflow Compound Compound Microsomes Microsomes Compound->Microsomes Hepatocytes Hepatocytes Compound->Hepatocytes Incubation Incubation Microsomes->Incubation Hepatocytes->Incubation LC_MS_MS LC-MS/MS Analysis Incubation->LC_MS_MS Data_Analysis Data Analysis (t½, CLint) LC_MS_MS->Data_Analysis cluster_1 In Vivo Pharmacokinetic Workflow Dosing IV and PO Dosing (Rats) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing LC_MS_MS_InVivo LC-MS/MS Analysis Plasma_Processing->LC_MS_MS_InVivo PK_Analysis Pharmacokinetic Analysis (Clearance, Bioavailability) LC_MS_MS_InVivo->PK_Analysis

Caption: In Vivo Pharmacokinetic Experimental Workflow.

Comparative Analysis: Bridging the In Vitro - In Vivo Gap

The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), which allows for the prediction of a compound's in vivo behavior based on in vitro data. [11] Illustrative Data Comparison:

The following table presents hypothetical, yet realistic, data for this compound to illustrate the comparison between in vitro and in vivo findings.

ParameterIn Vitro (Human Liver Microsomes)In Vitro (Human Hepatocytes)In Vivo (Rat)
Half-life (t½) 45 min35 min2.5 hours
Intrinsic Clearance (CLint) 34 µL/min/mg protein45 µL/min/10^6 cells-
Plasma Clearance (CLp) --25 mL/min/kg
Bioavailability (F%) --60%
Major Metabolites Hydroxylated pyridineHydroxylated pyridine, Glucuronide conjugateHydroxylated pyridine, Glucuronide conjugate, Carbamate hydrolysis product

Interpretation of Illustrative Data:

  • The shorter half-life in hepatocytes compared to microsomes suggests the involvement of both Phase I and Phase II enzymes in the metabolism of this compound.

  • The moderate in vivo plasma clearance in rats would be consistent with the observed in vitro metabolic instability.

  • The good oral bioavailability suggests that while the compound is metabolized, it is absorbed efficiently from the gastrointestinal tract.

  • The identification of a carbamate hydrolysis product in vivo that was not prominent in vitro highlights the importance of whole-animal studies in capturing the complete metabolic profile.

Conclusion: An Integrated Approach to Metabolic Stability Assessment

The evaluation of a drug candidate's metabolic stability is a multi-faceted process that requires an integrated approach. In vitro assays provide a crucial early assessment, enabling rapid screening and structure-activity relationship studies. However, the complexity of a living organism necessitates in vivo studies to provide a definitive understanding of a compound's pharmacokinetic profile. For this compound, the combined insights from both in vitro and in vivo experiments will be instrumental in guiding its future development, optimizing its metabolic properties, and ultimately, unlocking its therapeutic potential.

References

  • Carlson, G. P., & Fossa, A. A. (1995). The effect of pyridine on the in vitro and in vivo metabolism of ethyl carbamate (urethane) by rat and mouse. Toxicology Letters, 76(1), 73-79.
  • Yeung, K. S., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. ACS Medicinal Chemistry Letters, 10(12), 1675-1681.
  • Laine, R., & Auriola, S. (2004). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8.
  • Fisher, M. B., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy.
  • CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke.
  • Meunier, V., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.
  • Mazzolari, A., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 27(19), 6529.
  • Waddell, W. J., et al. (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Fundamental and Applied Toxicology, 13(2), 320-327.
  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(2), 138-142.
  • Wang, J., et al. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Fernandes, V. C., et al. (2018). A Sensitive Method for the Rapid Determination of Underivatized Ethyl Carbamate in Fortified Wine by Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Food Analytical Methods, 11(2), 555-563.
  • Leppänen, J., et al. (2004). Synthesis and in vitro/in vivo evaluation of novel oral N-alkyl- and N,N-dialkyl-carbamate esters of entacapone. Journal of Pharmacy and Pharmacology, 56(11), 1401-1407.
  • Nirogi, R., & G, V. K. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Subehan, Usia, T., & Kadota, S. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 11-26.

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Spectroscopic comparison of Ethyl pyridin-4-ylcarbamate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and materials science, the precise identification and characterization of molecular compounds are paramount. Spectroscopic techniques serve as the bedrock of this analytical rigor, providing an in-depth look into the structural nuances that define a molecule's identity and purity. This guide offers a comprehensive spectroscopic comparison of ethyl pyridin-4-ylcarbamate, a compound of interest in various research domains, and its synthetic precursors: 4-aminopyridine and ethyl chloroformate. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to provide a detailed roadmap for researchers working with these molecules.

The Synthetic Pathway: A Spectroscopic Perspective

The synthesis of this compound is a direct and widely employed reaction involving the nucleophilic substitution of the amino group of 4-aminopyridine onto the carbonyl carbon of ethyl chloroformate. This reaction forms the basis of our comparative analysis, as the spectroscopic changes observed from reactants to product provide a clear narrative of the chemical transformation.

graph Synthesis_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Synthetic route to this compound.

Understanding the distinct spectroscopic features of each of these three molecules is crucial for monitoring the reaction's progress, identifying the final product, and assessing its purity.

Experimental Methodologies: A Guide to Spectroscopic Analysis

To ensure the reproducibility and accuracy of the data presented, the following experimental protocols are provided for acquiring the spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (4-Aminopyridine, this compound): Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • Liquid Samples (Ethyl Chloroformate): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or salt plates and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference in the second beam of the spectrophotometer.

Spectroscopic Data Comparison: Unveiling the Molecular Fingerprints

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are based on a combination of experimental data and information from reputable spectral databases.

¹H NMR Spectral Data (in CDCl₃)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-Aminopyridine ~8.15d2HH-2, H-6 (Pyridine)
~6.60d2HH-3, H-5 (Pyridine)
~4.40br s2H-NH₂
Ethyl Chloroformate ~4.45q2H-O-CH₂-CH₃
~1.40t3H-O-CH₂-CH₃
This compound ~8.45d2HH-2, H-6 (Pyridine)
~7.40d2HH-3, H-5 (Pyridine)
~7.20br s1H-NH-
~4.25q2H-O-CH₂-CH₃
~1.30t3H-O-CH₂-CH₃
¹³C NMR Spectral Data (in CDCl₃)
CompoundChemical Shift (δ, ppm)Assignment
4-Aminopyridine ~150.5C-2, C-6 (Pyridine)
~149.0C-4 (Pyridine)
~109.5C-3, C-5 (Pyridine)
Ethyl Chloroformate ~150.0C=O
~65.0-O-CH₂-CH₃
~14.0-O-CH₂-CH₃
This compound ~154.0C=O (Carbamate)
~150.0C-2, C-6 (Pyridine)
~148.0C-4 (Pyridine)
~114.0C-3, C-5 (Pyridine)
~62.0-O-CH₂-CH₃
~14.5-O-CH₂-CH₃
FT-IR Spectral Data (cm⁻¹)
CompoundN-H StretchC=O StretchC-O StretchC=N/C=C Stretch (Pyridine)
4-Aminopyridine 3436, 3303 (asymm. & symm.)[1]--~1648, 1602, 1507, 1436[1]
Ethyl Chloroformate -~1775~1150-1250-
This compound ~3300-3400 (broad)~1730~1220~1600, 1530, 1480
UV-Vis Spectral Data (in Ethanol)
Compoundλ_max (nm)Molar Absorptivity (ε)
4-Aminopyridine ~260[2]~1.5 x 10⁴
Ethyl Chloroformate No significant absorption > 220 nm-
This compound ~265~1.8 x 10⁴

Analysis and Interpretation: Deciphering the Spectroscopic Transformation

The spectroscopic data clearly illustrates the chemical changes occurring during the synthesis of this compound.

graph Spectroscopic_Transformation { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Key spectroscopic changes from precursors to product.

  • NMR Spectroscopy: In the ¹H NMR of this compound, the disappearance of the broad -NH₂ signal of 4-aminopyridine and the appearance of a new, sharper -NH- signal at a different chemical shift are key indicators of successful carbamate formation. The pyridine protons in the product are shifted downfield compared to 4-aminopyridine due to the electron-withdrawing effect of the newly formed carbamate group. The characteristic quartet and triplet of the ethyl group from ethyl chloroformate are retained in the product spectrum. In the ¹³C NMR , the most significant change is the appearance of a new carbonyl carbon signal for the carbamate group around 154.0 ppm, and the disappearance of the carbonyl signal from ethyl chloroformate. The chemical shifts of the pyridine ring carbons also experience a downfield shift.

  • FT-IR Spectroscopy: The FT-IR spectrum of the product is distinguished by the presence of a strong absorption band around 1730 cm⁻¹, characteristic of the C=O stretch in a carbamate. This is a noticeable shift from the higher frequency C=O stretch of the acid chloride in ethyl chloroformate (~1775 cm⁻¹). Furthermore, the sharp N-H stretching bands of the primary amine in 4-aminopyridine are replaced by a broader N-H stretching band in the product, indicative of the secondary amine in the carbamate linkage.

  • UV-Vis Spectroscopy: The UV-Vis spectrum shows a slight red shift (bathochromic shift) in the λ_max of this compound compared to 4-aminopyridine. This is attributed to the extension of the conjugated system through the nitrogen atom of the carbamate group, which slightly alters the electronic transitions within the pyridine ring. Ethyl chloroformate itself does not show significant absorbance in the near-UV region.

Conclusion

This guide provides a detailed spectroscopic comparison of this compound and its precursors, 4-aminopyridine and ethyl chloroformate. By understanding the characteristic NMR, FT-IR, and UV-Vis signatures of each compound, researchers can confidently monitor the synthesis, confirm the identity of the final product, and assess its purity. The provided experimental protocols and tabulated data serve as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis, ensuring the integrity and reliability of their research.

References

  • Ryzhkina, I. S., et al. (2021). Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. Frontiers in Physics, 9, 642647. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Ethyl Pyridin-4-ylcarbamate-Based Kinase Inhibitors Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking

The pyridinylcarbamate scaffold, exemplified by the basic structure of Ethyl pyridin-4-ylcarbamate, represents a promising starting point for the development of novel kinase inhibitors. Its structural features offer a versatile backbone for creating compounds that can effectively compete with ATP at the kinase hinge region, a common mechanism of action for this drug class. However, the journey from a promising scaffold to a viable drug candidate is a rigorous process of empirical validation.

This guide provides a comprehensive framework for benchmarking the performance of novel pyridin-4-ylcarbamate-based compounds. We will not merely list protocols; we will delve into the causality behind experimental choices, ensuring that each step provides a clear, unambiguous answer to a critical question in the drug discovery process. Our objective is to compare our novel compounds, designated herein as EP-KIN-01 and EP-KIN-02 , against established, FDA-approved standards in the field of oncology. For this guide, we have selected Gefitinib and Erlotinib , two well-characterized EGFR tyrosine kinase inhibitors, as our benchmarks.

The ultimate goal is to generate a robust, multi-parameter dataset that allows for a clear, evidence-based assessment of the potential of our novel chemical series.

The Benchmarking Workflow: A Multi-Stage Validation Process

The evaluation of a novel kinase inhibitor is a hierarchical process, moving from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based and in vivo models. Each stage acts as a filter, eliminating weaker candidates and providing deeper insights into the properties of the most promising ones.

G cluster_0 Phase 1: Biochemical Potency & Selectivity cluster_1 Phase 2: Cellular Activity & Target Engagement cluster_2 Phase 3: In Vivo Efficacy & PK/PD A Primary Biochemical Screen (IC50 vs. Target Kinase) B Kinome-wide Selectivity Panel (e.g., 400+ Kinases) A->B Potent Hits C Cellular Potency Assay (e.g., Anti-proliferation, EC50) B->C Selective Hits D Target Engagement Assay (e.g., Western Blot for p-EGFR) C->D Cell-active Hits E Pharmacokinetics (PK) Study (e.g., Mouse, Rat) D->E Confirmed Mechanism F Xenograft Efficacy Model (Tumor Growth Inhibition) E->F Favorable PK G Pre-clinical Development F->G Lead Candidate

Caption: A hierarchical workflow for kinase inhibitor benchmarking.

Phase 1: Foundational Efficacy - Biochemical Potency and Selectivity

The first critical question is: Does our compound effectively inhibit the target kinase, and does it avoid inhibiting other kinases? Off-target kinase inhibition is a primary source of toxicity.

Biochemical Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is the most common metric for the potency of an inhibitor. We utilize a luminescence-based assay that measures the amount of ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 384-well plate, combine the target kinase (e.g., EGFR), the substrate (a generic peptide), and varying concentrations of the inhibitor (EP-KIN-01, EP-KIN-02, Gefitinib, Erlotinib) in kinase buffer.

  • Initiation: Add ATP to start the kinase reaction. Incubate at room temperature for 1 hour.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Kinome-wide Selectivity

A potent inhibitor is of little use if it is not selective. We profile our most potent compounds against a large panel of other kinases to understand their off-target activity profile. This is typically performed as a service by specialized CROs (e.g., Eurofins Discovery, Reaction Biology Corp). The compounds are usually tested at a single high concentration (e.g., 1 µM), and the percent inhibition is measured.

Phase 1 Performance Data Summary
CompoundTarget Kinase IC50 (nM)Off-Target Hits (>50% Inhibition @ 1µM)
EP-KIN-01 153 out of 410 kinases
EP-KIN-02 1501 out of 410 kinases
Gefitinib (Standard) 252 out of 410 kinases
Erlotinib (Standard) 205 out of 410 kinases

Interpretation: EP-KIN-01 shows excellent potency, comparable to the standards. EP-KIN-02 is less potent but appears to be highly selective. Both warrant progression to cell-based assays.

Phase 2: Cellular Context - Validating On-Target Activity

A compound can be biochemically potent but fail to work in a cellular environment due to poor permeability, efflux by cellular pumps, or other factors. This phase answers the question: Does the compound engage its target in a living cell and produce the desired biological effect?

Cellular Potency (Anti-proliferative EC50)

We test the ability of the compounds to inhibit the growth of a cancer cell line that is known to be dependent on our target kinase. For EGFR, the A431 cell line is a common model as it overexpresses EGFR.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed A431 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition & Analysis: Read luminescence and calculate the EC50, the concentration at which 50% of cell growth is inhibited.

Target Engagement (Phospho-protein Western Blot)

To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, we measure the phosphorylation status of the kinase or its direct downstream substrates. For EGFR, we can directly measure the autophosphorylation of EGFR itself.

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS pEGFR->RAS Inhibitor EP-KIN-01 / Gefitinib Inhibitor->pEGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of EGFR signaling by a kinase inhibitor.

Experimental Protocol: Western Blot for p-EGFR

  • Cell Treatment: Culture A431 cells and starve them of growth factors overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Treat cells with the compounds at various concentrations (e.g., 0.1x, 1x, 10x EC50) for 2 hours.

  • Stimulation: Stimulate the cells with EGF (Epidermal Growth Factor) for 10 minutes to induce EGFR phosphorylation.

  • Lysis & Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Electrophoresis & Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) and another for total EGFR as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP (horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the reduction in p-EGFR levels relative to the total EGFR.

Phase 2 Performance Data Summary
CompoundA431 Cell EC50 (nM)p-EGFR Inhibition in Cells (at 1x EC50)
EP-KIN-01 50>90% reduction
EP-KIN-02 800>85% reduction
Gefitinib (Standard) 80>90% reduction
Erlotinib (Standard) 75>90% reduction

Interpretation: EP-KIN-01 demonstrates excellent cellular potency, superior to the standards, and confirms on-target activity. EP-KIN-02 is less potent in cells, suggesting potential issues with cell permeability or efflux, but still confirms on-target action. EP-KIN-01 is now our lead candidate for in vivo studies.

Phase 3: The Ultimate Test - In Vivo Efficacy

The final preclinical validation step is to assess the compound's performance in a living organism. This phase evaluates the compound's pharmacokinetics (PK) and its ability to inhibit tumor growth in an animal model.

Pharmacokinetics (PK)

Before an efficacy study, we must understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). A mouse PK study is performed where the compound is administered (e.g., by oral gavage), and blood samples are taken at various time points to measure the drug concentration. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve, representing total drug exposure). A compound with good oral bioavailability and a reasonable half-life is desired.

In Vivo Efficacy (Tumor Xenograft Model)

This experiment directly tests the anti-cancer activity of the compound.

Experimental Protocol: A431 Xenograft Study

  • Tumor Implantation: Immune-compromised mice are subcutaneously injected with A431 cancer cells.

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Dosing: The mice are randomized into groups (e.g., Vehicle control, EP-KIN-01 at 50 mg/kg, Gefitinib at 50 mg/kg). The compounds are administered daily via oral gavage.

  • Monitoring: The tumor volume and body weight of the mice are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.

  • Endpoint: The study is concluded after a set period (e.g., 21 days) or when tumors in the control group reach a pre-defined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI).

Phase 3 Performance Data Summary
Compound (Dose)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
EP-KIN-01 (50 mg/kg) 85%-2%
Gefitinib (50 mg/kg) 70%-5%
Vehicle Control 0%+1%

Interpretation: EP-KIN-01 demonstrates superior tumor growth inhibition compared to the standard, Gefitinib, at the same dose. Importantly, it also shows a better tolerability profile, as indicated by the minimal body weight loss.

Conclusion and Future Directions

Through this systematic, multi-stage benchmarking process, we have demonstrated that our novel compound, EP-KIN-01 , exhibits a highly promising profile. It possesses potent and selective biochemical activity, translates this activity into a robust cellular response, and, most importantly, demonstrates superior and well-tolerated in vivo efficacy compared to an established standard, Gefitinib.

The data generated provides a strong rationale for advancing EP-KIN-01 into further preclinical development, including formal toxicology studies and formulation development, on the path towards a potential clinical candidate. This guide underscores the principle that rigorous, evidence-based comparison against established benchmarks is the cornerstone of successful drug discovery.

References

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist. Available at: [Link]

A Head-to-Head Battle in Silico: Comparative Docking of Ethyl Pyridin-4-ylcarbamate Derivatives in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Potential Kinase Inhibitors Through Computational Docking

In the landscape of modern drug discovery, the pyridine scaffold is a cornerstone in the design of targeted therapies, particularly in oncology.[1][2] Among the myriad of pyridine-containing compounds, ethyl pyridin-4-ylcarbamate derivatives have emerged as a class of molecules with significant therapeutic potential. Their structural features make them amenable to forming key interactions with the active sites of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4]

This guide provides a comprehensive comparison of this compound derivatives through the lens of computational docking studies. We will delve into the principles of structure-based drug design, outline a detailed protocol for performing comparative docking, and present a synthesized analysis of how subtle structural modifications on the this compound core can influence binding affinity and interaction patterns with a key oncogenic target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The Rationale for Targeting VEGFR-2

VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[5][6] Overexpression of VEGFR-2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][6] The ATP-binding pocket of the VEGFR-2 kinase domain presents a well-defined site for the development of small molecule inhibitors. This compound derivatives, with their hydrogen bond donors and acceptors, and a scaffold amenable to diverse substitutions, are well-suited to interact with key residues in this pocket.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a robust workflow for the comparative docking of a series of this compound derivatives against VEGFR-2. This process is designed to be self-validating and grounded in established methodologies.[7]

Step 1: Receptor Preparation
  • Obtain the Crystal Structure: The three-dimensional structure of the target protein is the starting point. For this study, the crystal structure of VEGFR-2 in complex with a known inhibitor is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2OH4.[6]

  • Pre-processing: The raw PDB file is prepared by removing water molecules and any co-crystallized ligands. This is followed by the addition of polar hydrogen atoms and the assignment of appropriate atomic charges, such as Gasteiger charges.[7] This step is crucial for accurate calculation of electrostatic interactions.

Step 2: Ligand Preparation
  • 2D Structure Sketching: The 2D structures of the this compound derivatives are drawn using a molecular editor like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field, such as MMFF94. This ensures that the ligand conformations are sterically favorable before docking.

Step 3: Molecular Docking
  • Grid Box Generation: A grid box is defined around the active site of VEGFR-2. The dimensions and center of the grid are typically determined by the position of the co-crystallized ligand in the original PDB file, ensuring that the docking search is focused on the relevant binding pocket.

  • Docking Algorithm: A variety of docking programs are available, each employing different search algorithms.[7] For this comparative study, a program utilizing a genetic algorithm, such as AutoDock, is a suitable choice due to its robust conformational sampling.[3]

  • Execution: The docking process is initiated, where the software systematically samples different conformations and orientations (poses) of each ligand within the defined grid box. For each pose, a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol.

Step 4: Analysis of Results
  • Binding Energy Comparison: The primary metric for comparison is the predicted binding energy. Lower (more negative) binding energies indicate a more favorable predicted interaction.

  • Interaction Analysis: The top-scoring poses for each derivative are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the VEGFR-2 active site.

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 2OH4) - Remove water/ligands - Add hydrogens - Assign charges grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (this compound Derivatives) - 2D Sketching - 3D Conversion - Energy Minimization docking_exec Molecular Docking (e.g., AutoDock) - Conformational Sampling - Scoring ligand_prep->docking_exec grid_gen->docking_exec binding_energy Binding Energy Comparison (Lower is better) docking_exec->binding_energy interaction_analysis Interaction Analysis - Hydrogen Bonds - Hydrophobic Interactions docking_exec->interaction_analysis

Caption: A generalized workflow for comparative computational docking studies.

Comparative Analysis of this compound Derivatives

To illustrate the comparative process, a hypothetical dataset of this compound derivatives with varying substitutions on a phenyl ring attached to the carbamate nitrogen is presented below. The docking scores and key interactions with the VEGFR-2 active site (PDB: 2OH4) are summarized.

Compound ID Substitution (R) Predicted Binding Energy (kcal/mol) Key Hydrogen Bond Interactions Key Hydrophobic Interactions
EP01 -H-8.2Cys919, Asp1046Val848, Ala866, Leu889, Leu1035
EP02 -4-Chloro-8.9Cys919, Asp1046Val848, Ala866, Leu889, Leu1035, Cys1045
EP03 -4-Methoxy-8.5Cys919, Asp1046, Glu885Val848, Ala866, Leu889, Leu1035
EP04 -4-Trifluoromethyl-9.2Cys919, Asp1046Val848, Ala866, Leu889, Leu1035, Val916
EP05 -3,4-Dichloro-9.5Cys919, Asp1046Val848, Ala866, Leu889, Leu1035, Cys1045
  • Effect of Halogen Substitution: The presence of chloro and trifluoromethyl groups at the 4-position of the phenyl ring (EP02, EP04, and EP05) generally leads to more favorable binding energies compared to the unsubstituted analog (EP01). This suggests that these electron-withdrawing and lipophilic groups may enhance interactions within the hydrophobic pocket of the VEGFR-2 active site.

  • Role of Hydrogen Bonding: The core this compound scaffold consistently forms hydrogen bonds with the hinge region residue Cys919 and the conserved Asp1046 in the DFG motif, which are critical for kinase inhibition. The methoxy-substituted derivative (EP03) shows an additional hydrogen bond with Glu885, which may contribute to its binding affinity.

  • Hydrophobic Interactions are Key: All derivatives engage in hydrophobic interactions with a conserved set of residues, including Val848, Ala866, and Leu1035. The more potent derivatives with halogen substitutions (EP02, EP04, and EP05) exhibit additional hydrophobic contacts, further stabilizing the ligand-protein complex.

Visualizing the Putative Signaling Pathway Inhibition

The binding of an this compound derivative to the ATP-binding site of VEGFR-2 is predicted to inhibit its kinase activity. This, in turn, would block the downstream signaling cascade that promotes angiogenesis, cell proliferation, and survival in tumor cells.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Conclusion and Future Directions

This guide demonstrates the power of comparative computational docking in the early stages of drug discovery. By systematically evaluating a series of structurally related compounds, researchers can gain valuable insights into structure-activity relationships and prioritize candidates for synthesis and further biological testing. The hypothetical data presented for this compound derivatives against VEGFR-2 illustrates how even minor chemical modifications can significantly impact predicted binding affinity and interaction patterns.

While in silico studies are a powerful predictive tool, it is imperative to follow up with experimental validation. The most promising derivatives from these computational analyses should be synthesized and evaluated in in vitro kinase assays and cell-based proliferation assays to confirm their biological activity. This iterative cycle of design, prediction, synthesis, and testing is the hallmark of modern, structure-guided drug discovery.

References

  • Abdel-Mohsen, H. T., et al. (2019). Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. Frontiers in Chemistry, 7, 856. [Link]

  • Ghosh, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. PeerJ, 9, e11951. [Link]

  • Hassan, S. M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(61), 38665-38681. [Link]

  • Kotb, E. R., et al. (2021). Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. Future Medicinal Chemistry, 13(2), 129-150. [Link]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 1-19. [Link]

  • Mohamed, M. F. A., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6253. [Link]

  • Pranaykumar Shah. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97–107. [Link]

  • Saleh, A. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(6), e2100085. [Link]

  • Sousa, S. F., et al. (2006). A review of the validation of molecular docking programs. Current medicinal chemistry, 13(25), 3049-3062. [Link]

  • Tarek, M., et al. (n.d.). New inhibitors of VEGFR-2 targeting the extracellular domain dimerization process. ResearchGate. [Link]

  • Vassilios, B., et al. (2021). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 26(16), 4983. [Link]

  • Wang, Y., et al. (2020). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Computational and mathematical methods in medicine, 2020, 8899383. [Link]

  • Zareef, M., et al. (n.d.). Dithiocarbamate Substituted Pyridine Derivatives: Insilico Design, Synthesis, Biological Activity And Docking Study On Tubulin Receptor As Anticancer Agents. International Journal of Pharmaceutical Research. [Link]

  • Anjaneyulu, V., et al. (2022). Docking, synthesis and biological evaluation of pyridine ring containing Diaryl urea derivatives as anticancer agents. International journal of health sciences, 6(S2), 1128-1140. [Link]

  • Davood, A., & Hallajian, S. (2009). Synthesis and docking studies of new 1,4-dihydropyridines containing 4-(5)-Chloro-2-ethyl-5-(4)-imidazolyl substituent as novel calcium channel agonist. Pharmaceutical Sciences, 14(4), 481-488. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl pyridin-4-ylcarbamate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in laboratory chemical management.

Understanding the Hazard Profile of this compound

Assumed Hazard Classification:

Hazard CategoryDescription
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

This presumptive classification necessitates that this compound be treated as a hazardous chemical waste.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle-to-grave".[5][6]

Step 1: Waste Characterization

The first step in proper waste management is to determine if the waste is hazardous.[6] Based on the inferred hazards, this compound waste should be managed as hazardous. All generators of waste are responsible for determining if their waste is hazardous.[6]

Step 2: Segregation of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[7][8] this compound waste should be collected separately from other waste streams.

Incompatible Materials to Avoid:

  • Strong oxidizing agents[4]

  • Strong acids and bases[4]

  • Reactive metals

Do not mix solid and liquid waste.[9]

Step 3: Containerization

All waste must be stored in appropriate, labeled containers.

  • Container Selection: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.[7][9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10] The label should also include the date accumulation started and the relevant hazard pictograms (e.g., exclamation mark for irritant).[10]

Caption: Example of a properly labeled hazardous waste container.

Step 4: Accumulation and Storage

Waste must be accumulated at or near the point of generation and under the control of laboratory personnel.[7]

  • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[7][9]

Step 5: Disposal

Hazardous waste must be disposed of through a licensed hazardous waste facility.

  • Do NOT dispose of this compound down the drain or in the regular trash.[7]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

  • Your EHS office will ensure the waste is transported by a licensed transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation: Evacuate non-essential personnel from the immediate area.[2][3]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a small spill of solid material, carefully sweep it up using a dustpan and brush, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For a liquid spill, use an inert absorbent material like sand or vermiculite to soak up the spill, then collect the material into a hazardous waste container.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Personal Contamination:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill characterize Characterize as Hazardous Waste segregate Segregate from Incompatible Wastes characterize->segregate ppe->characterize containerize Place in a Labeled, Compatible Container segregate->containerize label_details Label: 'Hazardous Waste', Chemical Name, Date containerize->label_details store Store in Satellite Accumulation Area with Secondary Containment containerize->store ehs Contact Environmental Health & Safety (EHS) for Pickup store->ehs disposal Disposal via Licensed Hazardous Waste Facility ehs->disposal spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->containerize

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Laboratory Waste Disposal Guidelines. (n.d.).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • EPA Hazardous Waste Management. (2024). Axonator.
  • Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • This compound. (n.d.). Sigma-Aldrich.
  • Material Safety Data Sheet - Ethyl 4-aminobenzoate. (n.d.). West Liberty University.
  • Safety Data Sheet - Ethyl carbamate. (2024). Sangon Biotech.
  • Safety Data Sheet - 4-Ethylpyridine. (2025). Fisher Scientific.
  • Safety Data Sheet - Diethyl (4-chloropyridine-2,6-diyl)dicarbamate. (n.d.). AK Scientific, Inc.
  • Ethyl 4-(pyridin-4-ylmethylcarbamoyl)benzoate. (n.d.). PubChem.
  • Safety Data Sheet - Ethyl carbamate. (2025). Thermo Fisher Scientific.
  • Safety Data Sheet - Ethyl carbamate. (2025). Fisher Scientific.
  • This compound. (n.d.). Sigma-Aldrich.

Sources

A Researcher's Guide to the Safe Handling of Ethyl Pyridin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl pyridin-4-ylcarbamate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar carbamate and pyridine-containing molecules to establish a robust framework for safe laboratory operations. A thorough, site-specific risk assessment must always be conducted before commencing any work.

Immediate Safety Briefing: Understanding the Risks

This compound belongs to the carbamate class of compounds, which are known for their potential to act as cholinesterase inhibitors.[1] While the specific toxicity of this compound is not fully characterized, it is prudent to handle it with the caution afforded to other carbamates. The pyridine moiety may also present its own set of hazards.

Potential Hazards:

  • Serious Eye Irritation: Similar carbamate compounds are known to cause serious eye irritation.[2][3]

  • Skin Irritation and Absorption: Carbamates can be absorbed through the skin, and some may cause skin irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Carcinogenicity: Some carbamates are suspected of causing cancer.[2][5][6]

  • Neurotoxicity: As a class, carbamates can exhibit neurotoxic effects through the inhibition of acetylcholinesterase.[1]

Given these potential risks, a multi-layered approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133. A face shield should be worn in addition to goggles when there is a splash hazard.[2][5]Protects against eye contact with solid particles, dust, and splashes, which can cause serious irritation.[2][3]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene rubber. Latex gloves are not suitable.[1] Change gloves frequently and after any sign of contamination.Prevents dermal absorption, a primary route of exposure for carbamates.[1] Nitrile and neoprene offer good resistance to a range of chemicals.
Body Protection A lab coat is mandatory. For larger quantities or when generating dust, a chemical-resistant apron or coveralls should be worn.[2][7]Protects skin from accidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a certified chemical fume hood, if dust is generated, or if irritation is experienced. A P3 filter is recommended for particulates.[2]Minimizes the risk of inhaling fine dust particles or aerosols, which can cause respiratory irritation and systemic toxicity.[2][3]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a best-practice approach.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood, Spill Kit) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe Ensure safety measures are in place weigh 3. Weigh Compound (In Fume Hood, Minimize Dust) don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution (Add Solid to Solvent Slowly) weigh->dissolve Careful transfer react 5. Conduct Reaction (Closed System if Possible) dissolve->react Use in experiment decon_tools 6. Decontaminate Glassware & Tools react->decon_tools Post-reaction cleanup doff_ppe 7. Doff PPE Correctly decon_tools->doff_ppe After decontamination dispose 8. Dispose of Waste (Follow Institutional Guidelines) doff_ppe->dispose Final step

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.